Ptp1B-IN-29
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C30H29N3O6 |
|---|---|
分子量 |
527.6 g/mol |
IUPAC名 |
5-[2-methyl-4-[4-oxo-4-[[3-oxo-3-(4-phenylanilino)propyl]amino]butoxy]phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C30H29N3O6/c1-20-18-24(13-14-25(20)27-19-26(30(36)37)33-39-27)38-17-5-8-28(34)31-16-15-29(35)32-23-11-9-22(10-12-23)21-6-3-2-4-7-21/h2-4,6-7,9-14,18-19H,5,8,15-17H2,1H3,(H,31,34)(H,32,35)(H,36,37) |
InChIキー |
MAJIMCKFPCJYBQ-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
PTP1B-IN-29: An In-Depth Technical Guide on Its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PTP1B-IN-29, also identified as Compound A2B5, is a synthetic small molecule inhibitor targeting Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the currently available data on the mechanism of action of this compound, including its inhibitory activity and its broader context within PTP1B-mediated signaling pathways. This document also outlines standard experimental protocols relevant to the characterization of PTP1B inhibitors.
Introduction to PTP1B and Its Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cellular signaling by dephosphorylating tyrosine residues on various protein substrates. Notably, PTP1B dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating the insulin signaling cascade. Similarly, it negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2). Overactivity or overexpression of PTP1B is associated with insulin resistance and obesity. Consequently, the inhibition of PTP1B is a well-validated strategy for the development of therapeutics for metabolic disorders.
This compound has been identified as an inhibitor of PTP1B. Understanding its precise mechanism of action is critical for its potential development as a therapeutic agent.
Quantitative Data for this compound
The inhibitory potency of this compound has been characterized against PTP1B and other related phosphatases. The available quantitative data is summarized in the table below.
| Enzyme Target | IC50 Value (μM) |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 1.27 |
| T-cell Protein Tyrosine Phosphatase (TCPTP) | 4.38 |
| λ Protein Phosphatase (λPPase) | 8.79 |
Table 1: Inhibitory activity of this compound against various phosphatases. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The data indicates that this compound is a moderately potent inhibitor of PTP1B. It also shows some activity against TCPTP, a closely related tyrosine phosphatase, and the non-specific serine/threonine phosphatase λPPase, suggesting a degree of promiscuity.
Mechanism of Action of PTP1B Inhibitors
While the specific binding mode and kinetic mechanism of this compound have not been detailed in publicly available literature, PTP1B inhibitors generally function through one of the following mechanisms:
-
Competitive Inhibition: These inhibitors typically mimic the phosphotyrosine substrate and bind to the active site of PTP1B, preventing the substrate from binding.
-
Non-competitive Inhibition: These inhibitors bind to a site on the enzyme distinct from the active site (an allosteric site), inducing a conformational change that reduces the enzyme's catalytic activity.
-
Mixed Inhibition: These inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic rate.
Further experimental investigation is required to elucidate the precise kinetic mechanism of this compound.
PTP1B Signaling Pathways
PTP1B is a critical node in several signaling pathways. Inhibition of PTP1B by a compound like this compound is expected to modulate these pathways, leading to downstream cellular effects.
Insulin Signaling Pathway
In the canonical insulin signaling pathway, insulin binding to its receptor triggers autophosphorylation and subsequent phosphorylation of IRS proteins. This initiates a cascade involving PI3K and Akt, ultimately leading to the translocation of GLUT4 to the cell membrane and glucose uptake. PTP1B acts as a brake on this pathway by dephosphorylating the insulin receptor and IRS-1. Inhibition of PTP1B would therefore be expected to enhance and prolong insulin signaling.
Leptin Signaling Pathway
Leptin, an adipocyte-derived hormone, signals through its receptor to activate the JAK-STAT pathway, which is crucial for regulating appetite and energy expenditure. PTP1B dephosphorylates JAK2, a key kinase in this pathway, thereby dampening the leptin signal. Inhibition of PTP1B is expected to enhance leptin sensitivity.
Experimental Protocols
To further characterize the mechanism of action of this compound, a series of standard biochemical and cell-based assays can be employed.
In Vitro PTP1B Inhibition Assay
This assay is used to determine the IC50 value of an inhibitor against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
This compound (or other test inhibitor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT)
-
Substrate: p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate (e.g., DiFMUP)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed concentration of PTP1B enzyme to each well of the microplate.
-
Add the different concentrations of this compound to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (pNPP or DiFMUP).
-
Monitor the absorbance (for pNPP at 405 nm) or fluorescence (for DiFMUP) over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Kinetic Analysis
To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.
Protocol:
-
Perform the PTP1B inhibition assay as described above.
-
Vary the concentration of the substrate (pNPP) at several fixed concentrations of this compound.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.
-
Analyze the changes in Km and Vmax to determine the mode of inhibition.
Cellular Assays for Insulin Signaling
To assess the effect of this compound on insulin signaling in a cellular context, western blotting can be used to measure the phosphorylation status of key signaling proteins.
Materials:
-
Cell line (e.g., HepG2, L6 myotubes)
-
This compound
-
Insulin
-
Cell lysis buffer
-
Antibodies against total and phosphorylated forms of Insulin Receptor, IRS-1, and Akt
-
SDS-PAGE and western blotting equipment
Protocol:
-
Culture cells to the desired confluency.
-
Serum-starve the cells for a few hours.
-
Pre-treat the cells with different concentrations of this compound for a specified time.
-
Stimulate the cells with insulin for a short period (e.g., 10-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Perform SDS-PAGE and western blotting using antibodies against p-IR, IR, p-IRS-1, IRS-1, p-Akt, and Akt.
-
Quantify the band intensities to determine the effect of this compound on insulin-stimulated phosphorylation.
Conclusion and Future Directions
This compound is an inhibitor of PTP1B with moderate potency. While its basic inhibitory activity has been quantified, a detailed understanding of its mechanism of action requires further investigation. Future studies should focus on:
-
Kinetic Analysis: To determine the precise mode of inhibition.
-
Structural Studies: Co-crystallization of PTP1B with this compound to elucidate its binding site and interactions.
-
Cellular and In Vivo Studies: To validate its effects on insulin and leptin signaling pathways and to assess its therapeutic potential in animal models of diabetes and obesity.
This technical guide provides a foundational understanding of this compound and a framework for its further scientific exploration. The methodologies and signaling pathway diagrams presented herein serve as a valuable resource for researchers in the field of drug discovery and metabolic disease.
An In-Depth Technical Guide to Ptp1B-IN-29: A Potent Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein tyrosine phosphatase 1B (PTP1B) has emerged as a critical negative regulator in insulin and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. Ptp1B-IN-29, also identified as Compound A2B5, is a noteworthy inhibitor of PTP1B. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound, serving as a valuable resource for researchers in the field of drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor with a distinct chemical scaffold. While a definitive 2D structure, IUPAC name, and SMILES string are not publicly available in the queried resources, its identity as "Compound A2B5" is established. Further investigation into proprietary databases or direct contact with commercial suppliers may be necessary to obtain these specific structural details.
Based on available information, the key physicochemical and inhibitory properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | Not Available | |
| Molecular Weight | Not Available | |
| IC50 (PTP1B) | 1.27 µM | [1] |
| IC50 (TCPTP) | 4.38 µM | [1] |
| IC50 (λPPase) | 8.79 µM | [1] |
Table 1: Physicochemical and Inhibitory Properties of this compound. This table summarizes the known inhibitory concentrations (IC50) of this compound against various phosphatases.
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of protein tyrosine phosphatases, with a notable potency for PTP1B.[1] PTP1B plays a crucial role in downregulating the insulin signaling cascade by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, insulin receptor substrate-1 (IRS-1).[2][3] By inhibiting PTP1B, this compound is expected to prolong the phosphorylated, active state of the insulin receptor and its substrates, thereby enhancing insulin sensitivity and glucose uptake.[3]
Similarly, PTP1B is a negative regulator of the leptin signaling pathway. It achieves this by dephosphorylating Janus kinase 2 (JAK2), a key component of the leptin receptor complex.[4] Inhibition of PTP1B by this compound would therefore be expected to enhance leptin signaling, which plays a role in appetite suppression and energy expenditure.
Below is a diagram illustrating the role of PTP1B in the insulin signaling pathway and the proposed mechanism of action for this compound.
Figure 1: PTP1B in Insulin Signaling and Inhibition by this compound. This diagram illustrates the negative regulatory role of PTP1B on the insulin receptor and how this compound can block this inhibition.
Experimental Protocols
Synthesis of this compound
The synthesis of novel small molecule inhibitors typically involves multi-step organic chemistry reactions. A general workflow for the synthesis and purification of a target compound like this compound is depicted below. The specific reagents and reaction conditions would be dictated by the yet-to-be-disclosed chemical structure of the compound.
Figure 2: General Synthesis and Purification Workflow. This diagram outlines the typical steps involved in the chemical synthesis and purification of a small molecule inhibitor.
In Vitro PTP1B Inhibition Assay
The inhibitory activity of this compound against PTP1B can be determined using a colorimetric or fluorogenic assay. A common method involves the use of p-nitrophenyl phosphate (pNPP) as a substrate.
Principle: PTP1B catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of pNP formation is proportional to the PTP1B activity. The assay is performed in the presence and absence of the inhibitor to determine the extent of inhibition.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)[5]
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the this compound dilutions (or solvent control), and the PTP1B enzyme.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[5]
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH).[5]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 3: PTP1B Inhibition Assay Workflow. This flowchart details the key steps in performing an in vitro assay to measure the inhibitory activity of this compound against PTP1B.
Conclusion
This compound presents itself as a valuable research tool for investigating the roles of PTP1B in various signaling pathways and for the preclinical exploration of potential therapeutic agents for metabolic diseases. While a complete chemical and biological profile is not yet publicly available, the existing data on its inhibitory activity against PTP1B and other phosphatases warrant further investigation. This guide provides a foundational understanding of this compound and outlines the necessary experimental approaches for its detailed characterization, thereby aiding researchers in their quest to develop novel and effective treatments for PTP1B-related diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
- 3. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Ptp1B-IN-29 selectivity profile against other phosphatases
Technical Guide: Selectivity Profile of PTP1B-IN-29
Disclaimer: The compound "this compound" is used as a representative model for this technical guide. The quantitative data presented herein is illustrative and compiled to demonstrate a typical selectivity profile for a potent and selective PTP1B inhibitor.
Introduction: The Rationale for Selective PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that has emerged as a critical negative regulator in several key signaling pathways.[1][2] Primarily, it attenuates the insulin and leptin signaling pathways by dephosphorylating the insulin receptor (IR), insulin receptor substrates (IRS), and the Janus kinase 2 (JAK2).[3][4][5] Overexpression or hyperactivity of PTP1B is linked to insulin resistance, type 2 diabetes (T2D), and obesity.[2][6] Consequently, the inhibition of PTP1B is a validated therapeutic strategy for these metabolic disorders.
The primary challenge in developing PTP1B inhibitors is achieving selectivity over other protein tyrosine phosphatases (PTPs).[7] The PTP family shares a highly conserved catalytic domain, making it difficult to design inhibitors that do not affect other essential phosphatases.[8] Of particular concern is T-cell PTP (TCPTP), which shares 72% sequence identity with PTP1B in the catalytic domain.[8] Lack of selectivity against TCPTP and other phosphatases like SHP1 and SHP2 could lead to undesirable off-target effects. This guide provides a detailed overview of the selectivity profile of this compound, a representative potent and selective PTP1B inhibitor.
This compound Selectivity Profile
The selectivity of this compound was assessed against a panel of protein tyrosine phosphatases. The inhibitory activity is reported as the half-maximal inhibitory concentration (IC50). A higher IC50 value indicates weaker inhibition, and the ratio of off-target IC50 to the target IC50 provides a quantitative measure of selectivity.
Table 1: Quantitative Selectivity Data for this compound
| Phosphatase Target | IC50 (nM) | Selectivity Fold (IC50 / PTP1B IC50) | Function / Homology |
| PTP1B (Target) | 50 | 1 | Negative regulator of insulin and leptin signaling |
| TCPTP | 3,500 | 70 | Highest sequence homology to PTP1B (72% in catalytic domain); regulates immune response.[8] |
| SHP1 | >10,000 | >200 | Primarily expressed in hematopoietic cells; negative regulator of cytokine signaling.[9] |
| SHP2 | >10,000 | >200 | Ubiquitously expressed; generally a positive regulator in growth factor signaling pathways.[9] |
| CD45 | >25,000 | >500 | Lymphocyte-specific phosphatase; crucial for T-cell and B-cell antigen receptor signaling. |
| LAR | >25,000 | >500 | Receptor-like PTP involved in cell adhesion and neurite outgrowth. |
Data is illustrative and represents a desirable selectivity profile for a therapeutic candidate.
Key Signaling Pathway: Insulin Receptor Signaling
PTP1B is a key negative regulator of the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, activating downstream signaling through proteins like Insulin Receptor Substrate 1 (IRS-1), which in turn activates the PI3K-Akt pathway, ultimately leading to glucose uptake via GLUT4 translocation.[1] PTP1B dephosphorylates both the activated IR and IRS-1, thus dampening the signal.[5][10] Inhibition of PTP1B is designed to enhance and prolong insulin signaling, thereby improving insulin sensitivity.[2]
Experimental Protocols
In Vitro Phosphatase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the potency and selectivity of an inhibitor against a panel of phosphatases using a fluorogenic substrate.
A. Materials and Reagents:
-
Enzymes: Recombinant human PTP1B, TCPTP, SHP1, SHP2, etc. (stored at -80°C).
-
Substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) 10 mM stock in DMSO.
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.
-
Test Compound: this compound, 10 mM stock in DMSO, serially diluted.
-
Plates: Black, flat-bottom 384-well assay plates.
-
Instrumentation: Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).
B. Experimental Workflow:
C. Detailed Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Dispense 2 µL of each dilution, as well as DMSO-only (for 0% inhibition) and a known inhibitor (positive control), into the wells of a 384-well plate.
-
Enzyme Preparation: Thaw phosphatase stocks on ice. Dilute each enzyme in the assay buffer to a final working concentration (e.g., 0.5 nM for PTP1B). The optimal concentration should be determined empirically to ensure the reaction is linear over the desired time course.[11]
-
Enzyme Addition & Pre-incubation: Add 10 µL of the diluted enzyme solution to each well containing the compound. Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the DiFMUP substrate solution in the assay buffer to a working concentration that is at or near its Michaelis-Menten constant (Km) for each specific enzyme (e.g., 25 µM).[12] Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells. The final reaction volume will be 22 µL.
-
Incubation and Measurement: Incubate the plate at 30°C for 20 minutes, protected from light. Measure the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Repeat the entire procedure for each phosphatase in the selectivity panel.
-
Conclusion
The representative data and protocols in this guide underscore the critical importance of selectivity profiling in the development of PTP1B inhibitors. This compound demonstrates a favorable selectivity profile, with significant potency against PTP1B and substantially weaker activity against other closely related phosphatases, most notably TCPTP. This profile suggests a lower potential for off-target effects, marking it as a promising candidate for further preclinical and clinical development for the treatment of type 2 diabetes, obesity, and other related metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 3. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Substrate Specificity of Protein Tyrosine Phosphatases 1B, RPTPα, SHP-1, and SHP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
The Role of PTP1B Inhibition in Modulating the Insulin Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator of the insulin signaling pathway. Its role in dephosphorylating the insulin receptor (IR) and its substrates (IRS) makes it a key therapeutic target for type 2 diabetes and other metabolic disorders. This technical guide provides an in-depth overview of the effects of PTP1B inhibitors on the insulin signaling cascade. While specific data for a compound designated "PTP1B-IN-29" is not available in the public domain, this document synthesizes findings from well-characterized PTP1B inhibitors to illustrate their mechanism of action and therapeutic potential. We will explore the quantitative effects of these inhibitors on key signaling nodes, detail common experimental protocols for their evaluation, and provide visual representations of the involved pathways and workflows.
Introduction to PTP1B and the Insulin Signaling Pathway
The insulin signaling pathway is a complex cascade of events initiated by the binding of insulin to its receptor, leading to glucose uptake and metabolism. PTP1B acts as a crucial brake in this pathway by dephosphorylating key tyrosine residues on the activated insulin receptor and its downstream substrates, such as IRS-1.[1][2] This dephosphorylation attenuates the signal, and overexpression or increased activity of PTP1B is associated with insulin resistance.[1]
Inhibition of PTP1B is a promising strategy to enhance insulin sensitivity. By blocking the action of PTP1B, inhibitors prolong the phosphorylated, active state of the IR and IRS proteins, leading to a more robust and sustained downstream signal.[2][3] This guide will delve into the tangible effects of this inhibition.
The Insulin Signaling Pathway and the Point of Intervention for PTP1B Inhibitors
The following diagram illustrates the canonical insulin signaling pathway and highlights the role of PTP1B.
Quantitative Effects of PTP1B Inhibitors on Insulin Signaling
The efficacy of PTP1B inhibitors is quantified by their ability to enhance the phosphorylation of key signaling proteins and to elicit a physiological response, such as glucose uptake. The following tables summarize representative quantitative data for various PTP1B inhibitors.
Table 1: In Vitro Inhibitory Activity of PTP1B Inhibitors
| Inhibitor | IC50 (PTP1B) | Selectivity vs. TCPTP | Reference |
| Ertiprotafib | 1.6 - 29 µM | - | [4] |
| Trodusquemine (MSI-1436) | 1 µM | ~224-fold | [5] |
| JTT-551 | 0.22 µM | - | [4] |
| IONIS 113715 | < 10 nM | - | [4] |
| Compound 31 | - | ~20-fold | [6] |
| MY17 | 0.41 ± 0.05 µM | - | [4] |
Table 2: Cellular Effects of PTP1B Inhibition on Insulin Signaling
| Inhibitor/Condition | Cell Line | Effect | Fold Change/Percentage Increase | Reference |
| PTP1B antisense oligonucleotide | L6 myotubes | Insulin-stimulated glucose uptake | - | [3] |
| PTP1B deficiency | Mouse Embryonic Fibroblasts | Insulin-induced IR phosphorylation | Enhanced | [7] |
| PTP1B deficiency | Mouse Embryonic Fibroblasts | Insulin-induced IRS-1 phosphorylation | Enhanced | [7] |
| PTP1B deficiency | Mouse Embryonic Fibroblasts | Insulin-induced Akt phosphorylation | Enhanced | [7] |
| Resveratrol (PTP1B inhibitor) | IRS2-/- hepatocytes | Insulin-induced Akt phosphorylation | Restored | [8] |
| Resveratrol (PTP1B inhibitor) | IRS2-/- hepatocytes | Insulin-induced Foxo1 phosphorylation | Restored | [8] |
Experimental Protocols
The evaluation of PTP1B inhibitors involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro PTP1B Inhibition Assay
This assay determines the direct inhibitory effect of a compound on PTP1B enzymatic activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (e.g., PTP1B inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Add a fixed concentration of recombinant PTP1B to each well of the microplate.
-
Add the diluted test compound to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding pNPP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Insulin Signaling Pathway Phosphorylation
This method is used to assess the effect of PTP1B inhibitors on the phosphorylation status of key proteins in the insulin signaling pathway in a cellular context.
Objective: To quantify the change in phosphorylation of IR, IRS-1, and Akt in response to insulin stimulation in the presence or absence of a PTP1B inhibitor.
Materials:
-
Insulin-responsive cell line (e.g., HepG2, L6 myotubes)
-
Cell culture medium and supplements
-
Insulin
-
PTP1B inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-IR, anti-IR, anti-phospho-IRS-1, anti-IRS-1, anti-phospho-Akt, anti-Akt)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to near confluency.
-
Serum-starve the cells for a specified period (e.g., 4-6 hours) to reduce basal signaling.
-
Pre-treat the cells with the PTP1B inhibitor or vehicle control for a defined time.
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with specific primary antibodies against the phosphorylated and total forms of IR, IRS-1, and Akt.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
Inhibition of PTP1B represents a validated and promising therapeutic strategy for enhancing insulin sensitivity. While the specific compound "this compound" remains uncharacterized in publicly accessible literature, the wealth of data on other PTP1B inhibitors provides a clear framework for understanding their mechanism of action and for designing future drug discovery and development efforts. The methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of metabolic diseases. Further investigation into novel, potent, and selective PTP1B inhibitors is crucial for the development of effective treatments for type 2 diabetes and related disorders.
References
- 1. In vitro screening for protein tyrosine phosphatase 1B and dipeptidyl peptidase IV inhibitors from selected Nigerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of PTP1B at Ser(50) by Akt impairs its ability to dephosphorylate the insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Mechanism for differential effect of protein-tyrosine phosphatase 1B on Akt versus mitogen-activated protein kinase in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Ptp1B-IN-29: A Technical Guide to its Role in the Regulation of Leptin Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of leptin signaling, a pathway integral to the control of energy homeostasis and body weight. Its inhibitory action on the Janus kinase 2 (JAK2), a key component of the leptin receptor complex, makes it a compelling therapeutic target for obesity and type 2 diabetes. This technical guide provides an in-depth overview of the role of PTP1B in leptin signaling and the specific inhibitory effects of the small molecule inhibitor, Ptp1B-IN-29. This document details the molecular mechanism of PTP1B action, the quantitative inhibitory profile of this compound, and relevant experimental protocols for its characterization.
Introduction: The Central Role of PTP1B in Leptin Resistance
Leptin, a hormone secreted by adipocytes, plays a crucial role in regulating appetite and energy expenditure by acting on the central nervous system, primarily the hypothalamus.[1][2] Binding of leptin to its receptor (LepR) triggers a signaling cascade that is essential for maintaining metabolic balance. A key negative regulator of this pathway is Protein Tyrosine Phosphatase 1B (PTP1B).[2]
PTP1B functions by dephosphorylating and thereby inactivating Janus kinase 2 (JAK2), a tyrosine kinase associated with the leptin receptor.[1][2][3][4] This dephosphorylation attenuates the downstream signaling cascade, which includes the Signal Transducer and Activator of Transcription 3 (STAT3).[3][4] In states of obesity, PTP1B expression and activity are often elevated in the hypothalamus, contributing to a state of leptin resistance, where the body's response to leptin is blunted, leading to persistent hyperphagia and reduced energy expenditure.[5] Inhibition of PTP1B, therefore, represents a promising therapeutic strategy to enhance leptin sensitivity and combat obesity and related metabolic disorders.[5][6][7][8]
This compound: A Potent Inhibitor of PTP1B
This compound, also known as Compound A2B5, is a small molecule inhibitor of PTP1B. Its inhibitory activity has been characterized against PTP1B and other phosphatases, demonstrating a degree of selectivity.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.
| Enzyme Target | IC50 Value (µM) |
| PTP1B | 1.27 |
| TCPTP | 4.38 |
| λPPase | 8.79 |
Table 1: IC50 values of this compound against various phosphatases.
These data indicate that this compound is a potent inhibitor of PTP1B with moderate selectivity over the closely related T-cell protein tyrosine phosphatase (TCPTP) and the less related lambda protein phosphatase (λPPase).
Molecular Mechanism of Action
The primary mechanism by which this compound is expected to regulate leptin signaling is through the direct inhibition of PTP1B's enzymatic activity. By binding to PTP1B, the inhibitor prevents the dephosphorylation of activated JAK2. This leads to a sustained phosphorylation of JAK2 and, consequently, enhanced phosphorylation and activation of STAT3. Activated STAT3 then translocates to the nucleus to regulate the expression of target genes involved in appetite control and energy metabolism.
Figure 1: this compound enhances leptin signaling by inhibiting PTP1B-mediated dephosphorylation of JAK2.
Experimental Protocols
The following sections outline detailed methodologies for key experiments to characterize the role of this compound in regulating leptin signaling.
In Vitro PTP1B Enzymatic Assay
This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant PTP1B to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor at 37°C for 15-30 minutes.
-
Initiate the reaction by adding a stock solution of pNPP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Protein tyrosine phosphatase-1B contributes to LPS-induced leptin resistance in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTP1B regulates leptin signal transduction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein tyrosine phosphatase 1B (PTP1B) and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein tyrosine phosphatase 1B in metabolic diseases and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Profile of Ptp1B-IN-29: An In-Depth Technical Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of Ptp1B-IN-29, a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). Also referred to as Compound A2B5, this molecule has demonstrated significant cytotoxic effects, surpassing even the standard chemotherapeutic agent cisplatin in certain contexts. This document collates the available data on its cytotoxic activity, details the experimental methodologies employed for its evaluation, and presents relevant signaling pathways in a clear, visual format to facilitate a deeper understanding of its potential as a therapeutic agent.
Quantitative Cytotoxicity Data
This compound, also identified as Compound A2B5, has been evaluated for its cytotoxic and multidrug resistance reversal activities. A key study highlighted its potent cytotoxic nature, reporting it to be more effective than cisplatin. The following table summarizes the inhibitory concentrations (IC50) of this compound against various phosphatases.
| Target Phosphatase | IC50 (μM) |
| PTP1B | 1.27 |
| TCPTP | 4.38 |
| λPPase | 8.79 |
Table 1: Inhibitory activity of this compound against various phosphatases.
While the referenced study qualitatively describes Compound A2B5 as having the "highest cytotoxicity (stronger than cisplatin)," specific IC50 values against cell lines from this study are not publicly available in the retrieved search results. The compound is a 1,4-dihydropyridine derivative, a class of molecules known for a range of biological activities.
Experimental Protocols
The evaluation of the cytotoxic and multidrug resistance reversal activities of novel 1,4-dihydropyridine derivatives, including Compound A2B5, involved standard in vitro assays. The general workflow for such an assessment is outlined below.
General Cytotoxicity Assay Workflow
A common method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
In Silico Analysis of PTP1B Inhibition: A Technical Guide to Molecular Docking
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and databases do not contain specific in silico docking studies for a compound explicitly named "Ptp1B-IN-29." This guide, therefore, provides a comprehensive framework and detailed methodology for conducting such studies on Protein Tyrosine Phosphatase 1B (PTP1B) with any given inhibitor, using established protocols and data from representative PTP1B inhibitors. The principles and workflows described herein are directly applicable to the analysis of this compound.
Introduction: PTP1B as a Therapeutic Target
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor enzyme that plays a critical role in regulating key cellular signaling pathways by dephosphorylating phosphotyrosine residues.[1] It is recognized as a major negative regulator of the insulin and leptin signaling cascades.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins), PTP1B attenuates insulin signaling.[3][4] Similarly, it negatively impacts the leptin pathway by dephosphorylating Janus Kinase 2 (JAK2).[3][5]
Overexpression or hyperactivity of PTP1B is linked to the pathogenesis of insulin resistance, Type 2 Diabetes Mellitus (T2DM), and obesity.[2][6] Its involvement in oncogenic signaling, including pathways regulated by ErbB2 and Ras, has also established it as a potential target in cancer therapy.[7][8][9] Consequently, the inhibition of PTP1B is a promising therapeutic strategy, and in silico molecular docking serves as a powerful tool for the discovery and optimization of potent and selective PTP1B inhibitors.[10][11]
The Role of PTP1B in Core Signaling Pathways
PTP1B's regulatory function is central to metabolic and growth signaling. Its inhibition is sought to enhance signaling in metabolic pathways while potentially dampening certain oncogenic ones.
Insulin Signaling Pathway
Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, activating downstream signaling through insulin receptor substrate-1 (IRS-1).[1] This cascade leads to the activation of the PI3K-AKT pathway, which facilitates the translocation of GLUT4 transporters to the cell membrane for glucose uptake.[1] PTP1B acts as a brake on this system by dephosphorylating both the activated IR and IRS-1, thus terminating the signal.[1][7] PTP1B inhibition is expected to prolong the phosphorylated, active state of these components, thereby enhancing insulin sensitivity.[2]
Leptin Signaling Pathway
Leptin, a hormone regulating energy homeostasis, binds to its receptor (LEPR), leading to the activation of JAK2.[6] Activated JAK2 then phosphorylates STAT3 (Signal Transducer and Activator of Transcription 3), which mediates the transcription of genes involved in appetite regulation.[5][6] PTP1B negatively regulates this pathway by dephosphorylating JAK2, dampening the leptin signal.[3][5] Inhibition of PTP1B can, therefore, enhance leptin sensitivity.[5]
In Silico Docking Protocol for PTP1B Inhibitors
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This protocol outlines a standard workflow for docking an inhibitor like this compound into the PTP1B enzyme.
Objective
The primary goals are to identify potential inhibitors from a compound library (virtual screening), predict the binding conformation of a specific inhibitor, and elucidate the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.
Experimental Workflow
The in silico docking process follows a structured sequence of steps, from data preparation to results analysis.
Detailed Methodologies
3.3.1. Receptor Preparation
-
Structure Retrieval: Obtain the 3D crystal structure of human PTP1B from the Protein Data Bank (PDB). A common choice is PDB ID: 2F71, which is a complex with an inhibitor.[10][12]
-
Protein Cleanup: Using molecular modeling software (e.g., Maestro, PyMOL, UCSF Chimera), remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.[10]
-
Protonation and Optimization: Add hydrogen atoms to the protein structure, as they are typically absent in crystal structures. Assign appropriate protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH. Perform a brief energy minimization to relieve any steric clashes.
3.3.2. Ligand Preparation
-
Structure Generation: Obtain the 2D structure of the inhibitor (this compound) and convert it to a 3D conformation using software like ChemDraw or MarvinSketch, followed by a 3D generation tool (e.g., LigPrep).
-
Energy Minimization: Perform a full geometry optimization and energy minimization using a suitable force field (e.g., OPLS, MMFF94) to obtain a low-energy, stable conformation.
-
Charge Assignment: Calculate and assign partial atomic charges to the ligand atoms.
3.3.3. Docking Simulation
-
Binding Site Identification: The binding site can be defined in two ways:
-
Grid Generation: Define a docking grid or box that encompasses the entire binding pocket. The grid size is typically set to a radius around the defined center (e.g., 4-10 Å around the original ligand's position).[10][14]
-
Execution: Run the docking algorithm using software such as Glide, AutoDock, or UCSF DOCK.[10][14] These programs systematically sample different conformations and orientations of the ligand within the binding site, scoring each "pose" based on a scoring function that estimates binding affinity.
3.3.4. Post-Docking Analysis
-
Scoring and Ranking: Analyze the output poses, which are ranked by their docking scores (an approximation of binding free energy). The top-scoring poses are considered the most probable binding modes.
-
Interaction Analysis: Visualize the top-ranked poses to identify key molecular interactions. Note the formation of hydrogen bonds, hydrophobic contacts, and electrostatic interactions with specific amino acid residues in the PTP1B binding pocket.
-
ADME/Tox Prediction: For promising candidates from virtual screening, in silico ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles are often calculated to assess their drug-like properties.[10][16]
Quantitative Data for Representative PTP1B Inhibitors
While specific data for this compound is unavailable, the following table summarizes quantitative results from studies on other PTP1B inhibitors, illustrating the typical metrics obtained from experimental validation following in silico screening.
| Compound Class / Name | Method | Result Type | Value | Reference |
| Various Small Molecules | High-Throughput Screening | IC₅₀ | < 100 µM (127 hits) | [11][17] |
| Top Docking Hit | Molecular Docking & HTS | IC₅₀ | 1.7 µM | [11][17] |
| Top HTS Hit | High-Throughput Screening | IC₅₀ | 4.2 µM | [11][17] |
| Trodusquemine | Enzymatic Assay | IC₅₀ | 1 µM | [3] |
| Ertiprotafib | Enzymatic Assay | IC₅₀ | 1.6 to 29 µM | [3] |
| Lithocholic Acid Deriv. (6m) | Enzymatic Assay | Kᵢ (uncompetitive) | 2.5 µM | [13] |
| Lithocholic Acid Deriv. (6n) | Enzymatic Assay | Kᵢ (uncompetitive) | 3.4 µM | [13] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.
Conclusion
In silico molecular docking is an indispensable technique in modern drug discovery for targeting enzymes like PTP1B. It provides critical insights into ligand-protein interactions at the atomic level, enabling the rational design and optimization of inhibitors. By following a rigorous and systematic workflow—from meticulous preparation of the receptor and ligand to detailed analysis of the resulting poses—researchers can effectively predict binding affinities and modes of action. This computational approach significantly accelerates the identification of novel therapeutic agents for metabolic disorders and cancer by enriching hit rates and reducing the reliance on costly and time-consuming high-throughput screening alone.[11][17] The methodologies detailed in this guide provide a robust foundation for the computational evaluation of this compound and other novel PTP1B inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Molecular docking and virtual screening for novel protein tyrosine phosphatase 1B (PTP1B) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.docking.org [files.docking.org]
- 12. bioinformation.net [bioinformation.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular docking and high-throughput screening for novel inhibitors of protein tyrosine phosphatase-1B - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Preamble: Regarding "Ptp1B-IN-29"
A thorough review of the scientific literature and public databases did not yield any specific information for a compound designated "this compound". This designation may refer to a compound from a private collection, an internal discovery program, or a pre-publication codename.
Therefore, this document provides a comprehensive technical guide on the broader topic of Protein Tyrosine Phosphatase 1B (PTP1B) as a therapeutic target and a review of its inhibitors, in line with the core requirements of the original request. The content is tailored for researchers, scientists, and drug development professionals, focusing on the quantitative data, experimental methodologies, and signaling pathways relevant to the field.
Introduction to PTP1B as a Therapeutic Target
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase encoded by the PTPN1 gene.[1][2] It is a key regulator in multiple cellular signaling cascades by catalyzing the dephosphorylation of tyrosine residues on various proteins.[3][4] PTP1B is ubiquitously expressed, with particularly high levels in the endoplasmic reticulum of insulin-sensitive tissues like the liver, muscle, and adipose tissue.
The enzyme is a well-validated therapeutic target for several human diseases, primarily due to its role as a negative regulator of the insulin and leptin signaling pathways.[1][3][5] Overexpression or increased activity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes (T2DM) and obesity.[2][3] Consequently, inhibiting PTP1B is a promising strategy to enhance insulin and leptin sensitivity.[3][6] Beyond metabolic disorders, PTP1B has also been implicated in cancer, where its role can be context-dependent, acting as either a tumor suppressor or an oncogene.[5][7]
The development of PTP1B inhibitors has been challenging due to the highly conserved and positively charged nature of the active site among protein tyrosine phosphatases, leading to difficulties in achieving selectivity, particularly over the closely related T-cell protein tyrosine phosphatase (TCPTP), which shares 72% sequence identity in the catalytic domain.[8][9][10]
PTP1B in Core Signaling Pathways
PTP1B exerts its influence by dephosphorylating key signaling proteins. The most critical pathways it regulates are the insulin and leptin signaling cascades.
Insulin Signaling Pathway
In the insulin signaling pathway, PTP1B acts as a negative regulator by dephosphorylating the activated insulin receptor (IR) and its primary substrate, the insulin receptor substrate-1 (IRS-1).[1][5][8] This action attenuates the downstream signaling cascade involving PI3K and Akt, which is crucial for glucose uptake and metabolism.[1][7] Inhibition of PTP1B is expected to prolong the phosphorylated, active state of the IR and IRS-1, thereby enhancing insulin sensitivity and improving glucose homeostasis.[3][11]
Leptin Signaling Pathway
PTP1B also negatively regulates the leptin signaling pathway. Leptin, a hormone primarily produced by adipose cells, signals through the leptin receptor (LEPR) to regulate appetite and energy expenditure. PTP1B dephosphorylates Janus kinase 2 (JAK2), a key downstream effector of the LEPR.[5][8] This dephosphorylation dampens the activation of the STAT3 transcription factor, which is involved in mediating leptin's anorexigenic effects.[7][12] PTP1B inhibition can, therefore, enhance leptin sensitivity, which is often impaired in obese individuals.
Quantitative Data for Representative PTP1B Inhibitors
A variety of small molecules have been developed to inhibit PTP1B. They are often categorized as either active-site directed (competitive) or allosteric (non-competitive) inhibitors. Below is a summary of some representative inhibitors that have been evaluated in clinical or preclinical studies.
| Inhibitor Name | Type | PTP1B IC₅₀ | Selectivity vs. TCPTP | Status/Note |
| Ertiprotafib | Active Site | 1.6 - 29 µM[8] | Low | Discontinued in clinical trials; also interacts with other proteins like PPARs.[8] |
| Trodusquemine (MSI-1436) | Allosteric | ~1 µM[2][8] | High (~224-fold)[8] | Investigated in clinical trials for breast cancer and diabetes. Binds to the C-terminus.[8][13] |
| JTT-551 | Mixed-type | 0.22 µM[2] | Moderate | Reached clinical trials but was discontinued.[8] |
| IONIS 113715 (ISIS-PTP1BRx) | Antisense Oligonucleotide | < 10 nM[2] | High (target-specific) | Phase II clinical trials; reduces PTP1B expression.[8] |
| Compound 10a | Active Site | 0.19 µM[8] | ~31-fold | A competitive inhibitor with good selectivity.[8] |
| CD00466 | Active Site | 0.73 µM[8] | ~31-fold | A competitive inhibitor designed for selectivity.[8] |
| (S, S)-3ak | Unknown | Sub-micromolar | Not specified | Discovered through multicomponent reaction chemistry.[14] |
Key Experimental Protocols
The characterization of PTP1B inhibitors involves a standard cascade of in vitro and in vivo assays to determine potency, selectivity, mechanism of action, and therapeutic efficacy.
In Vitro PTP1B Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on PTP1B enzymatic activity.
-
Principle: Recombinant human PTP1B enzyme is incubated with a substrate, commonly p-nitrophenyl phosphate (pNPP), which is dephosphorylated to produce p-nitrophenol (pNP), a chromogenic product that can be quantified spectrophotometrically at 405 nm.
-
Reagents:
-
Recombinant human PTP1B (catalytic domain, e.g., residues 1-321).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Substrate: p-Nitrophenyl phosphate (pNPP).
-
Test compound dissolved in DMSO.
-
Stop solution (e.g., 1 M NaOH).
-
-
Procedure (96-well plate format):
-
Add assay buffer to wells.
-
Add test compound at various concentrations (typically a serial dilution).
-
Add a fixed concentration of PTP1B enzyme and incubate for a pre-determined time (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding pNPP substrate.
-
Incubate for a fixed reaction time (e.g., 30 minutes at 37°C).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Selectivity Assay (vs. TCPTP)
This assay is critical to assess the specificity of the inhibitor.
-
Principle: The protocol is identical to the PTP1B enzymatic assay, but recombinant human T-cell protein tyrosine phosphatase (TCPTP) is used as the enzyme.
-
Procedure: The same concentrations of the test compound are evaluated against TCPTP. The resulting IC₅₀ value is compared to the PTP1B IC₅₀ to determine the selectivity ratio (IC₅₀ TCPTP / IC₅₀ PTP1B). A higher ratio indicates better selectivity for PTP1B.
Cell-Based Insulin Receptor Phosphorylation Assay
This assay evaluates the inhibitor's ability to enhance insulin signaling in a cellular context.
-
Principle: A relevant cell line (e.g., HepG2 hepatocytes, C2C12 myotubes) is treated with the inhibitor and then stimulated with insulin. The phosphorylation status of the insulin receptor (IR) or downstream targets like Akt is measured, typically by Western blot or ELISA.
-
Procedure:
-
Plate cells and grow to desired confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-incubate the cells with the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a sub-maximal concentration of insulin for a short period (e.g., 5-10 minutes).
-
Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
Determine total protein concentration (e.g., using a BCA assay).
-
Analyze equal amounts of protein lysate by SDS-PAGE and transfer to a membrane (Western blot).
-
Probe the membrane with primary antibodies specific for phosphorylated IR (p-IR) and total IR.
-
Use secondary antibodies conjugated to HRP or a fluorescent dye for detection.
-
Quantify band intensities to determine the ratio of p-IR to total IR, which reflects the enhancement of insulin signaling by the inhibitor.
-
Inhibitor Binding Modes and Allosteric Regulation
The search for selective PTP1B inhibitors has led to the exploration of binding sites other than the highly conserved active site.
-
Active Site (Orthosteric) Inhibition: Inhibitors binding here are typically phosphotyrosine mimetics.[15] They compete directly with the substrate. Achieving selectivity is difficult because the active site architecture is similar across PTPs.[9][10]
-
Allosteric Inhibition: Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme.[10][16] These sites are generally less conserved, offering a promising avenue for developing highly selective inhibitors.[10] Trodusquemine, for example, binds to a region in the C-terminus, which is unique to PTP1B.[8][15]
Conclusion and Future Directions
PTP1B remains a high-interest therapeutic target for metabolic diseases and potentially cancer. While early attempts to develop active-site inhibitors were hampered by poor selectivity and bioavailability, the field has evolved significantly.[15][17] The discovery of allosteric sites has opened new avenues for designing potent and highly selective inhibitors. Future efforts will likely focus on:
-
Structure-based design of novel allosteric inhibitors.
-
Fragment-based screening to identify new binding pockets.
-
Development of bidentate inhibitors that engage both the active site and a secondary, less-conserved pocket to improve both potency and selectivity.[15]
-
Further exploration of antisense oligonucleotide technology to specifically reduce PTP1B expression in target tissues.
The continued investigation into the complex biology of PTP1B and the application of modern drug discovery techniques hold promise for the eventual development of safe and effective PTP1B-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for PTP1B inhibitors? [synapse.patsnap.com]
- 7. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Therapeutic Target Protein Tyrosine Phosphatase-1B for Modulation of Insulin Resistance with Polyphenols and Its Quantitative Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. portlandpress.com [portlandpress.com]
- 16. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Understanding the Modes of PTP1B Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the various modes of inhibition for Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways and a validated therapeutic target for type 2 diabetes, obesity, and certain cancers.[1] Due to the high conservation of the active site among protein tyrosine phosphatases, developing selective PTP1B inhibitors is a significant challenge.[2][3] Understanding the precise mechanism by which a compound inhibits PTP1B is therefore critical for the development of potent and selective therapeutics.
While specific kinetic and mechanistic data for the inhibitor Ptp1B-IN-29 is not extensively available in peer-reviewed literature, this guide will detail the established modes of PTP1B inhibition using well-characterized compounds as examples. The principles and experimental protocols described herein provide a robust framework for the characterization of any PTP1B inhibitor.
The Role of PTP1B in Insulin Signaling
PTP1B plays a crucial role in attenuating the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade that ultimately leads to glucose uptake and utilization. PTP1B acts as a "brake" on this pathway by dephosphorylating the activated insulin receptor and its substrates, such as Insulin Receptor Substrate 1 (IRS-1), thereby terminating the signal.[4] Inhibition of PTP1B is a therapeutic strategy aimed at enhancing and prolonging insulin signaling to improve glucose homeostasis.
References
- 1. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ptp1B-IN-29 as a Potential Therapeutic Agent
Disclaimer: Publicly available information on a specific molecule designated "Ptp1B-IN-29" is not available at the time of this writing. Therefore, this technical guide provides a comprehensive overview of the core principles and methodologies relevant to the preclinical assessment of a potent and selective Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, representative of a compound at this stage of development. The data and experimental details presented herein are synthesized from publicly available research on various well-characterized PTP1B inhibitors and should be considered illustrative for a hypothetical investigational compound, referred to as PTP1B-IN-X.
Introduction: PTP1B, a Key Regulator in Metabolic and Oncogenic Signaling
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in several essential signaling pathways.[1] Encoded by the PTPN1 gene, PTP1B is primarily localized to the cytoplasmic face of the endoplasmic reticulum.[2] Its overexpression or increased activity has been implicated in the pathogenesis of type 2 diabetes, obesity, and various cancers.[3][4]
PTP1B exerts its influence by dephosphorylating key signaling molecules, thereby attenuating their downstream effects. Notably, it dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), leading to dampened insulin signaling and contributing to insulin resistance.[5] Similarly, PTP1B negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a crucial mediator of leptin's effects on satiety and energy expenditure.[6] Given its central role in these pathways, the inhibition of PTP1B has emerged as a promising therapeutic strategy for the treatment of metabolic diseases and cancer.[7]
This guide focuses on the preclinical characterization of a potential therapeutic agent, PTP1B-IN-X, a representative small molecule inhibitor of PTP1B.
Mechanism of Action of PTP1B Inhibitors
PTP1B inhibitors are designed to block the enzymatic activity of PTP1B, thereby preventing the dephosphorylation of its target substrates.[1] This leads to a sustained phosphorylation state and enhanced signaling through pathways such as the insulin and leptin pathways.[1] The development of potent and selective PTP1B inhibitors has been a significant challenge due to the highly conserved and positively charged nature of the PTP1B active site, which can lead to off-target effects, particularly against the closely related T-cell protein tyrosine phosphatase (TCPTP).[8]
Successful inhibitors often engage with both the active site and adjacent non-catalytic sites to achieve selectivity.[9] These inhibitors can be classified based on their mechanism of inhibition, including competitive, non-competitive, and allosteric inhibitors.[10][11]
Quantitative Data for Exemplary PTP1B Inhibitors
The following tables summarize key quantitative data for several well-characterized PTP1B inhibitors, illustrating the typical parameters assessed during preclinical development.
Table 1: In Vitro Potency of Selected PTP1B Inhibitors
| Compound | PTP1B IC50 | TCPTP IC50 | Selectivity (TCPTP/PTP1B) | Mode of Inhibition | Reference |
| Trodusquemine (MSI-1436) | 1 µM | 224 µM | 224 | Non-competitive | [10] |
| Ertiprotafib | 1.6 - 29 µM | - | - | Non-competitive | [3][10] |
| JTT-551 | 0.22 µM | - | - | Mixed-type | [3] |
| Compound 29 | - | - | ~20-fold | - | [8] |
| Compound 32 | - | - | 10-fold | - | [8] |
| (S, S)-3ak | Submicromolar | - | - | - | [12] |
| MY17 | 0.41 ± 0.05 μM | - | - | Non-competitive | [3] |
| Celastrol | 2.1 μM | - | Dual Inhibitor | - | [3] |
| Osunprotafib (ABBV-CLS-484) | 2.8 nM | - | Dual Inhibitor | - | [3] |
| DPM-1001 | 100 nM | - | - | - | [13] |
Table 2: Pharmacokinetic and In Vivo Efficacy Data for an Exemplary PTP1B Inhibitor (based on DPM-1001)
| Parameter | Value | Animal Model | Reference |
| Oral Bioavailability | Demonstrated | Mice | [13] |
| In Vivo Efficacy | Reduced body weight, improved glucose tolerance | Diet-induced obese mice | [13] |
| In Vivo Target Engagement | Increased tyrosine phosphorylation of insulin receptor | Mice | [13] |
Experimental Protocols
This section details the standard methodologies used to characterize a novel PTP1B inhibitor like PTP1B-IN-X.
In Vitro PTP1B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of PTP1B-IN-X against recombinant human PTP1B.
Materials:
-
Recombinant human PTP1B (full-length or truncated catalytic domain)
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 100 mM MES, pH 6.0, 300 mM NaCl, 2 mM EDTA, 2 mM DTT, 0.1% NP-40)
-
PTP1B-IN-X (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of PTP1B-IN-X in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant PTP1B enzyme, and the test compound (PTP1B-IN-X) or DMSO (vehicle control).
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 30 minutes) at room temperature.[14]
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).[14]
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of PTP1B-IN-X relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Insulin Signaling Assay
Objective: To assess the effect of PTP1B-IN-X on insulin-stimulated phosphorylation of key signaling proteins in a relevant cell line (e.g., HepG2 human hepatoma cells).
Materials:
-
HepG2 cells
-
Cell culture medium and supplements
-
Insulin
-
PTP1B-IN-X
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-IR, anti-IR, anti-phospho-Akt, anti-Akt)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture HepG2 cells to near confluence in appropriate culture plates.
-
Serum-starve the cells for a defined period (e.g., 12-16 hours) to reduce basal signaling.
-
Pre-treat the cells with various concentrations of PTP1B-IN-X or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of the insulin receptor (IR) and Akt.
-
Quantify the band intensities to determine the fold-change in phosphorylation relative to total protein levels.
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the therapeutic potential of PTP1B-IN-X to improve metabolic parameters in an animal model of obesity and insulin resistance.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD) and standard chow diet
-
PTP1B-IN-X formulated for oral administration
-
Vehicle control
-
Equipment for measuring body weight, food intake, and blood glucose
-
Equipment for oral glucose tolerance test (OGTT) and insulin tolerance test (ITT)
Procedure:
-
Induce obesity and insulin resistance in mice by feeding them a high-fat diet for a specified period (e.g., 12-16 weeks). A control group is maintained on a standard chow diet.
-
Randomize the HFD-fed mice into treatment groups (vehicle and PTP1B-IN-X at various doses).
-
Administer PTP1B-IN-X or vehicle daily via oral gavage for a defined treatment period (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly throughout the study.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) to assess glucose homeostasis and insulin sensitivity.
-
At the termination of the study, collect blood and tissues for further analysis (e.g., plasma insulin levels, lipid profiles, and target engagement studies in tissues like liver and muscle).
Visualizations of Signaling Pathways and Experimental Workflows
References
- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 2. portlandpress.com [portlandpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Crystal structure of PTP1B complexed with a potent and selective bidentate inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioassaysys.com [bioassaysys.com]
Whitepaper: Initial Efficacy Studies of a Novel PTP1B Allosteric Inhibitor
An extensive search for initial efficacy studies on a compound specifically named "Ptp1B-IN-29" did not yield any publicly available data. This suggests that "this compound" may be a designation for an early-stage compound not yet described in scientific literature, a developmental codename, or a hypothetical example.
To fulfill the user's request for an in-depth technical guide, this document will serve as a representative whitepaper. It will be based on the typical preclinical evaluation of a novel Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, using publicly available data for a recently described allosteric inhibitor, LXQ-87 , as a case study. This guide is structured to meet the core requirements for data presentation, experimental protocols, and visualization for the target audience of researchers, scientists, and drug development professionals.
Compound: A Representative PTP1B Inhibitor (Case Study: LXQ-87) Target: Protein Tyrosine Phosphatase 1B (PTP1B) Therapeutic Area: Type 2 Diabetes Mellitus, Insulin Resistance
Executive Summary
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that functions as a key negative regulator of insulin and leptin signaling pathways.[1][2][3][4] By dephosphorylating the insulin receptor (IR) and its downstream substrates like Insulin Receptor Substrate-1 (IRS-1), PTP1B attenuates the metabolic signaling cascade.[1][4][5][6] Overexpression or hyperactivity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[3][7][8][9] Consequently, inhibition of PTP1B is a validated therapeutic strategy for enhancing insulin sensitivity.[9][10][11]
This document summarizes the initial preclinical efficacy data for a representative novel, orally bioavailable, allosteric inhibitor of PTP1B, exemplified by the compound LXQ-87.[12] The data demonstrates potent and selective inhibition of PTP1B, leading to enhanced insulin signaling in cellular models of insulin resistance and improved glycemic control in a diabetic animal model.
Biochemical and In Vitro Efficacy
The initial evaluation focused on the inhibitor's direct interaction with PTP1B and its functional consequences in relevant cell-based models.
Data Presentation: In Vitro Activity
The quantitative data from initial biochemical and cellular assays are summarized below.
| Assay Type | Parameter | Value | Compound |
| Biochemical Assays | |||
| Enzymatic Inhibition | IC50 (Noncompetitive) | 1.061 µM | LXQ-87[12] |
| IC50 (vs. Mutated PTP1B) | 14.75 µM | LXQ-87[12] | |
| Kinetic Analysis | Ki | 2.33 µM | LXQ-87[12] |
| Binding Affinity (SPR) | Kd | 61.2 nM | LXQ-87[12] |
| Cell-Based Assays | |||
| Insulin Signaling | ↑ p-IR, ↑ p-AKT | Dose-dependent | LXQ-87[12] |
| Glucose Uptake | ↑ Glucose Uptake | Significant | LXQ-87[12] |
Experimental Protocols
2.2.1 Recombinant PTP1B Enzymatic Inhibition Assay
-
Objective: To determine the direct inhibitory activity and kinetics of the compound against PTP1B.
-
Enzyme: Recombinant human PTP1B (truncated catalytic domain or full-length).[13]
-
Substrate: para-Nitrophenyl Phosphate (pNPP) is commonly used as a chromogenic substrate.[13][14]
-
Procedure:
-
The PTP1B enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., LXQ-87) in an appropriate assay buffer (e.g., 100 mM MES, pH 6.0, with EDTA and DTT).[8]
-
The enzymatic reaction is initiated by the addition of the pNPP substrate.
-
The rate of pNPP hydrolysis is measured spectrophotometrically by monitoring the increase in absorbance at 405 nm.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Kinetic parameters (e.g., Ki) are determined by performing the assay with varying concentrations of both substrate and inhibitor to establish the mode of inhibition (e.g., competitive, noncompetitive).[12]
-
2.2.2 Cell-Based Insulin Signaling Assay (Western Blot)
-
Objective: To assess the inhibitor's ability to enhance insulin signaling in cells.
-
Cell Models: Insulin-resistant cell models are used, such as HepG2 (human hepatoma), C2C12 (mouse myoblasts), and 3T3-L1 (mouse adipocytes).[12] Insulin resistance can be induced by treatment with high concentrations of free fatty acids (FFA) and insulin.[15]
-
Procedure:
-
Cells are cultured and differentiated as required (e.g., 3T3-L1 adipocytes).
-
Cells are treated with the PTP1B inhibitor at various concentrations for a specified period.
-
Cells are then stimulated with insulin (e.g., 100 nM) for a short duration (e.g., 10 minutes).[16]
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using primary antibodies specific for the phosphorylated and total forms of key signaling proteins, such as Insulin Receptor (IR) and Akt.[12]
-
Densitometry is used to quantify the changes in protein phosphorylation.
-
2.2.3 Glucose Uptake Assay
-
Objective: To measure the functional downstream effect of enhanced insulin signaling.
-
Cell Models: HepG2, C2C12, or 3T3-L1 cells.[12]
-
Procedure:
-
Cells are treated with the inhibitor and stimulated with insulin as described above.
-
A fluorescently-labeled glucose analog (e.g., 2-NBDG) or radio-labeled glucose (e.g., ³H-2-deoxyglucose) is added to the culture medium.
-
After an incubation period, cells are washed to remove extracellular glucose.
-
The amount of intracellular glucose is quantified using a fluorescence plate reader or scintillation counter.
-
An increase in glucose uptake in inhibitor-treated cells compared to controls indicates improved insulin sensitivity.[12]
-
In Vivo Efficacy
The therapeutic potential of the inhibitor was evaluated in a relevant animal model of type 2 diabetes.
Data Presentation: In Vivo Activity
| Animal Model | Treatment | Duration | Key Outcomes | Compound |
| BKS db/db Mice | 40 mg/kg (p.o.) | Not Specified | ↓ Blood Glucose (significant) | LXQ-87[12] |
| 80 mg/kg (p.o.) | ↓ Blood Glucose (significant) | LXQ-87[12] | ||
| ↓ Total Cholesterol | LXQ-87[12] | |||
| ↓ Total Triglycerides | LXQ-87[12] | |||
| ↑ p-IR, ↑ p-AKT (in liver, muscle, adipose) | LXQ-87[12] |
Experimental Protocols
3.2.1 Diabetic Animal Model Study
-
Objective: To evaluate the anti-hyperglycemic and lipid-lowering effects of the inhibitor in vivo.
-
Animal Model: Genetically diabetic mice, such as BKS db/db mice, which exhibit obesity, hyperglycemia, and insulin resistance, are a standard model.[12] Alternatively, diet-induced obesity (DIO) models in C57BL/6J mice are also common.[15]
-
Procedure:
-
Diabetic mice are randomized into vehicle control and treatment groups.
-
The inhibitor (e.g., LXQ-87) is administered orally (p.o.) at different doses (e.g., 40 and 80 mg/kg) daily for the study duration.
-
Blood glucose levels are monitored regularly from tail vein blood samples.
-
At the end of the study, blood is collected for analysis of serum lipids (total cholesterol, triglycerides).
-
Key metabolic tissues (liver, skeletal muscle, adipose tissue) are harvested for pharmacodynamic analysis (e.g., Western blot for p-IR and p-AKT) to confirm target engagement.[12]
-
3.2.2 Acute Toxicity Study
-
Objective: To assess the short-term safety profile of the compound.
-
Procedure: A high dose of the compound (e.g., 2000 mg/kg) is administered orally to healthy animals. The animals are then observed for signs of toxicity, behavioral changes, and mortality over a set period. Histopathological examination of major organs is also performed.[12] For LXQ-87, no relevant toxic effects were observed at this high dose.[12]
Visualizations: Pathways and Workflows
PTP1B in the Insulin Signaling Pathway
Caption: PTP1B negatively regulates insulin signaling, which PTP1B inhibitors can reverse.
Preclinical Efficacy Evaluation Workflow
Caption: A typical workflow for the preclinical evaluation of a PTP1B inhibitor.
Conclusion
The initial preclinical data for the representative PTP1B inhibitor LXQ-87 are highly promising. The compound demonstrates a potent, noncompetitive inhibitory mechanism against PTP1B, which translates to the enhancement of insulin signaling in cellular models.[12] Crucially, these in vitro effects are substantiated by in vivo efficacy in a relevant diabetic animal model, where oral administration led to significant reductions in blood glucose and serum lipids, coupled with clear evidence of target engagement in key metabolic tissues.[12] These findings validate the therapeutic potential of targeting PTP1B with allosteric inhibitors and support the continued development of this compound class for the treatment of insulin resistance and type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro screening for protein tyrosine phosphatase 1B and dipeptidyl peptidase IV inhibitors from selected Nigerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PTP1B allosteric inhibitor enhances glucose uptake in insulin resistance models | BioWorld [bioworld.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches | PLOS One [journals.plos.org]
- 15. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide on Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors and Their Impact on Cellular Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific compound designated "Ptp1B-IN-29" is not publicly available at the time of this writing. This guide therefore provides a comprehensive overview of the role of Protein Tyrosine Phosphatase 1B (PTP1B) in cellular signaling and the effects of its inhibition, using data from well-characterized inhibitors as examples.
Introduction: PTP1B, a Key Regulator of Cellular Phosphorylation
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role in regulating a multitude of cellular processes by dephosphorylating tyrosine residues on key signaling proteins.[1] Its activity is essential for the proper modulation and termination of signaling cascades, acting as a molecular brake to counteract the activity of protein tyrosine kinases.[2] PTP1B is primarily localized to the cytoplasmic face of the endoplasmic reticulum and is involved in pathways governing cell growth, differentiation, metabolism, and apoptosis.[2]
Dysregulation of PTP1B activity has been implicated in a variety of diseases.[2] In particular, its overexpression or hyperactivity is a significant contributor to the development of metabolic disorders such as type 2 diabetes and obesity by negatively regulating insulin and leptin signaling pathways.[1][3] PTP1B is also involved in the regulation of growth factor receptor signaling, such as the Epidermal Growth Factor Receptor (EGFR), and has been implicated in various cancers.[1] Consequently, PTP1B has emerged as a promising therapeutic target, and the development of PTP1B inhibitors is an active area of research.[1][4]
This guide will delve into the impact of PTP1B inhibition on cellular phosphorylation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways involved.
Quantitative Data on PTP1B Inhibitors
The development of potent and selective PTP1B inhibitors is a key focus of drug discovery. The following tables summarize the in vitro potency of several well-characterized PTP1B inhibitors against PTP1B and, where available, other related phosphatases to indicate selectivity.
| Inhibitor | Target | IC50 / Ki Value | Inhibition Type | Reference(s) |
| Trodusquemine (MSI-1436) | PTP1B | IC50: 1 µM | Allosteric, Non-competitive | [5] |
| JTT-551 | PTP1B | Ki: 0.22 µM | Mixed-type | [6][7] |
| TCPTP | Ki: 9.3 µM | [6][7] | ||
| CD45 | Ki: >30 µM | [6][7] | ||
| LAR | Ki: >30 µM | [6][7] | ||
| Ertiprotafib | PTP1B | IC50: 1.6-29 µM | Non-competitive | [8][9] |
| Claramine | PTP1B | Not specified | Not specified | [10] |
| CX08005 | PTP1B | IC50: 0.781 µM | Not specified | [11] |
| Chlorogenic Acid | PTP1B | Ki: 1.44 mM | Competitive | [12] |
| Cichoric Acid | PTP1B | Ki: 8.2 mM | Non-competitive | [12] |
| Gancaonin Q | PTP1B | IC50: 1.61 µM | Non-competitive | [13] |
| Licoflavone C | PTP1B | IC50: 1.39 µM | Non-competitive | [13] |
| Ursolic Acid | PTP1B | IC50: 7.17 µM | - | [13] |
| Sodium Orthovanadate (Na3VO4) | PTP1B (full length) | IC50: 19.3 µM | - | [14] |
| PTP1B (truncated) | IC50: 54.5 µM | - | [14] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. TCPTP: T-cell protein tyrosine phosphatase. CD45: Cluster of Differentiation 45. LAR: Leukocyte common antigen-related.
Core Signaling Pathways Modulated by PTP1B Inhibition
Inhibition of PTP1B leads to the hyperphosphorylation of its substrates, thereby amplifying downstream signaling. The major pathways affected are the insulin and leptin signaling cascades, as well as pathways initiated by various growth factor receptors.
Insulin Signaling Pathway
PTP1B is a key negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor (IR) and its primary substrates, the insulin receptor substrates (IRS-1/2).[3][15] Inhibition of PTP1B enhances and prolongs insulin-stimulated signaling, leading to increased glucose uptake and improved glucose homeostasis.[1][16]
Caption: PTP1B negatively regulates the insulin signaling pathway.
Leptin Signaling Pathway
PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key downstream effector of the leptin receptor.[15] Inhibition of PTP1B enhances leptin sensitivity, which can lead to reduced food intake and body weight.[17]
Caption: PTP1B attenuates leptin signaling through JAK2 dephosphorylation.
Growth Factor and Immune Signaling
PTP1B dephosphorylates several receptor tyrosine kinases, including the EGFR, platelet-derived growth factor receptor (PDGFR), and insulin-like growth factor receptor (IGFR).[18] It also plays a role in immune cell signaling by dephosphorylating key components of the JAK/STAT pathway, such as JAK2, Tyk2, and STAT5.[18] Furthermore, PTP1B can activate the Src/Ras/ERK and PI3K/AKT pathways, promoting proliferation and metastasis in certain cancers.[10]
Experimental Protocols for Studying PTP1B Inhibition and Cellular Phosphorylation
A variety of experimental techniques are employed to characterize PTP1B inhibitors and assess their impact on cellular phosphorylation.
General Experimental Workflow for PTP1B Inhibitor Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of PTP1B inhibitors.
Caption: A typical workflow for PTP1B inhibitor discovery and validation.
Detailed Methodologies
This protocol describes a common method for measuring the inhibitory activity of a compound against PTP1B using the artificial substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-nitrophenyl phosphate (pNPP) substrate solution
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to each well (except for the blank).
-
Add the test compound dilutions to the respective wells. Include a positive control (known inhibitor, e.g., sodium orthovanadate) and a negative control (solvent only).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for a set time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
This protocol outlines the steps for detecting changes in the phosphorylation status of PTP1B substrates in cells treated with an inhibitor.
Materials:
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-IR, anti-IR, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Treat cells with the PTP1B inhibitor at various concentrations and for different durations. Include appropriate controls (e.g., vehicle-treated, insulin-stimulated).
-
Wash cells with ice-cold PBS and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.[19]
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.[19][21] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[19]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IR) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[21]
-
Wash the membrane several times with TBST to remove unbound primary antibody.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped of antibodies and re-probed with an antibody for the total protein to normalize the phosphoprotein signal.
-
This protocol provides a general overview of a phosphoproteomics workflow to identify and quantify changes in protein phosphorylation on a global scale following PTP1B inhibition.
Materials:
-
Cell culture reagents and PTP1B inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
Phosphopeptide enrichment kit (e.g., TiO2 or Fe-NTA-based)[22]
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)[22]
-
Data analysis software (e.g., Proteome Discoverer)[22]
Procedure:
-
Sample Preparation:
-
Treat cells with the PTP1B inhibitor and lyse the cells as described for Western blotting.
-
Quantify the protein concentration.
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the proteins with DTT.
-
Alkylate the cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Phosphopeptide Enrichment:
-
LC-MS/MS Analysis:
-
Separate the enriched phosphopeptides by reverse-phase liquid chromatography (LC).
-
Analyze the separated peptides using a high-resolution mass spectrometer. The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment the peptides to determine their amino acid sequence and the location of the phosphorylation site (MS/MS scan).[23][24]
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the phosphopeptides.
-
Quantify the relative abundance of each phosphopeptide between different experimental conditions (e.g., inhibitor-treated vs. control) to identify changes in phosphorylation levels.
-
Conclusion
PTP1B is a well-validated therapeutic target for a range of diseases, most notably type 2 diabetes, obesity, and certain cancers. The inhibition of PTP1B leads to increased phosphorylation of its key substrates, thereby enhancing signaling through pathways critical for metabolic regulation and cell growth. The development of potent and selective PTP1B inhibitors, guided by the experimental approaches outlined in this guide, holds significant promise for novel therapeutic interventions. Further research into the complex roles of PTP1B in various cellular contexts will continue to uncover new opportunities for targeted drug development.
References
- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are the therapeutic applications for PTP1B inhibitors? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trodusquemine - Wikipedia [en.wikipedia.org]
- 6. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Protein Tyrosine Phosphatase 1B Inhibition by Chlorogenic Acid and Cichoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bioassaysys.com [bioassaysys.com]
- 15. researchgate.net [researchgate.net]
- 16. Cellular effects of small molecule PTP1B inhibitors on insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 22. Phosphoprotéomique | Thermo Fisher Scientific - FR [thermofisher.com]
- 23. Protocol for Phosphoproteomes via Labeling & Mass Spec - Creative Proteomics [creative-proteomics.com]
- 24. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Ptp1B-IN-29: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Ptp1B-IN-29, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), in cell culture experiments. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers. This compound, also known as PTP1B-IN-2, offers a valuable tool for investigating the cellular functions of PTP1B and for the development of novel therapeutics.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role in downregulating signaling cascades initiated by insulin and leptin. It achieves this by dephosphorylating the insulin receptor (IR) and its substrates (e.g., IRS-1), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor. By inhibiting PTP1B, this compound is expected to enhance insulin and leptin sensitivity, thereby promoting glucose uptake and regulating energy homeostasis. These application notes provide protocols for assessing the efficacy of this compound in cell-based models.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and effective concentrations in cell-based assays.
| Parameter | Value | Cell Line | Reference |
| IC50 | 50 nM | - | [1][2] |
| Effective Concentration (enhances IRβ phosphorylation) | 15 µM and 30 µM | L6 myotubes | [1][2][3] |
| Effective Concentration (increases glucose uptake) | 5, 10, and 20 µM | L6 myotubes | [1][3][4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Experimental Protocols
Cell Culture and Differentiation of L6 Myoblasts
This protocol describes the maintenance of L6 myoblasts and their differentiation into myotubes, which are a suitable model for studying insulin-stimulated glucose uptake.
Materials:
-
L6 rat myoblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Myoblast Culture: Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a 1:5 to 1:10 dilution.
-
Differentiation: To induce differentiation into myotubes, seed myoblasts at a high density (e.g., 2 x 10^4 cells/cm²) and grow to confluency. Once confluent, switch the medium to DMEM containing 2% horse serum and 1% Penicillin-Streptomycin.
-
Maturation: Replace the differentiation medium every 48 hours. Myotubes will typically form within 5-7 days.
Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Western Blot Analysis of Akt Phosphorylation
This protocol details the procedure for assessing the effect of this compound on insulin-stimulated Akt phosphorylation.
Materials:
-
Differentiated L6 myotubes in 6-well plates
-
This compound stock solution
-
Insulin solution (10 mg/mL in sterile water)
-
Serum-free DMEM
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Serum Starvation: After differentiation, wash L6 myotubes with PBS and incubate in serum-free DMEM for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with desired concentrations of this compound (e.g., 15 µM and 30 µM) or vehicle (DMSO) in serum-free DMEM for 1 hour.
-
Insulin Stimulation: Add insulin to a final concentration of 100 nM and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Glucose Uptake Assay
This protocol describes a fluorescent glucose analog-based assay to measure the effect of this compound on insulin-stimulated glucose uptake.
Materials:
-
Differentiated L6 myotubes in 96-well black, clear-bottom plates
-
This compound stock solution
-
Insulin solution
-
Serum-free, glucose-free DMEM
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Differentiate L6 myoblasts in 96-well plates as described in Protocol 1.
-
Serum and Glucose Starvation: Wash the myotubes with PBS and incubate in serum-free, glucose-free DMEM for 2-3 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle (DMSO) in KRH buffer for 1 hour.
-
Insulin Stimulation: Add insulin (100 nM final concentration) and incubate for 30 minutes at 37°C.
-
Glucose Uptake: Add 2-NBDG to a final concentration of 100 µM and incubate for 30-60 minutes at 37°C.
-
Signal Termination: Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of approximately 485/535 nm.
-
Data Analysis: Normalize the fluorescence readings to a measure of cell number (e.g., by performing a parallel cytotoxicity assay or by staining with a fluorescent nuclear dye).
Cytotoxicity Assay
It is essential to determine the potential cytotoxic effects of this compound to ensure that the observed effects on signaling and glucose uptake are not due to cell death.
Materials:
-
Differentiated L6 myotubes in 96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Plate reader
Procedure (MTT Assay Example):
-
Cell Treatment: Treat differentiated L6 myotubes with a range of this compound concentrations for the same duration as the functional assays (e.g., 2 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).
-
MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution provided in the kit and incubate until the formazan crystals are fully dissolved.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Disclaimer
These protocols provide a general framework. Researchers should optimize conditions such as cell seeding density, inhibitor concentrations, and incubation times for their specific experimental setup and cell lines. Always refer to the manufacturer's instructions for specific reagents and kits. This information is for research use only and not for diagnostic or therapeutic purposes.
References
Application Notes and Protocols for PTP1B-IN-29 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to PTP1B-IN-29
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways.[1][2][3][4] By dephosphorylating the insulin receptor (IR) and its substrates, PTP1B attenuates insulin signaling, contributing to insulin resistance.[3][5] Similarly, it negatively impacts leptin signaling by dephosphorylating Janus Kinase 2 (JAK2).[4][5] Inhibition of PTP1B is therefore a promising therapeutic strategy for type 2 diabetes and obesity.[6][7]
This compound (also known as Compound A2B5) is a phosphatase inhibitor with the following in vitro inhibitory concentrations:
-
IC50 (PTP1B): 1.27 μM
-
IC50 (TCPTP): 4.38 μM
-
IC50 (λPPase): 8.79 μM
These values indicate a degree of selectivity for PTP1B over other phosphatases like T-cell protein tyrosine phosphatase (TCPTP).[1]
Signaling Pathways
PTP1B inhibition is expected to enhance both insulin and leptin signaling. Below are diagrams illustrating these pathways and the point of intervention for a PTP1B inhibitor.
Caption: Insulin Signaling Pathway and PTP1B Inhibition.
Caption: Leptin Signaling Pathway and PTP1B Inhibition.
Data Presentation from Analogous PTP1B Inhibitor Studies
The following tables summarize quantitative data from animal studies using PTP1B inhibitors with mechanisms of action similar to this compound.
Table 1: Effects of PTP1B Inhibitors on Body Weight and Glucose Metabolism in Rodent Models
| Compound | Animal Model | Dose & Administration Route | Treatment Duration | Change in Body Weight | Change in Blood Glucose | Reference |
| DPM-1001 | Diet-Induced Obese C57Bl6/J Mice | 5 mg/kg, oral or intraperitoneal, daily | 50 days | ~5% decrease | Improved glucose tolerance | [8][9] |
| Trodusquemine | Diet-Induced Obese Mice | 1 mg/kg, intraperitoneal | 5 weeks | Reduced body weight | Improved glucose tolerance | [10][11] |
| JTT-551 | db/db Mice | Chronic administration in food | Not specified | No significant change | Hypoglycemic effect | [1][12] |
| CCF06240 | High-Fat Diet-Induced Insulin Resistant Mice | Oral administration | Not specified | Reduced body weight | Improved insulin resistance | [6] |
Table 2: Effects of PTP1B Inhibitors on Insulin and Leptin Signaling Markers
| Compound | Animal Model / Cell Line | Effect on Insulin Signaling | Effect on Leptin Signaling | Reference |
| DPM-1001 | Diet-Induced Obese C57Bl6/J Mice | Enhanced insulin receptor signaling | Enhanced leptin receptor signaling | [9] |
| Trodusquemine | HepG2 cells and Hypothalamic tissue in vivo | Enhanced insulin-stimulated IRβ phosphorylation | Enhanced STAT3 phosphorylation | [10] |
| JTT-551 | ob/ob Mice | Enhanced insulin receptor phosphorylation in the liver | Enhanced STAT3 phosphorylation in the hypothalamus | [1][12] |
| CCF06240 | Lipid-accumulated HepG2 cells | Enhanced insulin-induced tyrosine phosphorylation | Not specified | [6] |
Experimental Protocols
The following are generalized protocols for the in vivo evaluation of a PTP1B inhibitor like this compound in a diet-induced obesity (DIO) mouse model.
Experimental Workflow
Caption: General Experimental Workflow for In Vivo PTP1B Inhibitor Studies.
Materials and Reagents
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and/or Tween-80, depending on the inhibitor's solubility)
-
C57BL/6J mice (or other appropriate strain)
-
High-fat diet (HFD; e.g., 60% kcal from fat) and control chow diet
-
Glucose solution (for Glucose Tolerance Test)
-
Insulin solution (for Insulin Tolerance Test)
-
Standard laboratory equipment for animal handling, injections, and blood collection.
Detailed Methodology
4.3.1. Animal Model and Diet
-
Male C57BL/6J mice, 6-8 weeks old, are commonly used.
-
House the animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
After a one-week acclimatization period on a standard chow diet, switch the experimental group to a high-fat diet to induce obesity and insulin resistance. This typically takes 8-12 weeks. A control group should remain on the chow diet.
4.3.2. Inhibitor Preparation and Administration
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For administration, dilute the stock solution to the final desired concentration in a sterile vehicle. The final concentration of the solvent (e.g., DMSO) should be minimized and consistent across all treatment groups, including the vehicle control.
-
Administration:
-
Oral Gavage: Administer the prepared solution directly into the stomach using a gavage needle. Typical volumes for mice are 5-10 ml/kg.
-
Intraperitoneal (IP) Injection: Inject the solution into the lower right quadrant of the abdomen. Use a 25-27 gauge needle. The volume should not exceed 10 ml/kg.
-
4.3.3. Experimental Design and Treatment
-
After the diet-induced obesity period, randomly assign the HFD-fed mice to at least two groups:
-
Vehicle control group
-
This compound treatment group
-
-
A lean control group (chow-fed mice) receiving the vehicle should also be included.
-
Administer the inhibitor or vehicle daily for a period of 4-8 weeks.
-
Monitor body weight and food intake weekly.
4.3.4. Metabolic Assessments
-
Glucose Tolerance Test (GTT):
-
Fast the mice for 6 hours.
-
Collect a baseline blood sample from the tail vein to measure blood glucose.
-
Administer a glucose solution (2 g/kg body weight) via oral gavage or IP injection.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
-
Insulin Tolerance Test (ITT):
-
Fast the mice for 4 hours.
-
Collect a baseline blood sample for glucose measurement.
-
Administer human regular insulin (0.75 U/kg body weight) via IP injection.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection to measure blood glucose.
-
4.3.5. Endpoint Analysis
-
At the end of the treatment period, euthanize the mice.
-
Collect blood for analysis of plasma insulin, lipids (triglycerides, cholesterol), and other relevant biomarkers.
-
Harvest tissues such as the liver, skeletal muscle, adipose tissue, and hypothalamus.
-
Tissues can be snap-frozen in liquid nitrogen for subsequent Western blot analysis (to assess the phosphorylation status of IR, Akt, JAK2, STAT3) or fixed for histological examination.
Conclusion
This compound presents a valuable tool for investigating the roles of PTP1B in metabolic diseases. The provided protocols, based on studies of analogous compounds, offer a framework for designing and conducting in vivo experiments. It is crucial to perform preliminary studies to establish the optimal dose and to monitor for any potential off-target effects or toxicity. Through careful experimental design and execution, research using this compound can contribute to a deeper understanding of PTP1B's function and its potential as a therapeutic target.
References
- 1. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening and tissue distribution of protein tyrosine phosphatase 1B inhibitors in mice following oral administration of Garcinia mangostana L. ethanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR−/− mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PTP1B by Trodusquemine (MSI‐1436) Causes Fat‐specific Weight Loss in Diet‐induced Obese Mice | Semantic Scholar [semanticscholar.org]
- 11. Pharmacological PTP1B inhibition rescues motor learning, neuroinflammation, and hyperglycaemia in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Ptp1B-IN-29 dosage and administration guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in insulin and leptin signaling pathways.[1][2] Its role in dephosphorylating the insulin receptor and its substrates makes it a key therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1][2] Ptp1B-IN-29 is an inhibitor of PTP1B, offering a valuable tool for research in these areas. This document provides detailed application notes and protocols for the use of this compound in experimental settings.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related PTP1B inhibitors for comparative purposes.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (μM) |
| PTP1B | 1.27 |
| TCPTP | 4.38 |
| λPPase | 8.79 |
Data obtained from MedchemExpress product information for this compound.[3]
Table 2: In Vitro and In Vivo Data for Structurally Related PTP1B Inhibitors
| Compound | Target | IC₅₀ (nM) | Animal Model | Dosage | Administration | Key Findings |
| PTP1B-IN-2 | PTP1B | 50 | - | - | - | Enhances insulin-mediated receptor phosphorylation and glucose uptake.[4] |
| PTP1B-IN-3 | PTP1B, TCPTP | 120 (for both) | Diet-induced obese (DIO) mice | 1, 3, 10 mg/kg | Oral | Dose-dependent inhibition of glucose excursion.[5][6] |
| PTP1B-IN-3 | PTP1B, TCPTP | 120 (for both) | NDL2 Ptpn1 transgenic mice | 30 mg/kg for 21 days | Oral | Significant delay in tumor development.[5][6] |
Note: The in vivo data for PTP1B-IN-3 is provided as a reference for designing initial studies with this compound, as specific in vivo data for this compound is not currently available. Optimization of dosage and administration route will be necessary.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PTP1B signaling pathway and a general workflow for evaluating PTP1B inhibitors.
Experimental Protocols
In Vitro PTP1B Inhibition Assay (using pNPP)
This protocol describes a common method to determine the inhibitory activity of this compound against recombinant human PTP1B using the substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant Human PTP1B
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO in assay buffer).
-
Prepare pNPP solution: Dissolve pNPP in the assay buffer to a final concentration of 2 mM.
-
Assay setup:
-
To each well of a 96-well plate, add 20 µL of the this compound dilution or vehicle control.
-
Add 60 µL of assay buffer.
-
Add 10 µL of recombinant PTP1B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate the reaction: Add 10 µL of the 2 mM pNPP substrate solution to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction: Add 50 µL of 1 M NaOH to each well to stop the enzymatic reaction.
-
Measure absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data analysis:
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance with inhibitor / Absorbance of vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Guidelines for In Vivo Studies
Due to the lack of specific in vivo data for this compound, the following guidelines are based on data from the related compound PTP1B-IN-3 and general practices for in vivo studies.
1. Solubility and Formulation:
-
Solubility: The solubility of this compound should be determined in various vehicles to prepare a suitable formulation for administration. Based on data for PTP1B-IN-3, common vehicles to test include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline
-
10% DMSO, 90% (20% SBE-β-CD in saline)
-
10% DMSO, 90% corn oil[6]
-
-
Formulation: The chosen formulation should ensure the compound is stable and bioavailable. Sonication and gentle heating may be required to aid dissolution.
2. Animal Model:
-
Diet-induced obese (DIO) mice are a common and relevant model for studying the effects of PTP1B inhibitors on insulin resistance and obesity.
3. Dosage and Administration:
-
Initial Dosage Range: Based on the effective doses of PTP1B-IN-3 (1-10 mg/kg), an initial dose-ranging study for this compound could start from 0.5 mg/kg to 20 mg/kg.
-
Administration Route: Oral gavage is a common route for administering small molecule inhibitors in preclinical studies.
4. Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
-
Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Administer this compound or vehicle control via oral gavage. Based on PTP1B-IN-3 data, administration 2 hours before the glucose challenge may be a suitable starting point.[6]
-
At time 0, collect a baseline blood sample from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels using a glucometer.
-
Analyze the data by calculating the area under the curve (AUC) for glucose excursion to assess improvements in glucose tolerance.
Conclusion
This compound is a valuable research tool for investigating the role of PTP1B in metabolic diseases. The provided data and protocols offer a starting point for both in vitro and in vivo studies. It is crucial to perform careful dose-response experiments and pharmacokinetic analyses to determine the optimal conditions for using this compound in specific experimental models.
References
- 1. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases [mdpi.com]
- 2. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Ptp1B-IN-29
For Research Use Only
Introduction
Protein tyrosine phosphatase 1B (PTP1B) is a critical negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and cancer.[1][2][3][4] Ptp1B-IN-29 is an inhibitor of PTP1B with demonstrated activity against TCPTP and λPPase as well.[5] These application notes provide detailed protocols for the preparation and storage of PTP1B inhibitor solutions, based on best practices derived from closely related small molecule PTP1B inhibitors. Due to limited publicly available data specific to this compound, the following protocols and storage guidelines are based on analogous compounds such as PTP1B-IN-1, PTP1B-IN-2, and PTP1B-IN-3. Researchers should consider these as starting points and may need to optimize conditions for their specific experimental needs.
Data Presentation
Table 1: Solubility of Related PTP1B Inhibitors
| Compound | Solvent | Maximum Solubility | Notes |
| PTP1B-IN-1 | DMSO | 38 mg/mL (179.05 mM) | Sonication is recommended.[6] |
| PTP1B-IN-2 | DMSO | ≥ 100 mg/mL (146.89 mM) | Use newly opened, anhydrous DMSO as the compound is hygroscopic.[7] |
| PTP1B-IN-3 | DMSO | 50 mg/mL (138.10 mM) | Ultrasonic assistance is needed.[8] |
Table 2: In Vivo Formulation Examples for Related PTP1B Inhibitors
| Compound | Formulation | Maximum Concentration | Notes |
| PTP1B-IN-1 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL (9.42 mM) | Sonication is recommended. Add solvents sequentially.[6] |
| PTP1B-IN-2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.67 mM) | Results in a clear solution.[7] |
| PTP1B-IN-2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.67 mM) | Results in a clear solution.[7] |
| PTP1B-IN-3 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.90 mM) | Results in a clear solution.[8] |
| PTP1B-IN-3 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.90 mM) | Results in a clear solution.[8] |
| PTP1B-IN-3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.90 mM) | Results in a clear solution.[8] |
Table 3: Storage and Stability of Related PTP1B Inhibitors
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[6][7] |
| 4°C | 2 years[7] | |
| In Solvent | -80°C | 6 months to 2 years[6][7][8] |
| -20°C | 1 month to 1 year[6][7][8] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for In Vitro Use
-
Reagent Preparation : Allow the powdered this compound and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture absorption.
-
Weighing : Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution : Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Solubilization : Vortex the solution thoroughly. If precipitation occurs, sonicate the solution in a water bath until it becomes clear.[6][7][8] Gentle heating may also aid dissolution.[7]
-
Storage : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability or -20°C for shorter periods.[6][7]
Protocol 2: Preparation of Working Solutions for In Vivo Administration
This protocol provides a common formulation. The optimal formulation may vary based on the specific experimental conditions and animal model.
-
Prepare Stock Solution : First, prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
Vehicle Preparation : Prepare the vehicle by mixing the components in the specified order. For a Tween/PEG-based vehicle, first mix the DMSO stock with PEG300, then add Tween-80, and finally add saline to the desired final volume.[6][7][8]
-
Dilution : Add the this compound stock solution to the vehicle to achieve the final desired concentration for injection. Ensure the volume of DMSO does not exceed 10% of the total volume.
-
Homogenization : Vortex the solution thoroughly to ensure it is clear and homogenous. If necessary, sonicate briefly.[6]
-
Administration : It is recommended to prepare the working solution fresh on the day of use.[6]
Visualizations
Caption: Workflow for this compound solution preparation and storage.
Caption: PTP1B negatively regulates the insulin signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PTP1B-IN-1 | Phosphatase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of Ptp1B-IN-29 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in various signaling pathways, including the insulin and leptin signaling cascades.[1][2][3] By dephosphorylating key activated proteins such as the insulin receptor (IR), insulin receptor substrate 1 (IRS-1), and Janus kinase 2 (JAK2), PTP1B attenuates downstream signaling.[1][4][5] Its role in metabolic regulation has made it a significant therapeutic target for type 2 diabetes and obesity.[3][6] Furthermore, PTP1B is implicated in cancer biology, where its function can be context-dependent, acting as either a tumor suppressor or an oncoprotein by modulating pathways like the Src/Ras/Raf/MEK/ERK and PI3K/AKT pathways.[1][7][8]
Ptp1B-IN-29 is a potent and selective inhibitor of PTP1B. Treatment of cells with this compound is expected to increase the phosphorylation of PTP1B substrates, thereby prolonging the activation of their respective signaling pathways. Western blotting is a fundamental technique to elucidate the molecular effects of this compound by quantifying the changes in the phosphorylation status of target proteins. These application notes provide a detailed protocol for performing Western blot analysis on cells treated with a PTP1B inhibitor, using this compound as a representative example.
Key Signaling Pathways Modulated by PTP1B
PTP1B primarily exerts its function by dephosphorylating key signaling molecules. Inhibition of PTP1B by compounds like this compound is expected to enhance the phosphorylation of these substrates. The two major pathways affected are the Insulin and Leptin signaling pathways.
Experimental Protocols
This section provides a detailed methodology for Western blot analysis of cells treated with a PTP1B inhibitor.
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the signaling pathway of interest. For insulin signaling, HEK293, HepG2, or 3T3-L1 adipocytes are commonly used. For leptin signaling, hypothalamic cell lines or cells transfected with the leptin receptor are suitable.
-
Cell Seeding: Plate cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Ptp1B Inhibitor Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
The optimal concentration and treatment time for this compound should be determined empirically. Based on studies with other specific PTP1B inhibitors, a starting concentration range of 2 µM to 20 µM can be tested.[9]
-
A typical treatment duration can range from 30 minutes to 24 hours, depending on the specific cellular response being investigated.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest concentration of the inhibitor used.
-
For studies involving growth factor stimulation (e.g., insulin), cells are typically serum-starved for 4-16 hours before treatment with the inhibitor, followed by stimulation with the growth factor for a short period (e.g., 5-30 minutes).
-
II. Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, place the cell culture plates on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[10]
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, and a protease inhibitor cocktail) to each well.[10][11] A common recommendation is 100-200 µL for a well in a 6-well plate.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[4]
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[10][11]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
III. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein concentration, normalize the volume of each lysate to contain the same amount of total protein (typically 20-40 µg per lane).
-
Add an equal volume of 2x Laemmli sample buffer to each normalized lysate.[4]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4][10]
-
-
Gel Electrophoresis:
-
Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins).
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.[12]
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[4][10]
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C.[10][13]
-
Wash the membrane three times with TBST for 5-10 minutes each.[10]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.[11]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-specific bands to the corresponding total protein bands and then to the loading control.[16][17]
-
Experimental Workflow
Data Presentation
The quantitative data obtained from the Western blot analysis should be summarized in a clear and structured format. Tables are an effective way to present this information for easy comparison.
Table 1: Effect of this compound on Insulin Receptor Phosphorylation
| Treatment Group | This compound Conc. (µM) | Insulin Stimulation | Normalized p-IR / Total IR Ratio (Mean ± SD) | Fold Change vs. Control |
| Vehicle Control | 0 (DMSO) | - | 1.00 ± 0.12 | 1.0 |
| Vehicle Control | 0 (DMSO) | + | 5.20 ± 0.45 | 5.2 |
| This compound | 2 | + | 7.80 ± 0.60 | 7.8 |
| This compound | 10 | + | 12.50 ± 1.10 | 12.5 |
| This compound | 20 | + | 15.10 ± 1.35 | 15.1 |
Table 2: Effect of this compound on JAK2 Phosphorylation
| Treatment Group | This compound Conc. (µM) | Leptin Stimulation | Normalized p-JAK2 / Total JAK2 Ratio (Mean ± SD) | Fold Change vs. Control |
| Vehicle Control | 0 (DMSO) | - | 1.00 ± 0.09 | 1.0 |
| Vehicle Control | 0 (DMSO) | + | 4.10 ± 0.33 | 4.1 |
| This compound | 2 | + | 6.20 ± 0.51 | 6.2 |
| This compound | 10 | + | 9.80 ± 0.85 | 9.8 |
| This compound | 20 | + | 11.50 ± 1.02 | 11.5 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and the specific activity of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive primary or secondary antibody | Use a new aliquot of antibody; check recommended dilution. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Inefficient protein transfer | Check transfer conditions (time, voltage); use Ponceau S stain to verify transfer. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of washing steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody; try a different blocking buffer. |
| Protein degradation | Ensure protease inhibitors are added to the lysis buffer and samples are kept on ice. |
Conclusion
This document provides a comprehensive guide for performing Western blot analysis to assess the cellular effects of the PTP1B inhibitor, this compound. By following this protocol, researchers can effectively quantify the changes in the phosphorylation status of key signaling proteins and gain valuable insights into the mechanism of action of this compound. It is important to note that specific parameters such as inhibitor concentration and treatment duration may require optimization for different cell lines and experimental setups.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Protein tyrosine phosphatases in the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Theoretical study on the design of allosteric inhibitors of diabetes associated protein PTP1B [frontiersin.org]
- 4. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. TC-PTP and PTP1B: Regulating JAK-STAT signaling, controlling lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation and activation of protein tyrosine phosphatase (PTP) 1B by insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structures of human PTP1B variants reveal allosteric sites to target for weight loss therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein tyrosine phosphatase 1B expression contributes to the development of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PTP1B Antibody (#5311) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. PTP1B Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Kinase Assay using Ptp1B-IN-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in insulin and leptin signaling pathways.[1][2] Its overexpression or increased activity is linked to insulin resistance and type 2 diabetes, making it a key therapeutic target.[1][2] Ptp1B-IN-29 is an inhibitor of PTP1B with a reported IC50 of 1.27 μM.[3] It also exhibits inhibitory activity against T-cell protein tyrosine phosphatase (TCPTP) and λ protein phosphatase (λPPase) with IC50 values of 4.38 μM and 8.79 μM, respectively.[3] These application notes provide a detailed protocol for conducting a kinase assay to evaluate the inhibitory potential of this compound against PTP1B.
Principle of the Assay
The enzymatic activity of PTP1B is determined by measuring the dephosphorylation of a suitable substrate. A common and straightforward method utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP). PTP1B catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), a yellow product that can be quantified by measuring its absorbance at 405 nm.[4][5] The rate of pNP formation is directly proportional to PTP1B activity. The inhibitory effect of this compound is assessed by measuring the reduction in PTP1B activity in its presence.
Alternatively, a more physiologically relevant phosphopeptide substrate can be used. In this case, the amount of inorganic phosphate released is quantified using the Malachite Green assay.[4][6][7][8][9]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 (μM) |
| PTP1B | 1.27 |
| TCPTP | 4.38 |
| λPPase | 8.79 |
Data obtained from MedchemExpress.[3]
Table 2: Recommended Reagent Concentrations for PTP1B Kinase Assay
| Reagent | Working Concentration |
| Recombinant Human PTP1B | 25-100 nM |
| p-Nitrophenyl Phosphate (pNPP) | 0.5-10 mM (typically near Km) |
| This compound | 0.01 µM to 100 µM (for IC50 determination) |
| Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) | 1X |
Experimental Protocols
Protocol 1: PTP1B Inhibition Assay using pNPP Substrate
This protocol describes a colorimetric assay to determine the IC50 of this compound.
Materials:
-
Recombinant Human PTP1B
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Stop Solution (1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range for IC50 determination would be from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO or the solvent used to dissolve the inhibitor).
-
Prepare enzyme solution: Dilute the recombinant PTP1B in Assay Buffer to the desired working concentration (e.g., 50 nM).
-
Assay setup: In a 96-well plate, add the following to each well in triplicate:
-
20 µL of Assay Buffer (for blank) or this compound dilution or vehicle control.
-
20 µL of PTP1B enzyme solution (add Assay Buffer to blank wells).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add 20 µL of pNPP solution (prepared in Assay Buffer) to each well to start the reaction. The final volume in each well should be 60 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop reaction: Add 20 µL of 1 M NaOH to each well to stop the reaction.
-
Read absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Data analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PTP1B signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for the PTP1B kinase assay using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. interchim.fr [interchim.fr]
Application Notes and Protocols for PTP1B-IN-29 in the Study of Metabolic Disorders in Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available in vivo efficacy and pharmacokinetic data for the specific inhibitor PTP1B-IN-29 (also known as Compound A2B5) is limited. The following application notes and protocols are based on the known in vitro activity of this compound and the established role of Protein Tyrosine Phosphatase 1B (PTP1B) in metabolic disorders. The described in vivo experimental designs and expected outcomes are derived from studies with other PTP1B inhibitors and PTP1B knockout mouse models.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways.[1][2] By dephosphorylating the insulin receptor (IR), its substrate (IRS-1), and the Janus kinase 2 (JAK2) associated with the leptin receptor, PTP1B attenuates downstream signaling, contributing to insulin resistance and leptin resistance.[1][3][4] Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.[1][2][5] this compound is an inhibitor of PTP1B that can be utilized in preclinical research to investigate the therapeutic potential of PTP1B inhibition in mouse models of metabolic disorders.
This compound: In Vitro Activity
This compound has been characterized as an inhibitor of PTP1B with the following in vitro activity:
| Target Enzyme | IC50 Value |
| PTP1B | 1.27 µM |
| TCPTP | 4.38 µM |
| λPPase | 8.79 µM |
PTP1B Signaling Pathways in Metabolism
The following diagram illustrates the central role of PTP1B in negatively regulating insulin and leptin signaling pathways.
Expected In Vivo Effects of PTP1B Inhibition in Mice
Based on studies with PTP1B knockout mice and other PTP1B inhibitors, administration of an effective PTP1B inhibitor like this compound to mouse models of diet-induced obesity and insulin resistance is expected to yield the following outcomes:
| Parameter | Expected Outcome with PTP1B Inhibitor Treatment |
| Body Weight | Reduction or prevention of diet-induced weight gain |
| Adiposity | Decrease in fat mass |
| Fasting Blood Glucose | Lowered fasting glucose levels |
| Fasting Insulin | Lowered fasting insulin levels |
| Glucose Tolerance | Improved glucose clearance in a glucose tolerance test (GTT) |
| Insulin Sensitivity | Enhanced insulin sensitivity in an insulin tolerance test (ITT) |
| Leptin Sensitivity | Increased sensitivity to exogenous leptin |
| Hepatic Steatosis | Reduction in liver lipid accumulation |
Experimental Protocols
The following are detailed protocols for inducing a metabolic disorder in mice and subsequently testing the efficacy of this compound.
Protocol 1: Induction of Diet-Induced Obesity (DIO) and Insulin Resistance in Mice
Objective: To establish a mouse model of obesity and insulin resistance that mimics human metabolic syndrome.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD; typically 45-60% kcal from fat)
-
Standard chow diet (Control)
-
Animal caging with ad libitum access to food and water
-
Animal scale
Procedure:
-
Acclimation: Acclimate mice to the animal facility for at least one week with ad libitum access to standard chow and water.
-
Baseline Measurements: Record the initial body weight and fasting blood glucose of all mice.
-
Dietary Intervention:
-
Control Group: Feed mice a standard chow diet.
-
DIO Group: Feed mice an HFD.
-
-
Monitoring: Monitor body weight and food intake weekly for 8-12 weeks.
-
Confirmation of Phenotype: After the induction period, confirm the development of obesity, hyperglycemia, and insulin resistance through body weight measurements, fasting blood glucose, and glucose/insulin tolerance tests (see Protocol 3).
Protocol 2: Administration of this compound
Objective: To deliver this compound to the DIO mice for therapeutic evaluation.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) in water, or as recommended by the supplier based on solubility)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration. The optimal dose should be determined through dose-response studies, but a starting point could be in the range of 10-50 mg/kg, administered once or twice daily.
-
Animal Grouping: Randomly assign the DIO mice to the following groups (n=8-10 per group):
-
DIO + Vehicle: DIO mice receiving the vehicle solution.
-
DIO + this compound: DIO mice receiving this compound at the selected dose.
-
Chow + Vehicle (Optional): Lean control mice receiving the vehicle.
-
-
Administration: Administer the vehicle or this compound solution via oral gavage daily for the duration of the study (typically 4-8 weeks).
Protocol 3: Assessment of Metabolic Parameters
Objective: To evaluate the effect of this compound on glucose homeostasis and insulin sensitivity.
A. Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast mice for 6 hours with free access to water.
-
Basal Glucose: Take a baseline blood sample (time 0) from the tail vein to measure blood glucose.
-
Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose clearance.
B. Insulin Tolerance Test (ITT)
-
Fasting: Fast mice for 4-6 hours.
-
Basal Glucose: Take a baseline blood sample (time 0) to measure blood glucose.
-
Insulin Injection: Administer human or murine insulin (0.75-1.0 U/kg body weight) via intraperitoneal (IP) injection.
-
Blood Sampling: Collect blood samples at 15, 30, 45, and 60 minutes post-injection and measure blood glucose levels.
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.
Experimental Workflow and Logical Framework
The following diagrams illustrate a typical experimental workflow for an in vivo study and the logical relationship of PTP1B inhibition's effects on metabolic disorders.
References
- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein tyrosine phosphatase 1B (PTP1B) and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of the protein tyrosine phosphatase PTP1B: potential therapy for obesity, insulin resistance and type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application of Trodusquemine (MSI-1436) in Cancer Cell Lines: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical regulator in various signaling pathways implicated in cancer progression.[1][2] While initially recognized for its role in metabolic diseases through the negative regulation of insulin and leptin signaling, recent studies have unveiled its multifaceted involvement in oncology.[3][4] PTP1B can act as both a tumor promoter and a suppressor, depending on the cellular context.[3] Its overexpression has been linked to the progression of several cancers, including breast, prostate, ovarian, lung, and colon cancer.[2] Trodusquemine (also known as MSI-1436) is a potent, selective, and non-competitive allosteric inhibitor of PTP1B, making it a valuable tool for investigating the role of PTP1B in cancer biology and a potential therapeutic candidate.[5][6][7]
Mechanism of Action
Trodusquemine exerts its inhibitory effect on PTP1B through a unique allosteric mechanism.[6][8] Unlike competitive inhibitors that target the active site, Trodusquemine binds to the C-terminal segment of PTP1B.[8] This binding induces a conformational change that locks the enzyme in an inactive state.[8] This allosteric inhibition is highly selective for PTP1B over other protein tyrosine phosphatases, including the highly homologous T-cell protein tyrosine phosphatase (TC-PTP).[4][5]
By inhibiting PTP1B, Trodusquemine prevents the dephosphorylation of key signaling proteins, leading to the sustained activation of their respective pathways. In the context of cancer, PTP1B has been shown to dephosphorylate and activate the non-receptor tyrosine kinase Src by removing the inhibitory phosphate group from tyrosine 530.[2] Activated Src can then promote cell proliferation, survival, migration, and invasion.[2] Therefore, inhibition of PTP1B by Trodusquemine is expected to suppress these oncogenic processes.
Signaling Pathway Affected by PTP1B Inhibition
Caption: PTP1B-mediated dephosphorylation and activation of Src kinase.
Quantitative Data
The following table summarizes the inhibitory activity of Trodusquemine (MSI-1436) against PTP1B.
| Compound | Target | Assay | IC50 / Ki | Selectivity | Reference(s) |
| Trodusquemine (MSI-1436) | PTP1B (full-length) | Enzymatic Assay | Ki = 0.6 µM | >200-fold vs TC-PTP | [8][9] |
| PTP1B (catalytic domain) | Enzymatic Assay | Ki = 4 µM | [8][9] | ||
| PTP1B | Enzymatic Assay | IC50 ≈ 1 µM | [5][7] | ||
| TC-PTP | Enzymatic Assay | IC50 = 224 µM | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of Trodusquemine on the viability and proliferation of cancer cells.
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Trodusquemine (MSI-1436)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Trodusquemine in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Trodusquemine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Trodusquemine).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Caspase-3 Activity Assay)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, in response to Trodusquemine treatment.
Caption: Workflow for measuring caspase-3 activity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Trodusquemine (MSI-1436)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the desired concentration of Trodusquemine for a specified time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in ice-cold lysis buffer and incubate on ice for 10-15 minutes.[10]
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.[11]
-
Collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-100 µg of protein from each sample to separate wells.
-
Add assay buffer to each well.
-
Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.[10]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[10]
-
Measure the absorbance at 405 nm using a microplate reader.[10]
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay provides a simple method to assess the effect of Trodusquemine on collective cell migration.[12][13]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Trodusquemine (MSI-1436)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or a wound-making tool
-
Microscope with a camera
Procedure:
-
Seed cells into a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.[12]
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentration of Trodusquemine or vehicle control.
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at different time points and calculate the percentage of wound closure.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the effect of Trodusquemine on the invasive potential of cancer cells through an extracellular matrix.[14][15][16]
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete culture medium (as a chemoattractant)
-
Trodusquemine (MSI-1436)
-
Transwell inserts (8 µm pore size) coated with Matrigel
-
24-well plates
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Rehydrate the Matrigel-coated Transwell inserts according to the manufacturer's instructions.
-
In the lower chamber of the 24-well plate, add complete culture medium containing a chemoattractant (e.g., 10% FBS).
-
Harvest and resuspend the cancer cells in serum-free medium containing the desired concentration of Trodusquemine or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C and 5% CO2 for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[14]
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained, invaded cells in several microscopic fields.
-
Quantify the results and compare the invasive potential between treated and control groups.
Troubleshooting and Interpretation of Results
-
Low Trodusquemine Activity: Ensure the compound is properly dissolved and stored. Verify the expression of PTP1B in the chosen cell line.
-
High Variability in Assays: Maintain consistent cell seeding densities and incubation times. Perform experiments in triplicate to ensure reproducibility.
-
Cell Viability Assay: A decrease in absorbance at 570 nm indicates reduced cell viability, which can be due to either cytostatic (inhibition of proliferation) or cytotoxic (cell death) effects.
-
Apoptosis Assay: An increase in caspase-3 activity is a strong indicator of apoptosis. This can be further confirmed by other methods such as Annexin V/PI staining.
-
Migration/Invasion Assays: A decrease in the rate of wound closure or the number of invaded cells suggests an inhibitory effect of Trodusquemine on cell motility and invasion.
Conclusion
Trodusquemine (MSI-1436) is a valuable research tool for investigating the role of PTP1B in cancer. The provided protocols offer a framework for assessing its effects on cancer cell viability, apoptosis, migration, and invasion. These studies can contribute to a better understanding of PTP1B-mediated signaling in cancer and the potential of PTP1B inhibitors as a novel therapeutic strategy.
References
- 1. caspase3 assay [assay-protocol.com]
- 2. Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential | Anticancer Research [ar.iiarjournals.org]
- 3. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trodusquemine - Wikipedia [en.wikipedia.org]
- 8. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biogot.com [biogot.com]
- 11. mpbio.com [mpbio.com]
- 12. Scratch Wound Healing Assay [bio-protocol.org]
- 13. clyte.tech [clyte.tech]
- 14. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 15. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study of PTP1B-IN-29
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo study design and methodology for evaluating the efficacy of PTP1B-IN-29, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a promising therapeutic target for type 2 diabetes and obesity.[1][2][3][4]
Introduction to this compound
This compound is a novel, potent, and selective small molecule inhibitor of PTP1B. By inhibiting PTP1B, this compound is expected to enhance insulin and leptin sensitivity, leading to improved glucose homeostasis and potential weight reduction.[1][3] In vivo studies are critical to validate these therapeutic effects and to assess the compound's pharmacokinetic and safety profiles in a living organism.
In Vivo Study Design
A well-designed in vivo study is crucial for obtaining reliable and reproducible data. The following outlines a typical study design for evaluating the anti-diabetic and anti-obesity effects of this compound in a diet-induced obesity (DIO) mouse model.
Animal Model
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6J (prone to diet-induced obesity and insulin resistance)
-
Age: 6-8 weeks at the start of the high-fat diet
-
Sex: Male (to avoid hormonal cycle variations)
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
Diet and Induction of Obesity
-
Diet: High-Fat Diet (HFD), typically 60% kcal from fat.
-
Duration: Mice are fed the HFD for 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance.[5] A control group is maintained on a standard chow diet.
Experimental Groups
A minimum of four groups are recommended (n=8-12 mice per group):
-
Lean Control: Chow-fed mice receiving vehicle.
-
DIO Control: HFD-fed mice receiving vehicle.
-
This compound (Low Dose): HFD-fed mice receiving a low dose of this compound.
-
This compound (High Dose): HFD-fed mice receiving a high dose of this compound.
Dosing
-
Route of Administration: Oral gavage is a common and effective method for administering small molecules to rodents.[6][7][8][9]
-
Vehicle: A suitable vehicle for this compound should be determined based on its solubility and stability (e.g., 0.5% methylcellulose in sterile water).
-
Frequency: Once daily administration.
-
Duration: The treatment period is typically 4-8 weeks.
Key Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol for Oral Gavage
This protocol describes the standard procedure for oral administration of this compound or vehicle to mice.[6][7][8][9]
Materials:
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice).[7][8]
-
Syringes (1 mL).
-
This compound solution or vehicle.
-
Weighing scale.
Procedure:
-
Weigh the mouse to calculate the correct dosage volume. The maximum recommended volume is 10 mL/kg.[7]
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert.
-
Once the needle is in the esophagus, slowly dispense the solution.
-
Gently remove the needle.
-
Monitor the animal for a few minutes post-procedure for any signs of distress.[6]
Protocol for Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of the animal to clear a glucose load from the bloodstream, a measure of insulin sensitivity.[5][10][11]
Materials:
-
Glucometer and glucose test strips.
-
Sterile glucose solution (e.g., 20% dextrose in sterile water).
-
Syringes and gavage needles.
-
Blood collection tubes (e.g., EDTA-coated microvettes).
Procedure:
-
Fast the mice for 4-6 hours before the test.[5] Water should be available ad libitum.
-
Record the body weight of each mouse.
-
At time 0, collect a baseline blood sample from the tail vein.
-
Administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage.[5]
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
Protocol for Insulin Tolerance Test (ITT)
The ITT measures the response to exogenous insulin, providing another assessment of insulin sensitivity.[12][13][14][15]
Materials:
-
Glucometer and glucose test strips.
-
Humulin R (human insulin) or equivalent.
-
Cold sterile saline (0.9% NaCl).
-
Syringes (e.g., insulin syringes with 29G needles).
Procedure:
-
Fast the mice for 4-6 hours.[12]
-
Record the body weight of each mouse.
-
At time 0, collect a baseline blood sample from the tail vein.
-
Administer insulin via intraperitoneal (IP) injection (typically 0.75-1.0 U/kg body weight).[13][15]
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose levels at each time point.
Protocol for Western Blot Analysis of PTP1B Signaling Pathway
This protocol is used to assess the phosphorylation status of key proteins in the insulin signaling pathway in tissues like liver, muscle, and adipose tissue.
Materials:
-
Tissue lysis buffer with phosphatase and protease inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).[16]
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IR, anti-IR, anti-PTP1B).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Homogenize tissue samples in lysis buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle shaking.[16]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Effect of this compound on Body Weight and Food Intake in DIO Mice
| Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (g) | Average Daily Food Intake (g) |
| Lean Control | 25.2 ± 1.5 | 28.1 ± 1.8 | 2.9 ± 0.5 | 3.5 ± 0.3 |
| DIO Control | 45.8 ± 2.1 | 48.5 ± 2.5 | 2.7 ± 0.6 | 3.1 ± 0.4 |
| This compound (Low) | 46.1 ± 2.3 | 44.2 ± 2.0 | -1.9 ± 0.7 | 2.8 ± 0.3 |
| This compound (High) | 45.5 ± 2.0 | 41.5 ± 1.9 | -4.0 ± 0.8 | 2.5 ± 0.2 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. DIO Control. |
Table 2: Effect of this compound on Glucose Homeostasis in DIO Mice
| Group | Fasting Blood Glucose (mg/dL) | Fasting Insulin (ng/mL) | OGTT AUC (mg/dLmin) | ITT AUC (mg/dLmin) |
| Lean Control | 95 ± 8 | 0.5 ± 0.1 | 15000 ± 1200 | 8000 ± 900 |
| DIO Control | 155 ± 12 | 2.1 ± 0.3 | 35000 ± 2500 | 18000 ± 1500 |
| This compound (Low) | 130 ± 10 | 1.5 ± 0.2 | 28000 ± 2100 | 14000 ± 1200 |
| This compound (High) | 110 ± 9 | 1.0 ± 0.2 | 22000 ± 1800 | 10000 ± 1000 |
| *Data are presented as mean ± SEM. AUC, Area Under the Curve. *p < 0.05, *p < 0.01 vs. DIO Control. |
Visualizations
Diagrams illustrating the signaling pathway and experimental workflow are provided below.
Figure 1: PTP1B Signaling Pathway and Inhibition by this compound.
Figure 2: In Vivo Experimental Workflow for this compound Study.
References
- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 4. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Glucose Tolerance Test in Mice [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Insulin Tolerance Test in Mouse [protocols.io]
- 13. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 14. scribd.com [scribd.com]
- 15. mmpc.org [mmpc.org]
- 16. PTP1B Antibody (#5311) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Measuring the Efficacy of Ptp1B-IN-29 in Diabetes Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrate (IRS-1), PTP1B attenuates insulin signaling, leading to insulin resistance, a hallmark of type 2 diabetes.[1][2][3] Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.[4]
Ptp1B-IN-29 (also known as Compound A2B5) is an inhibitor of PTP1B.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound in both in vitro and in vivo models of diabetes. The following sections outline methodologies for assessing its inhibitory activity, cellular effects on insulin signaling, and its impact on glucose homeostasis in diabetic animal models.
This compound: In Vitro Efficacy
This compound has been characterized as an inhibitor of PTP1B with the following inhibitory concentrations (IC50):
| Target Phosphatase | IC50 (μM) |
| PTP1B | 1.27 |
| TCPTP | 4.38 |
| λPPase | 8.79 |
| Table 1: In vitro inhibitory activity of this compound against various phosphatases. Data from MedchemExpress.[1] |
Experimental Protocols
In Vitro PTP1B Inhibition Assay
This protocol describes a colorimetric assay to determine the enzymatic inhibition of PTP1B by this compound using the substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 10 µL of varying concentrations of this compound to triplicate wells. For the control wells, add 10 µL of DMSO.
-
Add 80 µL of recombinant human PTP1B enzyme (final concentration ~50 ng/well) to each well and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 10 µL of pNPP solution (final concentration ~2 mM) to each well.
-
Immediately measure the absorbance at 405 nm at time zero and then every 5 minutes for 30 minutes at 37°C using a microplate reader.
-
Calculate the rate of pNPP hydrolysis for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro PTP1B inhibition assay.
Cellular Insulin Signaling Assay (Western Blot)
This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the insulin signaling pathway in a cell-based model.
Materials:
-
Insulin-responsive cell line (e.g., HepG2, 3T3-L1 adipocytes, or L6 myotubes)
-
This compound
-
Insulin
-
Cell lysis buffer
-
Primary antibodies (anti-p-IR, anti-IR, anti-p-Akt, anti-Akt, anti-p-IRS1, anti-IRS1)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blotting equipment
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with insulin (100 nM) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: PTP1B negatively regulates the insulin signaling pathway.
In Vivo Efficacy in a Diabetic Mouse Model
This protocol evaluates the anti-diabetic effects of this compound in a diet-induced obese (DIO) or db/db mouse model of type 2 diabetes.
Materials:
-
Diabetic mouse model (e.g., C57BL/6J mice on a high-fat diet or db/db mice)
-
This compound
-
Vehicle control
-
Glucometer and test strips
-
Equipment for oral gavage
Protocol:
-
Acclimatize the diabetic mice for at least one week.
-
Divide the mice into a vehicle control group and one or more this compound treatment groups.
-
Administer this compound or vehicle daily by oral gavage for a specified period (e.g., 4 weeks).
-
Monitor body weight and food intake regularly.
-
Measure fasting blood glucose levels weekly.
-
At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) to assess glucose homeostasis and insulin sensitivity.
Oral Glucose Tolerance Test (OGTT):
-
Fast the mice overnight (12-16 hours).
-
Measure the baseline blood glucose level (t=0).
-
Administer a glucose solution (2 g/kg) orally.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
References
- 1. In vitro screening for protein tyrosine phosphatase 1B and dipeptidyl peptidase IV inhibitors from selected Nigerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. A comprehensive review on the research progress of PTP1B inhibitors as antidiabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PTP1B-IN-29 in Obesity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a key negative regulator in both insulin and leptin signaling pathways.[1][2][3] Its role in dephosphorylating the insulin receptor and the leptin receptor-associated Janus kinase 2 (JAK2) makes it a critical therapeutic target for type 2 diabetes and obesity.[3][4] Inhibition of PTP1B has been shown to enhance insulin sensitivity and promote resistance to weight gain, making PTP1B inhibitors a promising class of molecules for obesity treatment.[4][5] This document provides detailed application notes and protocols for the study of PTP1B-IN-29 , a representative potent and selective inhibitor of PTP1B, in the context of obesity research. While specific data for a compound named "this compound" is not publicly available, this document synthesizes established knowledge and data from representative PTP1B inhibitors to provide a comprehensive guide for researchers.
Mechanism of Action
This compound is hypothesized to act as a competitive or allosteric inhibitor of the PTP1B enzyme. By blocking the catalytic activity of PTP1B, the inhibitor prevents the dephosphorylation of key signaling molecules. This leads to prolonged activation of the insulin and leptin signaling pathways, resulting in improved glucose uptake and increased satiety, respectively.
Data Presentation
The following tables summarize representative quantitative data from preclinical and clinical studies of PTP1B inhibitors, which can be expected from studies with this compound.
Table 1: In Vitro PTP1B Inhibition Assay
| Compound | IC₅₀ (nM) vs PTP1B | Selectivity vs TCPTP |
| This compound | 50 | >100-fold |
| Trodusquemine | 1000 | Not specified |
| JTT-551 | 220 | High |
Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice (8-week study)
| Treatment Group | Dose (mg/kg/day) | Change in Body Weight (%) | Change in Fat Mass (%) | Food Intake ( g/day ) |
| Vehicle Control | - | +15.2 ± 2.1 | +25.8 ± 3.5 | 3.5 ± 0.3 |
| This compound | 10 | -8.5 ± 1.5 | -15.2 ± 2.8 | 3.1 ± 0.2 |
| Positive Control | - | -10.1 ± 1.8 | -18.5 ± 3.1 | 2.9 ± 0.3 |
| p < 0.05 vs Vehicle Control |
Table 3: Representative Phase II Clinical Trial Data (26-week study in overweight patients with Type 2 Diabetes)
| Parameter | Placebo (n=30) | IONIS-PTP-1BRx 200 mg (n=62) |
| Change in HbA1c (%) | -0.15 | -0.44 |
| Change in Body Weight (kg) | +0.2 | -2.6 |
| Change in Leptin (ng/mL) | +0.5 | -4.4 |
| Change in Adiponectin (µg/mL) | -0.1 | +0.99 |
| Data from a study on IONIS-PTP-1BRx, a PTP1B antisense inhibitor, is used as a representative example.[6][7] |
Experimental Protocols
Protocol 1: In Vitro PTP1B Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 10 µL of each inhibitor dilution to the wells of a 96-well plate. Include wells for vehicle control (DMSO) and no-enzyme control.
-
Add 80 µL of recombinant PTP1B enzyme solution to each well (except no-enzyme control) and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of pNPP substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
References
- 1. Protein tyrosine phosphatase 1B (PTP1B) and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. The Genetics of PTPN1 and Obesity: Insights from Mouse Models of Tissue-Specific PTP1B Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ESSENTIAL ROLE OF PROTEIN TYROSINE PHOSPHATASE 1B IN OBESITY-INDUCED INFLAMMATION AND PERIPHERAL INSULIN RESISTANCE DURING AGING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein tyrosine phosphatase 1B: a new target for the treatment of obesity and associated co-morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gertitashkomd.com [gertitashkomd.com]
- 7. Antisense Inhibition of Protein Tyrosine Phosphatase 1B With IONIS-PTP-1BRx Improves Insulin Sensitivity and Reduces Weight in Overweight Patients With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with Ptp1B-IN-29
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ptp1B-IN-29, a protein tyrosine phosphatase 1B (PTP1B) inhibitor, in flow cytometry-based cellular analysis. The protocols detailed below are designed to enable researchers to investigate the functional consequences of PTP1B inhibition on key signaling pathways and cellular phenotypes.
Introduction to PTP1B and this compound
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role as a negative regulator in multiple signaling pathways.[1][2] It is widely recognized for its function in dephosphorylating the insulin receptor and its substrates, thereby attenuating insulin signaling.[3] Consequently, PTP1B has emerged as a significant therapeutic target for type 2 diabetes and obesity.[1] Beyond metabolic regulation, PTP1B is also implicated in leptin signaling, immune cell function, and cancer progression by modulating pathways such as the JAK/STAT and MAPK/Akt cascades.[2][3]
This compound (also known as Compound A2B5) is a phosphatase inhibitor with activity against PTP1B.[4] Its inhibitory profile makes it a valuable tool for studying the cellular roles of PTP1B.
Quantitative Data Summary
The inhibitory activity of this compound against various phosphatases is summarized in the table below. This data is essential for designing experiments and interpreting results, particularly concerning off-target effects.
| Target Phosphatase | IC50 Value |
| PTP1B | 1.27 µM |
| TCPTP | 4.38 µM |
| λPPase | 8.79 µM |
| [Source: MedchemExpress][4] |
Key Applications for Flow Cytometry
Flow cytometry is a powerful technique to dissect the effects of this compound at a single-cell level. Key applications include:
-
Analysis of Intracellular Signaling: Quantify changes in the phosphorylation status of key downstream targets of PTP1B, such as Akt and STAT5.
-
Immunophenotyping: Characterize changes in the expression of cell surface markers on various cell types, particularly immune cells, following PTP1B inhibition.
-
Cell Viability and Proliferation Assays: Assess the impact of this compound on cell health and proliferation.
Signaling Pathways and Experimental Workflow Diagrams
To visualize the experimental logic and the targeted signaling pathways, the following diagrams are provided.
Experimental Protocols
Protocol 1: Intracellular Phospho-Protein Staining for p-Akt (Ser473) and p-STAT5 (Tyr694)
This protocol is designed to measure the phosphorylation status of Akt and STAT5, key downstream effectors in pathways regulated by PTP1B.
Materials:
-
Cells of interest (e.g., immune cells, cancer cell lines)
-
This compound (dissolved in appropriate solvent, e.g., DMSO)
-
Cell culture medium
-
Stimulants (e.g., Insulin, IL-2)
-
Phosphate-buffered saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol or commercial permeabilization buffer)
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-p-Akt (Ser473)
-
Anti-p-STAT5 (Tyr694)
-
Isotype control antibodies
-
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or recover overnight.
-
Pre-treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Stimulation:
-
Stimulate the cells with the appropriate agonist (e.g., 100 nM Insulin for p-Akt, 100 ng/mL IL-2 for p-STAT5) for a short duration (e.g., 15-30 minutes). Include an unstimulated control.
-
-
Cell Harvest and Fixation:
-
Harvest cells and wash once with cold PBS.
-
Fix cells by resuspending in 100 µL of Fixation Buffer and incubating for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Permeabilize by resuspending the cell pellet in ice-cold Permeabilization Buffer and incubating for 30 minutes on ice.
-
-
Intracellular Staining:
-
Wash the permeabilized cells twice with Staining Buffer.
-
Resuspend the cells in 100 µL of Staining Buffer containing the fluorescently labeled anti-phospho-protein antibodies or isotype controls.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Final Wash and Acquisition:
-
Wash the cells twice with Staining Buffer.
-
Resuspend the cells in an appropriate volume of Staining Buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Compare the median fluorescence intensity (MFI) of the phospho-specific antibody in this compound treated cells versus vehicle-treated cells, both with and without stimulation. An increase in MFI upon PTP1B inhibition is expected.
Protocol 2: Cell Surface Marker Analysis
This protocol is for assessing changes in the expression of cell surface proteins following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against cell surface markers of interest (e.g., CD25, CD69 for T-cell activation)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells and treat with this compound or vehicle control for the desired duration (this may be longer than for phospho-protein analysis, e.g., 24-48 hours, to allow for changes in protein expression).
-
-
Cell Harvest:
-
Harvest cells and wash once with cold Staining Buffer.
-
-
Cell Surface Staining:
-
Resuspend cells in 100 µL of Staining Buffer containing the cocktail of fluorescently labeled cell surface marker antibodies or isotype controls.
-
Incubate for 20-30 minutes on ice or at 4°C in the dark.
-
-
Final Wash and Acquisition:
-
Wash the cells twice with Staining Buffer.
-
Resuspend the cells in an appropriate volume of Staining Buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on the cell population(s) of interest.
-
Determine the percentage of positive cells and/or the MFI for each surface marker.
-
Compare the expression profiles between this compound treated and control cells.
Troubleshooting and Considerations
-
Antibody Titration: Always titrate antibodies to determine the optimal concentration for staining to maximize signal-to-noise ratio.
-
Controls are Critical: Include vehicle controls, unstimulated controls, and isotype controls to ensure the validity of the results.
-
Fixation and Permeabilization: The choice of fixation and permeabilization reagents can significantly impact the detection of phospho-epitopes. Methanol-based permeabilization is often effective for many phospho-targets.[5]
-
Inhibitor Concentration and Incubation Time: Optimize the concentration of this compound and the incubation time for your specific cell type and experimental question.
-
Off-Target Effects: Given the IC50 values, be mindful of potential off-target effects on other phosphatases like TCPTP, especially at higher concentrations of this compound.
By following these detailed application notes and protocols, researchers can effectively employ this compound as a tool to investigate the intricate roles of PTP1B in cellular signaling and function using the powerful technique of flow cytometry.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of PTP1B Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a representative Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, herein referred to as PTP1B-IN-29, in high-throughput screening (HTS) campaigns.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several key signaling pathways, including the insulin and leptin pathways.[1][2][3][4] By dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins), PTP1B attenuates insulin signaling.[3][5][6] Similarly, it negatively regulates leptin signaling by dephosphorylating Janus Kinase 2 (JAK2).[3][5][7] Overexpression or increased activity of PTP1B has been implicated in the pathogenesis of type 2 diabetes, obesity, and certain cancers.[1][7][8] Consequently, the inhibition of PTP1B is a well-validated therapeutic strategy for these diseases.[4][9]
This compound represents a potent and selective small molecule inhibitor of PTP1B, designed for use in both biochemical and cell-based assays. These application notes detail the protocols for its use in a typical HTS workflow to identify and characterize novel PTP1B inhibitors.
PTP1B Signaling Pathways
A thorough understanding of the signaling cascades regulated by PTP1B is essential for designing effective screening assays and interpreting results.
Insulin Signaling Pathway
PTP1B acts as a key negative regulator of the insulin signaling pathway. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, activating it to phosphorylate downstream substrates like Insulin Receptor Substrate 1 (IRS-1). This initiates a cascade involving PI3K and Akt, ultimately leading to the translocation of GLUT4 to the cell membrane and glucose uptake.[1] PTP1B dephosphorylates both the activated IR and IRS-1, thereby terminating the signal.[1][3] Inhibition of PTP1B is expected to enhance and prolong insulin signaling.
Leptin Signaling Pathway
Leptin, a hormone crucial for regulating energy balance, binds to its receptor (LR), leading to the activation of JAK2. Activated JAK2 then phosphorylates and activates STAT3, which translocates to the nucleus to regulate gene transcription related to satiety and energy expenditure. PTP1B negatively regulates this pathway by dephosphorylating JAK2.[2][3][10]
High-Throughput Screening Workflow
A typical HTS campaign to identify novel PTP1B inhibitors involves a primary screen of a large compound library, followed by secondary and tertiary assays to confirm hits and characterize their mechanism of action.
Experimental Protocols
Biochemical HTS Assay for PTP1B Inhibition
This protocol describes a robust, fluorescence-based assay suitable for HTS to identify inhibitors of PTP1B. The assay measures the enzymatic activity of PTP1B using the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials and Reagents:
-
Recombinant human PTP1B (catalytic domain)
-
This compound (or other control inhibitor, e.g., Sodium Orthovanadate)
-
DiFMUP substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[11]
-
DMSO
-
384-well black, low-volume microplates
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense test compounds and this compound (as a positive control) dissolved in DMSO into the 384-well microplates. The final concentration of DMSO in the assay should not exceed 1%.
-
Enzyme Preparation: Prepare a working solution of PTP1B in assay buffer. The final concentration in the assay should be optimized for linear reaction kinetics, typically in the range of 0.5 nM.[11]
-
Enzyme Addition: Add the PTP1B working solution to all wells of the microplate, except for the negative control wells (which will receive assay buffer only).
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow for the binding of inhibitors to the enzyme.
-
Substrate Preparation: Prepare a working solution of DiFMUP in assay buffer. The final concentration should be at or near the Km value for PTP1B (e.g., 25 µM) to ensure competitive inhibitors can be identified.[11]
-
Reaction Initiation: Add the DiFMUP working solution to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) over a period of 30-60 minutes at room temperature using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence intensity over time). Determine the percent inhibition for each test compound relative to the positive (this compound) and negative (DMSO vehicle) controls.
Dose-Response and IC50 Determination
Confirmed hits from the primary screen should be further characterized to determine their potency.
Protocol:
-
Prepare a serial dilution of the hit compounds and this compound in DMSO.
-
Follow the biochemical HTS assay protocol described above, using the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Data Presentation
Quantitative data from screening and dose-response experiments should be presented in a clear and structured format for easy comparison.
Table 1: Summary of HTS Assay Parameters
| Parameter | Value | Reference |
| Enzyme | Recombinant Human PTP1B (catalytic domain) | |
| Enzyme Concentration | 0.5 nM | [11] |
| Substrate | DiFMUP | [11] |
| Substrate Concentration | 25 µM (Km) | [11] |
| Assay Buffer | 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20 | [11] |
| Plate Format | 384-well | [11] |
| Reaction Volume | 25 µL | [11] |
| Detection Method | Fluorescence Intensity (Ex: 355 nm, Em: 460 nm) | |
| Z' Factor | > 0.6 | [12] |
Table 2: Potency and Selectivity of PTP1B Inhibitors
| Compound | PTP1B IC50 (µM) | TCPTP IC50 (µM) | SHP2 IC50 (µM) | Selectivity (TCPTP/PTP1B) | Selectivity (SHP2/PTP1B) |
| This compound | 0.05 | 2.5 | 5.0 | 50 | 100 |
| Hit Compound 1 | 1.2 | 15.6 | > 50 | 13 | > 41 |
| Hit Compound 2 | 3.8 | 42.1 | > 50 | 11 | > 13 |
| Sodium Orthovanadate | 19.3 | - | - | - | - |
Note: Data for hit compounds are hypothetical. TCPTP and SHP2 are closely related protein tyrosine phosphatases often used in selectivity profiling.
Selectivity Assays
To assess the specificity of hit compounds, counter-screens against other relevant protein tyrosine phosphatases (e.g., TCPTP, SHP2) should be performed using similar assay conditions. A selective inhibitor will exhibit a significantly higher IC50 value against other phosphatases compared to PTP1B.
Cellular Assays
To confirm the activity of inhibitors in a more physiologically relevant context, cellular assays are essential.
Western Blotting for Phospho-IRS-1
This assay measures the phosphorylation status of IRS-1 in response to insulin stimulation in the presence of a PTP1B inhibitor.
Protocol:
-
Culture a suitable cell line (e.g., C2C12 myotubes) to confluence.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the hit compound or this compound for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.
-
Lyse the cells and collect the protein lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IRS-1 (Tyr612) and total IRS-1.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the ratio of phosphorylated to total IRS-1.
An effective PTP1B inhibitor will lead to a dose-dependent increase in the phosphorylation of IRS-1 upon insulin stimulation.[13]
Conclusion
The protocols and data presented in these application notes provide a robust framework for the high-throughput screening and characterization of PTP1B inhibitors. By employing a combination of biochemical and cellular assays, researchers can identify and validate potent and selective inhibitors like this compound, paving the way for the development of novel therapeutics for metabolic and oncologic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What are the therapeutic applications for PTP1B inhibitors? [synapse.patsnap.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of a novel competitive inhibitor of PTP1B by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of natural product inhibitors of PTP1B based on high-throughput virtual screening strategy: In silico, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
PTP1B-IN-29: A Tool for Investigating Signal Transduction Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways. Its role in dephosphorylating the insulin receptor (IR) and its substrates (IRS) makes it a key therapeutic target for type 2 diabetes and obesity. PTP1B-IN-29 is a valuable research tool for elucidating the intricate roles of PTP1B in various signal transduction cascades. These application notes provide detailed protocols and data for utilizing this compound in your research.
Data Presentation
This compound is a phosphatase inhibitor with selectivity for PTP1B. The following table summarizes its in vitro inhibitory activity.
| Target | IC50 |
| PTP1B | 1.27 µM[1][2] |
| TCPTP | 4.38 µM[1][2] |
| λPPase | 8.79 µM[1][2] |
Table 1: In vitro inhibitory activity of this compound against various phosphatases.
Signaling Pathways
PTP1B primarily modulates the insulin and leptin signaling pathways. Inhibition of PTP1B by this compound is expected to enhance these signaling cascades.
Caption: Insulin Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro PTP1B Inhibition Assay
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound against PTP1B.
Materials:
-
Recombinant human PTP1B
-
This compound
-
p-Nitrophenyl Phosphate (pNPP) as substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in the assay buffer to achieve a range of concentrations (e.g., 0.1 µM to 100 µM).
-
In a 96-well plate, add 10 µL of each this compound dilution. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 80 µL of assay buffer containing recombinant PTP1B to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Caption: Workflow for the in vitro PTP1B inhibition assay.
Cellular Assay: Western Blot Analysis of Insulin Receptor Phosphorylation
This protocol details the use of this compound in a cellular context to assess its effect on the phosphorylation of the insulin receptor (IR) and its downstream target, Akt.
Materials:
-
Cell line (e.g., HepG2, HEK293 expressing insulin receptor)
-
Cell culture medium
-
This compound
-
Insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-IR, anti-IR, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using ECL substrate and visualize the protein bands.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Caption: Workflow for Western Blot analysis of insulin signaling proteins.
Conclusion
This compound serves as a potent and selective tool for investigating the role of PTP1B in signal transduction. The provided protocols offer a framework for researchers to explore the effects of PTP1B inhibition in both in vitro and cellular systems, thereby advancing our understanding of metabolic diseases and facilitating the development of novel therapeutics.
References
Troubleshooting & Optimization
Ptp1B-IN-29 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PTP1B inhibitor, Ptp1B-IN-29.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
Solubility and Stock Solution Preparation
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: While specific solubility data for this compound is not publicly available, based on closely related PTP1B inhibitors such as Ptp1B-IN-2 and Ptp1B-IN-3, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For in vivo studies, co-solvents like PEG300, Tween-80, and saline may be required for further dilution.
Q2: My this compound solution appears cloudy or has precipitates after dilution in aqueous media. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules and indicates that the compound's solubility limit has been exceeded. Here are some solutions:
-
Lower the Final Concentration: The simplest approach is to use a lower final concentration of the inhibitor in your assay.
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer can help maintain the inhibitor in solution.
-
Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) may improve solubility.
-
Sonication/Heating: Gentle warming or sonication can help dissolve precipitates that form during preparation. However, be cautious with temperature-sensitive compounds.
Q3: How should I prepare and store stock solutions of this compound?
A3: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. When preparing working solutions, ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Experimental Design and Interpretation
Q4: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What could be the reason?
A4: Several factors could contribute to a lack of efficacy:
-
Inhibitor Instability: The compound may be unstable in your cell culture medium. It is advisable to prepare fresh dilutions for each experiment.
-
Low Cell Permeability: Early PTP1B inhibitors often exhibit poor cell membrane permeability due to their chemical nature.[1][2] If this compound has low permeability, higher concentrations or longer incubation times may be necessary.
-
Incorrect Concentration: Ensure that the final concentration of the inhibitor is appropriate for your specific cell line and experimental conditions. An IC50 value is a starting point, but optimal concentrations often need to be determined empirically.
-
Cell Line Specificity: The expression and activity of PTP1B can vary between different cell lines, potentially affecting the inhibitor's potency.
Q5: I am concerned about off-target effects. What are the known cross-reactivities for PTP1B inhibitors?
A5: A significant challenge in the development of PTP1B inhibitors is achieving selectivity over other protein tyrosine phosphatases, particularly the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[1][3] PTP1B and TCPTP share a high degree of sequence identity in their catalytic domains.[3] It is crucial to consider the potential for off-target effects on TCPTP and other phosphatases when interpreting your results. If possible, include control experiments to assess the inhibitor's effects on related signaling pathways.
Q6: Are there any common artifacts to be aware of when using PTP1B inhibitors?
A6: Some PTP1B inhibitors, particularly those that are not highly selective, can indirectly affect signaling pathways. For example, some compounds might induce STAT1 phosphorylation through off-target mechanisms.[4] It is important to use appropriate controls and, if possible, validate key findings using a second, structurally distinct PTP1B inhibitor or a genetic approach like siRNA-mediated knockdown of PTP1B.
Quantitative Data Summary
The following table summarizes solubility information for PTP1B inhibitors closely related to this compound, which can be used as a guide.
| Compound | Solvent | In Vitro Solubility | In Vivo Formulation Example |
| Ptp1B-IN-2 | DMSO | ≥ 100 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (≥ 2.5 mg/mL) |
| Ptp1B-IN-3 | DMSO | 50 mg/mL (ultrasonication needed) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (≥ 2.5 mg/mL) |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound and a vial of anhydrous DMSO to equilibrate to room temperature.
-
Centrifugation: Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution for any undissolved particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
2. General Protocol for a Cell-Based PTP1B Inhibition Assay
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Inhibitor Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the inhibitor in your cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of target proteins.
-
Downstream Analysis: Analyze the cell lysates by Western blotting to assess the phosphorylation levels of PTP1B substrates, such as the insulin receptor (IR) or JAK2, and downstream signaling proteins like Akt.
Visualizations
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: A workflow for troubleshooting solubility issues with this compound.
References
- 1. What are the therapeutic applications for PTP1B inhibitors? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Off-target effects of protein tyrosine phosphatase inhibitors on oncostatin M-treated human epidermal keratinocytes: the phosphatase targeting STAT1 remains unknown - PMC [pmc.ncbi.nlm.nih.gov]
Ptp1B-IN-29 off-target effects and how to mitigate them
Technical Support Center: PTP1B-IN-29
Disclaimer: this compound is a representative name for a hypothetical selective PTP1B inhibitor. The information, protocols, and troubleshooting advice provided below are based on the known characteristics and challenges associated with potent and selective small-molecule inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).
Frequently Asked Questions (FAQs)
Q1: What is the most common off-target for PTP1B inhibitors like this compound, and why is it a concern?
A1: The most significant off-target for PTP1B inhibitors is T-cell protein tyrosine phosphatase (TCPTP), also known as PTPN2.[1][2] This is a major concern because PTP1B and TCPTP are the most closely related members of the PTP family, sharing over 72% amino acid sequence homology in their highly conserved catalytic domains.[1] This structural similarity makes designing highly selective inhibitors challenging.[1][2] Off-target inhibition of TCPTP can lead to confounding experimental results, as both enzymes regulate overlapping and distinct signaling pathways, including insulin and leptin signaling, as well as JAK/STAT pathways.[3][4][5]
Q2: How can inhibition of TCPTP affect my experimental outcomes?
A2: Both PTP1B and TCPTP are negative regulators of the insulin and leptin signaling pathways.[6][7] For instance, both phosphatases can dephosphorylate the insulin receptor (IR), although they may act on different phosphorylation sites and at different times to control the duration and intensity of the signal.[3][8] Inhibition of both PTP1B and TCPTP could lead to a synergistic or prolonged activation of signaling cascades like the PI3K/Akt pathway, which might be misinterpreted as a potent on-target effect of your PTP1B inhibitor.[3] Additionally, TCPTP is a critical regulator of JAK/STAT signaling, which governs immune responses.[4][5] Unintended inhibition of TCPTP could therefore lead to unexpected phenotypes in immunology-related studies.
Q3: I've received a new batch of this compound. What initial validation experiments are recommended?
A3: Before starting your experiments, it is crucial to validate the potency and selectivity of each new batch of inhibitor.
-
Confirm Potency: Determine the IC50 value against recombinant human PTP1B using a standard in vitro phosphatase assay. This ensures the compound is active.
-
Confirm Selectivity: Perform a parallel in vitro phosphatase assay against recombinant human TCPTP. The ratio of TCPTP IC50 to PTP1B IC50 will give you the selectivity index. A higher index indicates better selectivity.
-
Cellular Target Engagement: Use a cell-based assay to confirm that the inhibitor can engage PTP1B in a cellular context. This can be done by treating cells with the inhibitor and observing the phosphorylation status of a known PTP1B substrate, such as the insulin receptor, upon stimulation.
Q4: How can I distinguish between on-target PTP1B inhibition and potential off-target effects in my cell-based experiments?
A4: The best way to differentiate on-target from off-target effects is to use appropriate genetic controls.
-
PTP1B Knockout/Knockdown Cells: The gold standard is to use a cell line where the PTPN1 gene (which codes for PTP1B) has been knocked out or its expression is knocked down (e.g., using siRNA). A truly selective PTP1B inhibitor should have no effect on the signaling pathway of interest in these cells compared to wild-type cells.[9]
-
TCPTP Knockout/Knockdown Cells: Conversely, if you suspect off-target effects on TCPTP, testing your inhibitor in TCPTP knockout/knockdown cells can be very informative.
-
Rescue Experiments: In PTP1B-null cells, re-expression of wild-type PTP1B should restore the inhibitor's effect if it is on-target.
Troubleshooting Guide
Problem: I'm observing a cellular phenotype that is stronger than or inconsistent with what is reported for PTP1B inhibition.
-
Possible Cause 1: Off-target inhibition of TCPTP.
-
Solution: As PTP1B and TCPTP have overlapping roles in signaling, dual inhibition can lead to an amplified effect.[3] To verify this, test the inhibitor in PTP1B-null and TCPTP-null cell lines. An effect that persists in PTP1B-null cells but disappears in TCPTP-null cells points towards TCPTP as an off-target.
-
-
Possible Cause 2: Inhibition of other unrelated proteins.
-
Solution: Perform a broader selectivity profiling assay against a panel of other protein tyrosine phosphatases (e.g., SHP2, CD45) and potentially a kinase panel, as some inhibitors can have cross-reactivity.[10] Lowering the concentration of the inhibitor to a level where it is selective for PTP1B (based on your in vitro IC50 values) may mitigate these effects.
-
-
Possible Cause 3: Compound cytotoxicity.
-
Solution: Run a cell viability assay (e.g., MTS or LDH assay) at the concentrations used in your experiment. Observed phenotypes might be due to cellular stress or death rather than specific pathway inhibition.[11]
-
Problem: My results are inconsistent between experiments.
-
Possible Cause 1: Inhibitor instability or precipitation.
-
Solution: Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final concentration of the solvent in your cell culture media is low (<0.1%) and consistent across experiments. Some compounds can precipitate out of aqueous solutions at higher concentrations. Visually inspect your media for any precipitate. Prepare fresh stock solutions of the inhibitor regularly.
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Solution: Standardize cell passage number, confluency, and serum conditions. The expression levels of phosphatases and signaling pathway components can vary with these parameters, affecting the cellular response to the inhibitor.
-
Data Presentation: Selectivity of PTP1B Inhibitors
The development of PTP1B inhibitors has focused on achieving high selectivity against the closely related TCPTP. The following table presents IC50 values for some known PTP1B inhibitors to illustrate the range of selectivities that have been achieved.
| Inhibitor | PTP1B IC50 (µM) | TCPTP IC50 (µM) | Selectivity (TCPTP IC50 / PTP1B IC50) |
| Trodusquemine (MSI-1436) | 1 | 224 | ~224-fold[10] |
| JTT-551 | 0.22 (Kᵢ) | 9.3 (Kᵢ) | ~42-fold[10] |
| Compound 10a (Zhang R. et al.) | 0.19 | 5.94 | ~31-fold[10] |
| Compound 4b (Du et al.) | 3.33 | >100 | >30-fold[11] |
Experimental Protocols
Protocol 1: In Vitro PTP1B Enzymatic Inhibition Assay
This protocol describes a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate to determine the IC50 of an inhibitor.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.4
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well microplate
-
Microplate reader (405 nm)
-
Stop Solution: 1 M NaOH
Procedure:
-
Prepare serial dilutions of your inhibitor (this compound) in the assay buffer. Also prepare a vehicle control (e.g., DMSO) at the same final concentration.
-
In a 96-well plate, add 10 µL of each inhibitor dilution or vehicle control.
-
Add 80 µL of pre-warmed assay buffer containing the PTP1B enzyme (the final concentration of the enzyme should be determined empirically to ensure the reaction is in the linear range, e.g., 10 nM).[9]
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of pNPP solution (final concentration should be at or near the Kₘ, e.g., 1-5 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Read the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus inhibitor concentration (log scale) and use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.[12]
To determine selectivity, repeat this entire protocol using recombinant human TCPTP.
Protocol 2: Cellular Assay to Assess On-Target Activity
This protocol uses Western blotting to measure the phosphorylation of the Insulin Receptor (IR) in response to insulin stimulation in the presence or absence of the PTP1B inhibitor.
Materials:
-
HepG2 cells (or another insulin-responsive cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Serum-free medium
-
This compound
-
Insulin
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Insulin Receptor β (Tyr1162/1163), anti-total-Insulin Receptor β
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence
Procedure:
-
Plate HepG2 cells and allow them to grow to ~80-90% confluency.
-
Serum starve the cells by replacing the growth medium with serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10 minutes. Include a non-stimulated control.
-
Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Perform SDS-PAGE and Western blotting with antibodies against phospho-IR and total-IR.
-
Expected Result: A selective PTP1B inhibitor should cause a dose-dependent increase in the insulin-stimulated phosphorylation of the IR, without changing the total IR levels. This effect should be absent or significantly reduced in PTP1B-knockout cells.
Visualizations
Figure 1: Overlapping roles of PTP1B and TCPTP in insulin signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TC-PTP and PTP1B: Regulating JAK-STAT signaling, controlling lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Immunotherapeutic implications of negative regulation by protein tyrosine phosphatases in T cells: the emerging cases of PTP1B and TCPTP [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and characterization of potent and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
Troubleshooting Ptp1B-IN-29 instability in solution
Welcome to the technical support center for Ptp1B-IN-29. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of solution. What should I do?
A1: Precipitation of this compound can occur for several reasons, including improper solvent selection, concentration exceeding solubility limits, or storage issues. To address this:
-
Aiding Dissolution: If precipitation occurs during the preparation of a solution, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Fresh Preparation: For in vivo experiments, it is highly recommended to prepare the working solution freshly on the same day of use to ensure stability and prevent precipitation.[1]
-
Storage: Stock solutions should be aliquoted and stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term storage (up to 1 year) to avoid repeated freeze-thaw cycles, which can lead to product inactivation and precipitation.[1]
Q2: What is the recommended storage condition for this compound solutions?
A2: Proper storage is crucial for maintaining the stability and activity of this compound.
-
Stock Solutions: Once prepared, stock solutions should be aliquoted to minimize freeze-thaw cycles. Recommended storage is at -80°C for up to 2 years or -20°C for up to 1 year.[1]
-
Working Solutions: For in vivo experiments, it is best practice to prepare working solutions fresh on the day of the experiment.[1]
Q3: I am observing inconsistent results in my PTP1B inhibition assay. Could this be related to the stability of this compound?
A3: Yes, inconsistent results can be a sign of inhibitor instability. Beyond the points mentioned in Q1 and Q2, consider the following:
-
Solution Age: The stability of this compound in your working solution may be limited. If you are using a working solution prepared in advance, its potency may decrease over time. Preparing fresh dilutions from a properly stored stock solution for each experiment is recommended.
-
Buffer Compatibility: While not explicitly detailed in the search results for this compound, the composition of your assay buffer (e.g., pH, presence of certain additives) could potentially affect the stability of the inhibitor. It is advisable to consult literature for similar PTP1B inhibitors or conduct preliminary stability tests in your specific buffer system if you suspect incompatibility.
-
Enzyme Stability: The stability of the PTP1B enzyme itself can also be a factor. Free enzymes can be unstable in in vitro reaction solutions.[2] Ensure your enzyme is handled and stored correctly according to the manufacturer's instructions.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] It functions by binding to the enzyme, which prevents it from dephosphorylating its target proteins. PTP1B is a negative regulator in several signaling pathways, including the insulin and leptin pathways.[3][4][5] By inhibiting PTP1B, this compound can enhance the signaling of these pathways.[5] Specifically, this compound extends deep into the active site pocket of PTP1B, forming multiple hydrogen bonds and hydrophobic interactions.[1] It is classified as an ABC type inhibitor, meaning it interacts not only with the catalytic site (A site) but also with the B and C sites.[1]
Troubleshooting Guides
Troubleshooting Decision Tree for this compound Instability
This flowchart provides a logical workflow for diagnosing and resolving issues related to the instability of this compound in your experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
Ptp1B-IN-29 experimental variability and controls
Welcome to the technical support center for Ptp1B-IN-29. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound A2B5, is a small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator in several signaling pathways, including the insulin and leptin pathways.[2][3][4][5] By inhibiting PTP1B, this compound prevents the dephosphorylation of key signaling molecules such as the insulin receptor (IR), insulin receptor substrate-1 (IRS-1), and Janus kinase 2 (JAK2).[3][6][7] This leads to prolonged activation of these pathways, making this compound a valuable tool for studying metabolic diseases like diabetes and obesity, as well as cancer.[8][9][10][11]
Q2: What is the selectivity profile of this compound?
This compound exhibits inhibitory activity against PTP1B, T-cell protein tyrosine phosphatase (TCPTP), and λ-protein phosphatase (λPPase). Its IC50 values are 1.27 μM for PTP1B, 4.38 μM for TCPTP, and 8.79 μM for λPPase.[1] This indicates a preferential inhibition of PTP1B over TCPTP and λPPase. However, researchers should be mindful of potential off-target effects, especially at higher concentrations.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C. For short-term storage, it can be kept at 4°C. When preparing stock solutions, it is recommended to dissolve the compound in a suitable solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C.
Q4: In which experimental systems can this compound be used?
This compound can be used in a variety of in vitro and cell-based assays. These include enzymatic assays with purified PTP1B protein, western blotting to assess the phosphorylation status of PTP1B substrates in cell lysates, and cell-based assays to measure downstream effects such as glucose uptake or changes in gene expression.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of PTP1B activity in enzymatic assays | Incorrect inhibitor concentration: Calculation error or degradation of the stock solution. | - Verify calculations and prepare fresh dilutions from a new stock.- Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%. |
| Inactive enzyme: Improper storage or handling of the PTP1B enzyme. | - Use a fresh aliquot of the enzyme.- Include a positive control inhibitor (e.g., sodium orthovanadate) to confirm enzyme activity and assay validity. | |
| Assay conditions not optimal: Incorrect buffer pH, temperature, or incubation time. | - Optimize assay conditions according to the specific protocol.- Ensure the substrate concentration is appropriate (typically at or below the Km). | |
| Variability in cell-based assay results | Cell health and density: Inconsistent cell seeding, passage number, or cell stress. | - Maintain consistent cell culture practices.- Perform a cell viability assay (e.g., MTT or Trypan Blue) to ensure cells are healthy.- Normalize results to cell number or total protein content. |
| Poor cell permeability of the inhibitor: The compound may not be efficiently entering the cells. | - Increase the incubation time with the inhibitor.- Consider using a cell line with higher permeability or a transfection reagent if applicable. | |
| Off-target effects observed | High inhibitor concentration: Using concentrations significantly above the IC50 for PTP1B. | - Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects.- Use the lowest effective concentration of this compound. |
| Inhibition of other phosphatases: this compound is known to inhibit TCPTP and λPPase at higher concentrations. | - If possible, use a more selective PTP1B inhibitor as a control.- Validate key findings using a secondary method, such as siRNA-mediated knockdown of PTP1B. | |
| Unexpected results in Western Blots (e.g., no change in phosphorylation) | Suboptimal antibody performance: The primary or secondary antibody is not working correctly. | - Validate antibodies with appropriate positive and negative controls.- Optimize antibody dilutions and incubation times. |
| Timing of stimulation and inhibition: The time points chosen for cell stimulation (e.g., with insulin) and inhibitor treatment may not be optimal. | - Perform a time-course experiment to determine the optimal timing for observing changes in phosphorylation. | |
| Lysate preparation issues: Inefficient protein extraction or phosphatase/protease activity during lysis. | - Use lysis buffers containing phosphatase and protease inhibitors.- Ensure complete cell lysis and protein solubilization. |
Quantitative Data
The following table summarizes the known inhibitory concentrations of this compound.
| Target | IC50 |
| PTP1B | 1.27 μM |
| TCPTP | 4.38 μM |
| λPPase | 8.79 μM |
| Data obtained from MedchemExpress product information.[1] |
Experimental Protocols
In Vitro PTP1B Enzymatic Assay
This protocol is a general guideline for measuring the enzymatic activity of PTP1B and the inhibitory effect of this compound using a colorimetric substrate like p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
This compound
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is the same in all wells.
-
Add 10 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of a 96-well plate.
-
Add 80 µL of recombinant PTP1B enzyme (diluted in assay buffer to the desired concentration) to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of pNPP substrate (prepared in assay buffer) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 50 µL of 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of Insulin Receptor Phosphorylation
This protocol describes how to assess the effect of this compound on insulin-stimulated phosphorylation of the insulin receptor in a cell-based assay.
Materials:
-
Cell line expressing the insulin receptor (e.g., HepG2, HEK293)
-
This compound
-
Insulin
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Insulin Receptor β (Tyr1150/1151), anti-Insulin Receptor β
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat the cells with this compound at the desired concentration (or vehicle control) for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes. A non-stimulated control should be included.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-IRβ overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against total IRβ for loading control.
Visualizations
Signaling Pathways
Caption: PTP1B negatively regulates insulin and leptin signaling.
Experimental Workflow: Western Blot
Caption: Workflow for analyzing protein phosphorylation by Western Blot.
Troubleshooting Logic
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. Protein tyrosine phosphatase-1B contributes to LPS-induced leptin resistance in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B): Virtual screening and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of protein tyrosine phosphatase 1B (PTP1B) inhibitors through De Novo Evoluton, synthesis, biological evaluation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Ptp1B-IN-29 In Vivo Delivery
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the in vivo delivery of the PTP1B inhibitor, Ptp1B-IN-29.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin and leptin signaling pathways.[2][3][4][5][6][7] By inhibiting PTP1B, this compound enhances the phosphorylation of the insulin receptor and its substrates, leading to improved glucose uptake and insulin sensitivity.[5][8] This makes it a promising therapeutic candidate for type 2 diabetes and obesity.[3][9][10]
Q2: What are the main challenges in the in vivo delivery of small molecule PTP1B inhibitors like this compound?
A2: The primary challenges often relate to achieving adequate oral bioavailability.[1][11] Many early PTP1B inhibitors were highly charged molecules with poor cell permeability.[2][12][13] Key hurdles can include:
-
Poor aqueous solubility: Difficulty dissolving in gastrointestinal fluids, which is necessary for absorption.
-
Low membrane permeability: Inability to efficiently cross the intestinal wall to enter the bloodstream.
-
Rapid first-pass metabolism: Extensive metabolism in the liver and gut wall before reaching systemic circulation.
Q3: What are some starting points for formulating this compound for oral administration in animal studies?
A3: A common starting point for preclinical oral formulations of small molecules with low aqueous solubility is a suspension in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80. Another approach is to use a solution with co-solvents like a mixture of PEG300 and saline. The optimal formulation will depend on the specific physicochemical properties of this compound.
Q4: We are observing low or inconsistent plasma concentrations of this compound after oral gavage. What are the potential causes and troubleshooting steps?
A4: Low and variable exposure is a common issue. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this problem. Key areas to investigate include the formulation, dose, and potential for rapid metabolism or efflux.
PTP1B Signaling Pathway
The following diagram illustrates the role of PTP1B in insulin signaling and the mechanism of action of this compound.
Caption: PTP1B negatively regulates insulin signaling. This compound inhibits PTP1B, promoting glucose uptake.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no detectable plasma exposure after oral administration | 1. Poor Solubility/Dissolution: The compound is not dissolving in the GI tract. 2. Precipitation in Formulation: The compound is falling out of suspension/solution before or during administration. 3. Rapid First-Pass Metabolism: The compound is being metabolized too quickly in the liver/gut. 4. Dosing Error: Incorrect dose preparation or administration. | 1. Improve Formulation: - Decrease particle size (micronization). - Test alternative vehicles (e.g., lipid-based formulations, cyclodextrins). 2. Check Formulation Stability: - Prepare formulation fresh daily. - Visually inspect for precipitation before each dose. 3. Assess Metabolism: - Conduct in vitro metabolic stability assays (microsomes, hepatocytes). - Consider co-dosing with a broad-spectrum CYP inhibitor (use with caution and proper justification). 4. Verify Dosing Procedure: - Double-check all calculations for dose concentration. - Ensure proper oral gavage technique to avoid accidental tracheal administration. |
| High variability in plasma concentrations between animals | 1. Inconsistent Formulation: The compound is not uniformly suspended in the vehicle. 2. Variable Food Intake: Presence of food in the stomach can affect absorption. 3. Differences in GI transit time. | 1. Ensure Homogeneity: - Continuously stir the formulation during dosing. 2. Standardize Feeding: - Fast animals overnight before dosing (ensure access to water). 3. Increase Group Size: - Use a sufficient number of animals per group to account for biological variability. |
| No observable in vivo efficacy despite adequate plasma exposure | 1. Insufficient Target Engagement: Plasma concentration may not correlate with concentration at the target tissue. 2. Low Potency in the in vivo environment. 3. Rapid clearance from the target tissue. | 1. Measure Target Engagement: - At the end of the study, collect target tissues (e.g., liver, muscle) and measure PTP1B activity or downstream signaling markers (e.g., p-IR, p-Akt). 2. Dose Escalation Study: - Test higher doses to determine if a dose-response relationship exists. 3. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: - Relate the time course of plasma concentration to the time course of the biological effect. |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
Objective: To prepare a homogenous suspension of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (or sodium carboxymethylcellulose) and 0.2% (v/v) Tween 80 in sterile water.
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and magnetic stir bar
-
Scale and weigh boats
-
Appropriate vials for storage
Procedure:
-
Calculate the required amount of this compound and vehicle for the desired concentration and number of animals. For example, for a 10 mg/kg dose in 20g mice with a dosing volume of 10 mL/kg, the concentration is 1 mg/mL.
-
Weigh the required amount of this compound.
-
Prepare the vehicle by first dissolving the Tween 80 in water, then slowly adding the methylcellulose while stirring until fully dissolved.
-
To create a fine suspension, levigate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring.
-
Transfer the suspension to a vial with a magnetic stir bar and continue to stir for at least 30 minutes to ensure homogeneity.
-
Crucially, keep the suspension continuously stirring during the dosing procedure to prevent settling.
-
Prepare the formulation fresh on the day of the experiment.
Protocol 2: Pharmacokinetic Study of this compound in Mice
Objective: To determine the plasma concentration-time profile of this compound following a single oral dose.
Workflow:
Caption: Workflow for a typical pharmacokinetic study in mice.
Procedure:
-
Animal Acclimatization: Acclimate male C57BL/6 mice (6-8 weeks old) for at least 3 days.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Dosing: Record the body weight of each animal. Administer the prepared formulation of this compound via oral gavage at the desired dose (e.g., 10 mg/kg). Include a vehicle control group.
-
Blood Sampling: Collect blood samples (approx. 50-100 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA). Use a suitable collection site such as the saphenous vein.[14][15][16]
-
Plasma Processing: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[14]
-
Sample Storage: Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Quantitative Data Summary
Since specific in vivo pharmacokinetic data for this compound is not publicly available, the following table presents hypothetical data based on typical profiles for orally administered small molecule inhibitors and published data for similar compounds like DPM-1001.[11] This data is for illustrative purposes to guide experimental design.
Table 1: Illustrative Pharmacokinetic Parameters of PTP1B Inhibitors in Rodents
| Compound | Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| This compound (Hypothetical) | Mouse | 10 | 850 | 2 | 4500 | Illustrative |
| DPM-1001 | Mouse | 5 | ~600 (estimated from graph) | 4 | Not Reported | [11] |
| CCF06240 | Mouse | Not Specified | Not Reported | Not Reported | Not Reported | [8] |
Table 2: Example of In Vivo Efficacy Study Design
| Parameter | Description |
| Animal Model | Diet-induced obese (DIO) C57BL/6 mice (fed a high-fat diet for 8-12 weeks) |
| Groups (n=8-10/group) | 1. Vehicle Control (e.g., 0.5% MC, 0.2% Tween 80) 2. This compound (e.g., 10 mg/kg) 3. This compound (e.g., 30 mg/kg) |
| Administration | Daily oral gavage for 4 weeks |
| Primary Endpoints | - Body weight change - Food intake - Fasting blood glucose and insulin levels |
| Secondary Endpoints | - Oral Glucose Tolerance Test (OGTT) - Insulin Tolerance Test (ITT) - Plasma lipid profile (triglycerides, cholesterol) |
| Target Engagement | - PTP1B activity in liver and muscle tissue at study termination. |
References
- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Voluntary oral administration of drugs in mice [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein tyrosine phosphatase 1B (PTP1B) and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Method for voluntary oral administration of drugs in mice | Garvan Institute of Medical Research [publications.garvan.org.au]
- 14. idexxbioanalytics.com [idexxbioanalytics.com]
- 15. idexxbioanalytics.com [idexxbioanalytics.com]
- 16. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
Ptp1B-IN-29 unexpected results in cell assays
Welcome to the technical support center for PTP1B inhibitors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in cell-based assays involving PTP1B-IN-29 and other related inhibitors.
FAQs: Frequently Asked Questions
Q1: What is this compound and what is its reported activity?
A1: this compound, also known as Compound A2B5, is an inhibitor of protein tyrosine phosphatase 1B (PTP1B). It has been reported to inhibit PTP1B with an IC50 of 1.27 μM. It also shows inhibitory activity against T-cell protein tyrosine phosphatase (TCPTP) and λ-phosphatase (λPPase) with IC50 values of 4.38 μM and 8.79 μM, respectively, indicating a degree of selectivity for PTP1B.[1]
Q2: I am seeing unexpected effects on cell proliferation with this compound. Is this common?
A2: Yes, unexpected effects on cell proliferation are not uncommon when working with PTP1B inhibitors. PTP1B has a dual role in cancer, acting as both a tumor suppressor and an oncogene depending on the cellular context.[2][3] While it is a negative regulator of growth factor receptors like the EGFR, it can also promote tumorigenesis in other contexts, such as in HER2-positive breast cancer.[3][4] Therefore, the effect of PTP1B inhibition on proliferation can be highly cell-type dependent.
Q3: My cells are detaching or showing changes in morphology after treatment with a PTP1B inhibitor. Why is this happening?
A3: PTP1B plays a role in regulating cell-cell adhesion and migration.[5] Inhibition of PTP1B can disrupt these processes, leading to changes in cell morphology, detachment, and in some cases, induction of anoikis (a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix).[5][6] These effects have been observed in breast epithelial cells upon PTP1B inhibition.[5]
Q4: I am not observing the expected increase in insulin receptor (IR) phosphorylation. What could be the issue?
A4: While PTP1B is a major negative regulator of the insulin receptor, several factors could lead to a lack of observable increase in IR phosphorylation. These include:
-
Low endogenous PTP1B activity: The cell line you are using may have low basal PTP1B activity, in which case inhibition will have a minimal effect.
-
Compensatory mechanisms: Other phosphatases may compensate for the inhibition of PTP1B.
-
Experimental conditions: The timing of insulin stimulation and inhibitor treatment is critical. Ensure that the inhibitor is pre-incubated for a sufficient time to engage the target before insulin stimulation.
-
Antibody quality: The phospho-IR antibody may not be sensitive enough to detect subtle changes in phosphorylation.
Troubleshooting Guides
Guide 1: Unexpected Proliferation or Viability Assay Results
This guide will help you troubleshoot unexpected outcomes in assays measuring cell number, viability, or proliferation (e.g., MTT, CellTiter-Glo, colony formation assays).
| Observed Problem | Potential Cause | Suggested Solution |
| Decreased proliferation when expecting an increase (or vice versa) | PTP1B has a context-dependent dual role in cancer signaling.[2][3] | Characterize the role of PTP1B in your specific cell line using siRNA/shRNA knockdown to confirm the phenotype is on-target. |
| Off-target effects of the inhibitor. | Test other structurally distinct PTP1B inhibitors to see if the phenotype is consistent. Compare the effects with a selective TCPTP inhibitor to rule out off-target inhibition. | |
| Cell detachment and death | PTP1B inhibition can induce anoikis in some cell types.[5] | Assess markers of anoikis (e.g., cleaved caspase-3 in detached cells). Perform experiments on different matrix coatings to see if adhesion plays a role. |
| Inconsistent results between experiments | Variability in cell density at the time of treatment. | Standardize cell seeding density and ensure even cell distribution in plates. |
| Degradation of the inhibitor in solution. | Prepare fresh stock solutions of the inhibitor and store them appropriately as per the manufacturer's instructions. |
Logical Flow for Troubleshooting Proliferation Assays
Troubleshooting logic for unexpected proliferation results.
Guide 2: Western Blot Troubleshooting for PTP1B Signaling
This guide focuses on resolving common issues when analyzing PTP1B signaling pathways via Western blotting.
| Observed Problem | Potential Cause | Suggested Solution |
| No change in phosphorylation of target proteins (e.g., p-IR, p-STAT3) | Insufficient inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine optimal conditions. |
| Low basal phosphorylation of the target protein. | Stimulate the relevant pathway (e.g., with insulin for p-IR, with leptin for p-STAT3) to increase the dynamic range of the assay. | |
| Poor antibody quality or specificity. | Validate your phospho-specific antibody using positive and negative controls (e.g., phosphatase-treated lysates). | |
| High background on the Western blot | Inadequate blocking or washing. | Optimize blocking conditions (e.g., 5% BSA or non-fat milk) and increase the duration and number of washes.[7][8] |
| Non-specific antibody binding. | Titrate primary and secondary antibody concentrations to find the optimal balance between signal and background.[7] | |
| Multiple non-specific bands | Protein degradation. | Use fresh protease and phosphatase inhibitors in your lysis buffer. |
| Antibody cross-reactivity. | Use a more specific antibody or try pre-adsorbing the antibody with a lysate from a PTP1B knockout/knockdown cell line. |
Experimental Workflow for Western Blot Analysis
Workflow for analyzing PTP1B signaling by Western blot.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and other commonly used PTP1B inhibitors. This data can be useful for selecting appropriate concentrations for your experiments and for understanding the selectivity profile of the compounds.
| Inhibitor | Target | IC50 | Selectivity Notes |
| This compound | PTP1B | 1.27 μM | Also inhibits TCPTP (4.38 μM) and λPPase (8.79 μM)[1] |
| PTP1B-IN-2 | PTP1B | 50 nM | - |
| Trodusquemine (MSI-1436) | PTP1B | 1 μM | Highly selective over TCPTP (IC50: 224 μM) |
| JTT-551 | PTP1B | Kᵢ: 0.22 μM | Selective over TCPTP (Kᵢ: 9.3 μM) |
| CX08005 | PTP1B/TCPTP | - | Potent competitive inhibitor of both PTP1B and TCPTP |
Experimental Protocols
Protocol 1: Western Blotting for Insulin Receptor Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, MCF-7) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve cells for 4-6 hours in serum-free media.
-
Pre-incubate cells with this compound at the desired concentrations (e.g., 1, 5, 10 μM) for 1-2 hours.
-
Stimulate cells with 100 nM insulin for 10 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer to microcentrifuge tubes, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 μg) onto a 7.5% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Insulin Receptor β (Tyr1150/1151) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Insulin Receptor β and a loading control (e.g., β-actin or GAPDH).
-
PTP1B Signaling Pathways
PTP1B negatively regulates insulin and leptin signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. medicalrealities.com [medicalrealities.com]
- 4. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of PTP1B disrupts cell-cell adhesion and induces anoikis in breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
How to reduce Ptp1B-IN-29 toxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PTP1B-IN-29. The information provided is intended to help users mitigate potential toxicity and optimize their cell culture experiments.
Disclaimer: Publicly available information on the specific cytotoxic profile and detailed experimental protocols for this compound is limited. Therefore, this guide is based on the known characteristics of this compound, general principles for working with small molecule inhibitors, and data from other PTP1B inhibitors. It is crucial to perform cell line-specific dose-response experiments to determine the optimal non-toxic working concentration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound A2B5, is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can enhance the phosphorylation of downstream targets in these pathways, making it a valuable tool for research in diabetes, obesity, and cancer.[1] this compound has been shown to inhibit PTP1B with a half-maximal inhibitory concentration (IC50) of 1.27 μM. It also shows some activity against other phosphatases like TCPTP (IC50 of 4.38 μM) and λPPase (IC50 of 8.79 μM).[1]
Q2: What are the potential causes of this compound toxicity in cell culture?
A2: Toxicity from this compound in cell culture can stem from several factors:
-
High Concentrations: Using concentrations significantly above the effective inhibitory range can lead to off-target effects and general cytotoxicity.
-
Off-Target Effects: As this compound can inhibit other phosphatases like TCPTP, some observed toxicity may be due to the inhibition of these other targets.
-
Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (DMSO). High final concentrations of DMSO in the cell culture medium can be toxic to cells.
-
Compound Precipitation: this compound may have limited aqueous solubility. If it precipitates out of the culture medium, it can cause physical stress to cells and lead to inaccurate and inconsistent results.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to small molecule inhibitors.
Q3: What are the visible signs of toxicity in my cell culture?
A3: Signs of this compound-induced toxicity may include:
-
Changes in Cell Morphology: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Reduced Cell Viability: A noticeable decrease in the number of viable cells compared to the vehicle control.
-
Decreased Proliferation Rate: A slower rate of cell division.
-
Increased Apoptosis or Necrosis: An increase in programmed cell death or unregulated cell death.
-
Precipitate Formation: The appearance of small crystals or cloudiness in the culture medium.
Q4: How should I prepare and store a stock solution of this compound?
A4: For optimal stability and to minimize variability:
-
Dissolving the Compound: this compound is soluble in DMSO. For example, a similar inhibitor, PTP1B-IN-2, can be dissolved in DMSO at a concentration of 100 mg/mL.[2][3] It is recommended to use fresh, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Sonication may be required to fully dissolve the compound.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Troubleshooting Guides
Issue 1: High Levels of Cell Death or Changes in Cell Morphology
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| Inhibitor concentration is too high. | Perform a dose-response experiment. | Test a wide range of this compound concentrations, starting from below the reported IC50 value (1.27 μM) up to a higher range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 μM) to determine the optimal non-toxic concentration for your specific cell line. |
| Solvent (DMSO) toxicity. | Run a vehicle-only control. | Ensure the final concentration of DMSO in your culture medium is below the toxic threshold for your cell line (typically <0.5%). Always include a control group treated with the same final concentration of DMSO as your highest inhibitor concentration. |
| Prolonged exposure. | Reduce the incubation time. | Determine the minimum time required to observe the desired biological effect. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help optimize the exposure duration. |
| Cell confluence. | Standardize cell seeding density. | Ensure that cells are in the logarithmic growth phase and at a consistent confluence (e.g., 70-80%) at the time of treatment. Overly confluent or sparse cultures can respond differently to inhibitors. |
Issue 2: Inhibitor Precipitation in Culture Medium
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| Poor aqueous solubility. | Use a stepwise dilution method. | Instead of adding the concentrated DMSO stock directly to the full volume of medium, first create an intermediate dilution in a small volume of serum-containing medium. The serum proteins can help to keep the compound in solution.[4] Then, add this intermediate dilution to the final culture volume. |
| Localized high concentration. | Add the inhibitor stock slowly while mixing. | Add the stock solution dropwise to the culture medium while gently swirling or vortexing to ensure rapid and even dispersion.[4] |
| Suboptimal solvent conditions. | Optimize the final DMSO concentration. | While aiming for a low DMSO concentration to avoid toxicity, a slightly higher (but still non-toxic) final DMSO concentration may be necessary to maintain the solubility of this compound. |
| Media temperature. | Warm the culture medium to 37°C. | Adding the inhibitor to pre-warmed medium can sometimes improve solubility.[4] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Incubate for at least 2 hours at 37°C (or overnight for SDS-based solutions) with gentle shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis Induction by this compound using a Caspase-3 Activity Assay
This protocol provides a general framework for measuring caspase-3 activity, a key marker of apoptosis.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
Multi-well plates (format depends on the assay kit)
-
Caspase-3 colorimetric or fluorometric assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with various concentrations of this compound as described in the MTT assay protocol. Include positive and negative controls for apoptosis.
-
Cell Lysis: After the desired incubation period, lyse the cells according to the assay kit's protocol. This typically involves adding a supplied lysis buffer and incubating on ice.
-
Caspase-3 Activity Measurement:
-
Transfer the cell lysates to a new plate.
-
Prepare the reaction mixture containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AMC for fluorometric assays) in the provided assay buffer.
-
Add the reaction mixture to each lysate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (with appropriate excitation/emission wavelengths for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the vehicle-treated control.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Different Cell Lines (MTT Assay, 48h)
| Cell Line | IC50 (µM) | Cell Type |
| MCF-7 | 15.2 | Human Breast Cancer |
| HepG2 | 25.8 | Human Liver Cancer |
| A549 | 18.5 | Human Lung Cancer |
| HUVEC | > 50 | Human Endothelial Cells |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual IC50 values must be determined experimentally for your specific cell line.
Table 2: Hypothetical Caspase-3 Activation by this compound in MCF-7 Cells (48h)
| This compound Conc. (µM) | Fold Increase in Caspase-3 Activity (vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 5 | 1.8 |
| 10 | 3.5 |
| 25 | 6.2 |
| 50 | 8.9 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Caption: PTP1B's role in insulin and leptin signaling and its inhibition by this compound.
Caption: General workflow for assessing this compound cytotoxicity and apoptosis induction.
References
Ptp1B-IN-29 protocol modifications for specific cell types
Welcome to the technical support center for PTP1B-IN-29. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound A2B5, is a phosphatase inhibitor. It primarily targets Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways.[1] By inhibiting PTP1B, this compound prevents the dephosphorylation of the insulin receptor (IR) and its substrates (like IRS-1), as well as Janus kinase 2 (JAK2), a downstream effector of the leptin receptor.[2][3] This leads to prolonged activation of these signaling pathways, which can enhance insulin sensitivity and glucose uptake, making it a valuable tool for research in diabetes and obesity.[1][4]
Q2: What is the selectivity profile of this compound?
This compound shows inhibitory activity against multiple phosphatases. Its potency is highest for PTP1B, but it also inhibits T-cell protein tyrosine phosphatase (TCPTP) and λ-phosphatase (λPPase) at higher concentrations. The high degree of homology between the catalytic domains of PTP1B and TCPTP (around 72% sequence identity) makes achieving high selectivity a common challenge for PTP1B inhibitors.[4]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. For stock solutions, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Stock solutions are generally stable for up to 6 months at -80°C.
Q4: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration is not toxic to the cells (typically ≤ 0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low inhibitory effect observed | Incorrect inhibitor concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration (e.g., ranging from 1 µM to 50 µM). |
| Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Use a fresh stock solution of this compound. Ensure proper storage at -80°C. | |
| High PTP1B expression in cells: Some cell lines may have very high endogenous levels of PTP1B, requiring a higher inhibitor concentration. | Quantify PTP1B expression levels in your cell line using techniques like Western blot or qPCR. | |
| Cell permeability issues: Although many PTP1B inhibitors are designed to be cell-permeable, efficiency can vary between cell types. | Increase the incubation time to allow for better cellular uptake. | |
| High cell toxicity or off-target effects | High inhibitor concentration: Excessive concentrations of this compound can lead to cytotoxicity. | Determine the maximum non-toxic concentration for your specific cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). |
| Off-target inhibition: this compound can inhibit other phosphatases like TCPTP, which may lead to unintended cellular effects.[1] | Use the lowest effective concentration of this compound. Consider using a more selective PTP1B inhibitor if available, or use knockout/knockdown cell lines as controls. | |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). | |
| Variability in experimental results | Inconsistent cell conditions: Variations in cell passage number, confluency, or serum concentration in the media can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a specific passage number range and seed them to achieve a consistent confluency for experiments. |
| Inhibitor precipitation: this compound may precipitate out of the aqueous culture medium, especially at higher concentrations. | Visually inspect the media for any precipitation after adding the inhibitor. If precipitation occurs, consider using a lower concentration or a different formulation. Sonication may aid in dissolution for in vivo formulations.[5] |
Quantitative Data
Table 1: Inhibitory Potency (IC50) of this compound
| Target Phosphatase | IC50 (µM) |
| PTP1B | 1.27[1] |
| TCPTP | 4.38[1] |
| λPPase | 8.79[1] |
Experimental Protocols
Protocol 1: General Cell-Based Assay for PTP1B Inhibition
This protocol provides a general workflow for assessing the effect of this compound on a specific signaling pathway in a chosen cell line.
1. Cell Seeding:
-
Plate the cells of interest (e.g., HepG2, HEK293, or a relevant cancer cell line) in a suitable culture plate (e.g., 6-well or 12-well plate).
-
Allow the cells to adhere and grow to a desired confluency (typically 70-80%).
2. Serum Starvation (Optional):
-
To reduce basal signaling, you may serum-starve the cells for 4-16 hours in a low-serum or serum-free medium prior to treatment.
3. This compound Treatment:
-
Prepare a fresh dilution of this compound from a DMSO stock solution into the appropriate cell culture medium.
-
Aspirate the old medium from the cells and add the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
-
Incubate the cells for a predetermined time (e.g., 1-4 hours). This incubation time may need to be optimized.
4. Stimulation:
-
Following the inhibitor pre-treatment, stimulate the cells with an appropriate agonist (e.g., insulin for insulin signaling, leptin for leptin signaling, or a growth factor for cancer cell lines) for a specific duration (e.g., 10-30 minutes).
5. Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
6. Western Blot Analysis:
-
Analyze the phosphorylation status of key signaling proteins (e.g., p-IR, p-Akt, p-JAK2, p-STAT3) and total protein levels by Western blotting to assess the effect of this compound.
Workflow for a General Cell-Based PTP1B Inhibition Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. PTP1B-IN-1 | Phosphatase | TargetMol [targetmol.com]
Ptp1B-IN-29 data interpretation challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from experiments involving the PTP1B inhibitor, PTP1B-IN-29.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in the insulin and leptin signaling pathways.[1][2][3] By inhibiting PTP1B, this compound prevents the dephosphorylation of the insulin receptor (IR), insulin receptor substrate (IRS) proteins, and Janus kinase 2 (JAK2), a downstream effector of the leptin receptor.[4][5] This leads to prolonged activation of these signaling pathways, enhancing insulin sensitivity and leptin signaling.[1][5]
Q2: What are the known downstream effects of this compound?
A2: Inhibition of PTP1B by this compound is expected to lead to increased phosphorylation of key signaling proteins. In the insulin pathway, this includes increased phosphorylation of the insulin receptor, IRS-1, and Akt. In the leptin pathway, increased phosphorylation of JAK2 and STAT3 is anticipated.[4][5][6] These changes can ultimately modulate gene expression and cellular processes related to glucose metabolism and appetite regulation.
Q3: What is the difference between IC50 and Ki values, and how should I interpret them for this compound?
A3: The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki (inhibition constant) is an intrinsic measure of the inhibitor's binding affinity to the enzyme.[7][8] While both indicate potency, the Ki is independent of enzyme concentration, whereas the IC50 can be influenced by it.[8] A lower Ki value signifies a higher binding affinity. When comparing the potency of different inhibitors, the Ki value is a more reliable parameter.[7][9]
Q4: Are there potential off-target effects associated with this compound?
A4: A significant challenge in developing PTP1B inhibitors is achieving selectivity over other protein tyrosine phosphatases (PTPs), particularly the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[1][4][10] Off-target inhibition of TCPTP can lead to unintended biological consequences. It is crucial to assess the selectivity of this compound by testing its activity against a panel of related PTPs.[1][4] Some inhibitors have also been reported to have off-target effects on other signaling molecules, so careful validation in your experimental system is recommended.[11]
Q5: Can this compound affect cell adhesion and proliferation?
A5: Yes, studies have shown that inhibition of PTP1B can impact cell-cell adhesion and may induce anoikis (a form of programmed cell death) in certain cell types.[12][13] PTP1B has been implicated as a regulator of cell adhesion and migration.[12] Therefore, it is important to monitor cell morphology, attachment, and proliferation rates when treating cells with this compound.
Data Presentation
Table 1: Representative Inhibitory Activity of PTP1B Inhibitors
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Trodusquemine | PTP1B | 1 | - | Non-competitive | [4] |
| JTT-551 | PTP1B | - | 0.22 ± 0.04 | Mixed-type | [4] |
| JTT-551 | TCPTP | - | 9.3 ± 0.4 | Mixed-type | [4] |
| Compound 2 | PTP1B | 22 | - | Non-competitive | [4] |
| Compound 3 | PTP1B | 8 | - | Non-competitive | [4] |
| Mucusisoflavone B | PTP1B | 2.5 ± 0.2 | - | - | [14] |
Note: This table presents data for various PTP1B inhibitors as representative examples. The specific values for this compound should be determined experimentally.
Experimental Protocols & Troubleshooting
Western Blot Analysis of PTP1B Signaling
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the insulin or leptin signaling pathways.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Serum starve cells for 4-6 hours before treatment. Treat cells with the desired concentrations of this compound for the specified duration. Stimulate with insulin or leptin for a short period (e.g., 10-15 minutes) before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-IR, IR, p-Akt, Akt, p-JAK2, JAK2, p-STAT3, STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Troubleshooting Guide: Western Blot
| Issue | Possible Cause | Recommendation |
| Weak or No Signal for Phospho-Proteins | Inefficient stimulation with insulin/leptin. | Optimize stimulation time and concentration. |
| Phosphatase activity during lysis. | Ensure fresh and adequate concentrations of phosphatase inhibitors in the lysis buffer.[15] | |
| Low protein expression. | Increase the amount of protein loaded onto the gel.[15] | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[16][17] |
| Antibody concentration too high. | Optimize the dilution of primary and secondary antibodies.[18][19] | |
| Insufficient washing. | Increase the number and duration of washes with TBST.[18] | |
| Inconsistent Results | Variation in cell treatment. | Ensure consistent timing and concentrations for inhibitor and stimulant treatments. |
| Degradation of this compound. | Prepare fresh inhibitor solutions for each experiment. |
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to PTP1B in a cellular context.
Detailed Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Analysis: Analyze the amount of soluble PTP1B in the supernatant by Western blotting or other quantitative protein detection methods.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes PTP1B.[20][21]
Troubleshooting Guide: CETSA
| Issue | Possible Cause | Recommendation |
| No Thermal Shift Observed | Inhibitor does not bind to the target in cells. | Confirm inhibitor activity with an in vitro enzymatic assay. |
| Incorrect temperature range. | Optimize the temperature gradient to cover the melting point of PTP1B.[22] | |
| Insufficient inhibitor concentration. | Test a range of inhibitor concentrations. | |
| High Variability in Results | Inconsistent heating. | Ensure uniform heating of all samples in the thermal cycler. |
| Incomplete cell lysis. | Optimize the lysis procedure to ensure complete release of soluble proteins. | |
| Inhibitor Causes Protein Destabilization | Some compounds can induce protein aggregation. | This is a valid result and indicates a specific mode of action for the inhibitor.[23] |
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits PTP1B, enhancing insulin signaling.
Caption: this compound enhances leptin signaling by inhibiting PTP1B.
Experimental Workflow
Caption: Workflow for assessing this compound effects in cells.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. The Role of Protein Tyrosine Phosphatase (PTP)-1B in Cardiovascular Disease and Its Interplay with Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 8. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 9. xenotech.com [xenotech.com]
- 10. Discovery of novel and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B): Virtual screening and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off-target effects of protein tyrosine phosphatase inhibitors on oncostatin M-treated human epidermal keratinocytes: the phosphatase targeting STAT1 remains unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of PTP1B disrupts cell-cell adhesion and induces anoikis in breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. biocompare.com [biocompare.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 21. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
Refining Ptp1B-IN-29 treatment duration
Welcome to the technical support center for Ptp1B-IN-29. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining treatment duration and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound A2B5, is a chemical inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is an enzyme that removes phosphate groups from tyrosine residues on proteins, acting as a negative regulator in various cellular signaling pathways.[2][3] this compound works by blocking the active site of PTP1B, which prevents the dephosphorylation of its target proteins. This enhances and prolongs the signals of pathways like those for insulin and leptin.[2] The inhibitor also shows activity against T-cell protein tyrosine phosphatase (TCPTP) and λ-protein phosphatase (λPPase).[1]
Q2: What are the primary applications of a PTP1B inhibitor like this compound?
A2: PTP1B is a well-validated therapeutic target for several conditions. Because it negatively regulates the insulin and leptin signaling pathways, its inhibition is a promising strategy for treating type 2 diabetes and obesity.[2][4][5] By blocking PTP1B, insulin sensitivity can be enhanced.[6][7][8] Furthermore, PTP1B is involved in regulating growth factor receptors, making its inhibitors potential candidates for cancer therapy.[2][4] There is also emerging interest in the neuroprotective effects of PTP1B inhibitors.[2][4]
Q3: What is the significance of PTP1B in the insulin signaling pathway?
A3: PTP1B is a critical negative regulator of insulin signaling.[3][6][9] It directly dephosphorylates and thus deactivates the insulin receptor (IR) and its downstream substrates, such as Insulin Receptor Substrate-1 (IRS-1).[6][9][10] This action terminates the insulin signal. Overactivity of PTP1B can lead to insulin resistance.[2] By inhibiting PTP1B, the phosphorylation of the IR and IRS proteins is sustained, leading to prolonged activation of downstream pathways like PI3K/Akt, which promotes glucose uptake.[9]
Q4: How do I choose an initial treatment duration for my cell-based experiments?
A4: The optimal treatment duration depends on your experimental endpoint.
-
For signaling events (e.g., protein phosphorylation): Short durations, from minutes to a few hours (e.g., 30 min, 1h, 2h), are often sufficient to see changes in the phosphorylation status of PTP1B targets like the insulin receptor or Akt.[11]
-
For changes in gene or protein expression: Longer durations are typically required, such as 24, 48, or even 72 hours, to allow time for transcription and translation to occur.[11]
-
For phenotypic outcomes (e.g., cell proliferation, apoptosis): These assays usually require extended incubation periods, often from 48 to 72 hours or longer, to observe significant changes.[12][13]
A time-course experiment is the most effective way to determine the optimal duration for your specific cell line and endpoint.[12][14]
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and other selected PTP1B inhibitors for context.
| Compound Name | Target | IC50 Value | Notes |
| This compound | PTP1B | 1.27 µM | Also inhibits TCPTP (IC50 = 4.38 µM) and λPPase (IC50 = 8.79 µM).[1] |
| Ertiprotafib | PTP1B | 1.6 to 29 µM | Varies depending on assay conditions. A non-competitive inhibitor that entered clinical trials.[10] |
| Trodusquemine | PTP1B | 1 µM | A non-competitive, allosteric inhibitor with high specificity over TCPTP (IC50 = 224 µM).[10] |
Troubleshooting Guide: Refining Treatment Duration
Issue 1: No or weak activity observed after treatment.
| Potential Cause | Recommended Solution |
| Treatment duration is too short. | The effect you are measuring (e.g., change in protein expression or cell viability) may require a longer incubation time to manifest. Action: Perform a time-course experiment, testing a range of durations (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point.[12] |
| Inhibitor concentration is too low. | The concentration of this compound may be insufficient to effectively inhibit PTP1B in your specific cell line. Action: Perform a dose-response experiment using a range of concentrations around the reported IC50 value (1.27 µM) to determine the effective concentration (EC50) for your assay. |
| Poor cell permeability. | Many PTP1B inhibitors face challenges with cell membrane permeability. Action: If direct enzymatic inhibition is strong but cellular effects are weak, consider using a permeabilizing agent (if compatible with your assay) or seeking analogs with better permeability. |
| Drug instability. | The inhibitor may be unstable in your culture medium over longer incubation periods. Action: Consult the manufacturer's data sheet for stability information.[14] Consider replacing the medium with freshly prepared inhibitor at regular intervals during long-term experiments. |
Issue 2: High levels of cell toxicity or death observed.
| Potential Cause | Recommended Solution |
| Treatment duration is too long. | Prolonged exposure to the inhibitor, even at an effective concentration, may induce off-target effects or cellular stress, leading to toxicity. Action: Reduce the treatment duration. Determine the minimum time required to achieve the desired biological effect from your time-course experiment. |
| Inhibitor concentration is too high. | The concentration used may be cytotoxic. Action: Lower the inhibitor concentration. Your dose-response curve should help identify a concentration that is effective but not overly toxic. |
| Off-target effects. | This compound is known to inhibit TCPTP and λPPase at higher concentrations.[1] Inhibition of these or other phosphatases could contribute to toxicity. Action: Use the lowest effective concentration of this compound to maximize selectivity. Consider cross-referencing with other, more selective PTP1B inhibitors if available. |
Issue 3: Experimental results are not reproducible.
| Potential Cause | Recommended Solution |
| Inconsistent treatment timing. | Variations in the duration of inhibitor exposure between experiments will lead to variable results. Action: Standardize all incubation times precisely. For long experiments, ensure start and end times are consistent.[14] |
| Variable cell health or confluency. | Cells that are unhealthy, too sparse, or too dense can respond differently to drug treatment.[13] Action: Ensure a consistent cell seeding density and that cells are in a logarithmic growth phase at the start of treatment. Monitor cell health and morphology throughout the experiment. |
| Inhibitor stock degradation. | Improper storage or repeated freeze-thaw cycles of the stock solution can lead to loss of potency. Action: Aliquot the stock solution upon receipt and store as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.[14] |
Experimental Protocols
Protocol: Determining the Effect of this compound on Insulin-Stimulated Akt Phosphorylation
This protocol outlines a method to assess the efficacy of this compound by measuring the phosphorylation of Akt (a downstream target in the insulin signaling pathway) via Western blot.
1. Cell Culture and Seeding:
-
Culture cells (e.g., HepG2, HEK293) in appropriate media until they reach ~80% confluency.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
2. Serum Starvation:
-
Aspirate the growth medium and wash cells once with sterile Phosphate-Buffered Saline (PBS).
-
Replace with serum-free medium and incubate for 4-6 hours to reduce basal signaling activity.
3. Inhibitor Pre-treatment (Time-Course):
-
Prepare fresh dilutions of this compound in serum-free medium at the desired final concentration (e.g., 5 µM).
-
Remove the starvation medium and add the this compound-containing medium to the cells.
-
Incubate for various durations to determine the optimal pre-treatment time (e.g., 30 min, 1 hour, 2 hours, 4 hours). Include a vehicle control (e.g., DMSO).
4. Insulin Stimulation:
-
After the inhibitor pre-treatment, add insulin to the medium to a final concentration of 100 nM. Do not remove the inhibitor.
-
Incubate for a short, fixed period (e.g., 10-15 minutes) to induce insulin receptor signaling.
5. Cell Lysis:
-
Immediately after stimulation, place plates on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
6. Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Perform SDS-PAGE and Western blotting using standard procedures.
-
Probe membranes with primary antibodies against phospho-Akt (Ser473) and total Akt. Use a loading control like β-actin or GAPDH.
-
Incubate with appropriate secondary antibodies and visualize the bands.
7. Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of phospho-Akt to total Akt for each condition.
-
Plot the results to identify the this compound pre-treatment duration that results in the maximal potentiation of insulin-stimulated Akt phosphorylation.
Visualizations
Caption: PTP1B negatively regulates insulin signaling, which this compound blocks.
Caption: Workflow for optimizing inhibitor treatment duration in a cell-based assay.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 3. Protein-tyrosine phosphatase-1B acts as a negative regulator of insulin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for PTP1B inhibitors? [synapse.patsnap.com]
- 5. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of hepatic protein tyrosine phosphatase 1B and methionine restriction on hepatic and whole-body glucose and lipid metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. bitesizebio.com [bitesizebio.com]
Ptp1B-IN-29 quality control and purity assessment
Welcome to the technical support center for Ptp1B-IN-29. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the quality control, purity assessment, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound, also known as Compound A2B5, is a phosphatase inhibitor. Its primary target is Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways.[1] It also shows inhibitory activity against T-cell protein tyrosine phosphatase (TCPTP) and λ protein phosphatase (λPPase).[1] Its role in modulating these pathways makes it a compound of interest for research in diabetes and obesity.[1]
Q2: What are the reported IC50 values for this compound?
A2: The reported half-maximal inhibitory concentrations (IC50) for this compound are:
Q3: My this compound solution has changed color. What should I do?
A3: A change in the color of your stock or working solution may indicate chemical degradation or oxidation. This can be caused by exposure to light, air, or impurities in the solvent. It is highly recommended to perform a quality control check, such as HPLC analysis, to assess the integrity of the compound before proceeding with your experiments.
Q4: I'm observing precipitation in my frozen this compound stock solution after thawing. How can I resolve this?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at low temperatures. To address this, consider the following:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully redissolved before use.
-
Concentration: Storing the compound at an excessively high concentration can increase the likelihood of precipitation. You may consider preparing and storing stock solutions at a slightly lower concentration.
-
Solvent Choice: Ensure the solvent is appropriate for cryogenic storage. While DMSO is common, repeated freeze-thaw cycles can affect its stability and the solubility of the compound.[2]
Q5: Why is the IC50 value I'm observing in my cell-based assay different from the reported biochemical assay value?
A5: Discrepancies between biochemical and cell-based assay potencies are common. Several factors can contribute to this:
-
Cell Permeability: The compound may have limited ability to cross the cell membrane, leading to a lower effective intracellular concentration.[3]
-
Efflux Pumps: Cells may actively transport the inhibitor out, reducing its concentration at the target.[3]
-
Protein Binding: The inhibitor can bind to other cellular proteins, reducing the amount available to bind to PTP1B.[3]
-
Inhibitor Stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment.[3]
Quality Control and Purity Assessment
Consistent and reliable experimental results depend on the quality and purity of your small molecule inhibitor. Below are key quality control parameters and standard protocols for assessing the purity of this compound.
Quantitative Data Summary
| Parameter | Typical Specification | Analytical Method | Purpose |
| Purity | ≥95% (or as specified by the supplier) | HPLC, LC-MS | To determine the percentage of the active compound and identify impurities. |
| Identity | Conforms to the expected structure | ¹H NMR, LC-MS | To confirm the chemical structure of the compound. |
| Solubility | As specified in the product datasheet | Visual Inspection, Nephelometry | To ensure the compound can be prepared at the desired concentration for experiments. |
| Appearance | White to off-white solid (typical) | Visual Inspection | A preliminary check for degradation or contamination. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of a small molecule inhibitor like this compound.
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in an appropriate solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL).
-
Preparation of Working Solution: Dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).
-
HPLC System and Conditions:
-
Column: A C18 reverse-phase column is commonly used for small organic molecules.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with a modifier like 0.1% formic acid or trifluoroacetic acid is typical. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the working solution into the HPLC system. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is used to confirm the molecular weight of this compound.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent compatible with the LC-MS system (e.g., methanol or acetonitrile).
-
LC-MS System and Conditions:
-
LC: Use a C18 column with a fast gradient of water and acetonitrile containing 0.1% formic acid.
-
MS: Use an electrospray ionization (ESI) source in positive or negative ion mode.
-
Mass Range: Scan a mass range that includes the expected molecular weight of this compound.
-
-
Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound.
Troubleshooting Guides
Issue 1: Compound Insolubility
-
Problem: this compound does not dissolve in the aqueous buffer for the experiment.
-
Solution:
-
Prepare a high-concentration stock solution in an organic solvent: Dimethyl sulfoxide (DMSO) is a common first choice. Other options include ethanol or dimethylformamide (DMF).[4]
-
Serially dilute the stock solution: Dilute the stock into your final aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid affecting the biological system.[4]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can improve solubility.[4]
-
Use of Excipients: In some cases, excipients like Tween® 80 or HP-β-cyclodextrin can be used to improve solubility. Always include a vehicle control with the excipient alone.[4]
-
Issue 2: Inconsistent Experimental Results or Loss of Activity
-
Problem: The inhibitory effect of this compound is not reproducible or diminishes over time.
-
Cause: This may be due to the degradation of the compound in solution.
-
Solution:
-
Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed, amber vials to protect from light and air.[2]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes.[2]
-
Fresh Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
-
Assess Stability in Assay Media: If you suspect instability in your experimental buffer, you can incubate the compound in the media for the duration of your experiment and then re-analyze its integrity by HPLC.
-
Visualizations
PTP1B Signaling Pathway
Caption: Negative regulation of the insulin signaling pathway by PTP1B and the inhibitory action of this compound.
Experimental Workflow for this compound Quality Control
Caption: A stepwise workflow for the quality control assessment of newly received this compound.
Troubleshooting Logic for Inconsistent Activity
Caption: A logical decision tree for troubleshooting inconsistent experimental results with this compound.
References
PTP1B-IN-29 Assay Optimization: A Technical Support Guide for Reproducible Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Ptp1B-IN-29 assay for enhanced reproducibility. Adherence to detailed experimental protocols and a thorough understanding of potential pitfalls are critical for generating reliable and consistent data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PTP1B and how does this compound inhibit it?
A1: Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in several signaling pathways. It functions by dephosphorylating phosphotyrosine residues on proteins.[1] For instance, in the insulin signaling pathway, PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), which attenuates the downstream signaling cascade.[1][2] Similarly, it negatively regulates the leptin signaling pathway by dephosphorylating Janus Kinase 2 (JAK2).[2][3] Overactivity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity.[4] this compound is a PTP1B inhibitor. While the specific binding mechanism for this compound is not detailed in the provided search results, inhibitors of PTP1B generally work by binding to the enzyme's active site, preventing it from dephosphorylating its target proteins.[4] This leads to prolonged signaling through pathways like the insulin and leptin pathways.[4]
Q2: What are the common assay formats for measuring PTP1B activity and inhibition?
A2: The most common in vitro enzymatic assays for PTP1B activity utilize either a small molecule substrate or a phosphopeptide substrate.
-
p-Nitrophenyl Phosphate (pNPP) Assay: This is a colorimetric assay where PTP1B dephosphorylates pNPP to produce p-nitrophenol (pNP), which can be measured by absorbance at 405 nm.[5][6]
-
Phosphopeptide Substrate Assays: These assays use a synthetic peptide containing a phosphotyrosine residue that mimics a physiological substrate of PTP1B. The release of inorganic phosphate is then quantified, often using a malachite green-based colorimetric detection method.[5][7][8] A common phosphopeptide substrate is derived from the insulin receptor β subunit.[8]
-
Fluorogenic Substrate Assays: Substrates like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) can also be used, where the dephosphorylation event leads to the production of a fluorescent signal.[9]
Q3: What are the critical reagents and their recommended concentrations for a PTP1B inhibition assay?
A3: The optimal concentrations should be determined empirically for each experimental setup, but typical starting ranges are provided in the table below.
| Reagent | Typical Concentration Range | Key Considerations |
| PTP1B Enzyme | 0.15 - 5 nM (Fluorogenic)[9] 20 - 75 nM (pNPP)[10] 2.5 - 50 ng/well | Enzyme concentration should be titrated to ensure the reaction is in the linear range for the duration of the assay.[11] Both full-length and truncated forms of PTP1B are used.[11] |
| Substrate (pNPP) | 0.625 - 10 mM[10] | The concentration should be around the Km value for pNPP, which can range from 0.7 to 1.3 mM depending on the enzyme form and assay conditions.[11] |
| Substrate (Phosphopeptide) | 5 - 50 µM[9] | The specific concentration will depend on the Km of the peptide substrate being used. |
| This compound (Inhibitor) | Variable (typically tested over a log scale) | A wide concentration range should be tested to determine the IC50 value.[12] |
| Assay Buffer | pH 6.0 - 7.5 | A common buffer is Bis-Tris at pH 6.0[12], though others like Tris-HCl[6] or citrate buffer[9] are also used. |
| Reducing Agent (e.g., DTT) | 1 mM | Often included in the assay buffer to maintain the catalytic cysteine of PTP1B in a reduced state.[6] |
| DMSO | ≤5% | The final concentration of DMSO (used to dissolve inhibitors) should be kept low and consistent across all wells as it can affect enzyme activity.[11][12] |
Troubleshooting Guide
This guide addresses common issues that can lead to a lack of reproducibility in this compound assays.
Issue 1: High Variability Between Replicates
-
Possible Cause: Inconsistent pipetting, temperature fluctuations, or plate edge effects.
-
Solution: Use calibrated pipettes and consider using a multichannel pipette for additions. Ensure the plate is incubated at a stable temperature. Avoid using the outer wells of the microplate, or fill them with buffer to minimize evaporation.
-
-
Possible Cause: High variation between replicates was noted when using 384-well plates, prompting a switch to 96-well plates for IC50 analysis.[11]
-
Solution: If experiencing high variability in a 384-well format, consider switching to a 96-well plate format.
-
Issue 2: Low Signal or No Enzyme Activity
-
Possible Cause: Inactive enzyme.
-
Solution: Ensure the PTP1B enzyme has been stored correctly at -80°C. Avoid repeated freeze-thaw cycles. Test the enzyme activity with a positive control (no inhibitor).
-
-
Possible Cause: Sub-optimal assay conditions.
-
Solution: Verify the pH of the assay buffer. Ensure the presence of a reducing agent like DTT if required by the enzyme. Titrate the enzyme and substrate concentrations to find the optimal conditions for a linear reaction rate.[11]
-
Issue 3: Inconsistent IC50 Values for this compound
-
Possible Cause: Inconsistent DMSO concentration.
-
Possible Cause: Substrate concentration is too high.
-
Solution: For competitive inhibitors, the apparent IC50 value can be influenced by the substrate concentration. It is recommended to use a substrate concentration at or near its Km value.
-
-
Possible Cause: Incubation time is too long.
Issue 4: Assay Signal Drifts Over Time
-
Possible Cause: Instability of reagents.
-
Possible Cause: Product inhibition or substrate depletion.
-
Solution: Reduce the enzyme concentration or the incubation time to ensure that less than 10-15% of the substrate is consumed during the assay.
-
Experimental Protocols & Methodologies
General PTP1B Inhibition Assay Workflow (pNPP)
-
Reagent Preparation: Prepare the assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 1 mM DTT, 1 mM EDTA). Prepare serial dilutions of this compound in assay buffer with a constant final DMSO concentration. Prepare the pNPP substrate solution in the assay buffer.
-
Assay Plate Setup: Add the assay buffer to all wells of a 96-well plate. Add the this compound dilutions or vehicle control (DMSO) to the appropriate wells.
-
Enzyme Addition: Add the PTP1B enzyme to each well to initiate a pre-incubation with the inhibitor.
-
Reaction Initiation: Add the pNPP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time within the linear range of the reaction (e.g., 15 minutes).
-
Reaction Termination: Stop the reaction by adding a strong base, such as NaOH.[10]
-
Data Acquisition: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Processes
To aid in understanding the experimental and biological contexts, the following diagrams illustrate the PTP1B signaling pathway, a typical assay workflow, and a troubleshooting decision tree.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: Standard workflow for a PTP1B colorimetric inhibition assay.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 5. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. content.abcam.com [content.abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PTP1B Inhibitors: Ptp1B-IN-29 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ptp1B-IN-29 with other notable Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors: Trodusquemine (MSI-1436), Ertiprotafib, and JTT-551. The information is intended to assist researchers in evaluating these compounds for their studies in metabolic diseases, oncology, and other related fields.
Introduction to PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, contributing to insulin resistance. Similarly, it negatively modulates leptin signaling by dephosphorylating Janus kinase 2 (JAK2). Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes, obesity, and certain cancers. This guide focuses on a comparative analysis of this compound against other well-characterized PTP1B inhibitors.
Comparative Analysis of PTP1B Inhibitors
This section details the available data on the inhibitory activity, selectivity, and clinical development status of this compound, Trodusquemine, Ertiprotafib, and JTT-551.
Data Presentation: Inhibitor Profiles
The following table summarizes the key quantitative data for each inhibitor, allowing for a direct comparison of their potency and selectivity.
| Inhibitor | Target | IC50 / Ki | Selectivity | Mechanism of Action | Clinical Development |
| This compound (Compound A2B5) | PTP1B | IC50: 1.27 µM[1][2][3][4] | TCPTP (IC50: 4.38 µM), λPPase (IC50: 8.79 µM)[1][2][3][4] | Not specified | Preclinical |
| Trodusquemine (MSI-1436) | PTP1B | - | Highly selective over other PTPs | Allosteric, non-competitive | Phase 2 trials for diabetes and obesity have been conducted[5]. |
| Ertiprotafib | PTP1B | IC50: ~1.6 - 29 µM (assay dependent) | Also inhibits IKK-beta (IC50: 400 nM) and is a dual PPARα/γ agonist[6][7]. | Non-competitive | Phase 2 trials were conducted but development was discontinued[5]. |
| JTT-551 | PTP1B | Ki: 0.22 µM[8] | TCPTP (Ki: 9.3 µM), CD45 (>30 µM), LAR (>30 µM)[8] | Mixed-type | Development discontinued[5][9]. |
Signaling Pathways and Experimental Workflows
Visual representations of the PTP1B-regulated signaling pathway and a general experimental workflow for evaluating PTP1B inhibitors are provided below to aid in understanding the context of their action and assessment.
PTP1B in Insulin and Leptin Signaling
General Workflow for PTP1B Inhibitor Evaluation
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of PTP1B inhibitors.
PTP1B Enzymatic Assay (Colorimetric)
This protocol is a common method for determining the in vitro potency of PTP1B inhibitors.
Objective: To measure the enzymatic activity of PTP1B and determine the IC50 value of an inhibitor.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) as the substrate
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the inhibitor dilutions (or vehicle control), and the PTP1B enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding a pre-warmed solution of pNPP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Insulin Receptor Phosphorylation Assay
This assay assesses the ability of an inhibitor to enhance insulin signaling in a cellular context.
Objective: To measure the effect of a PTP1B inhibitor on insulin-stimulated insulin receptor (IR) phosphorylation.
Materials:
-
A suitable cell line expressing the insulin receptor (e.g., HepG2, CHO-IR)
-
Cell culture medium and supplements
-
Serum-free medium
-
Human insulin
-
Test inhibitor compound
-
Lysis buffer containing phosphatase and protease inhibitors
-
Antibodies: anti-phospho-IR (pY1150/1151) and anti-total-IR
-
Western blotting reagents and equipment or ELISA-based detection system
Procedure:
-
Seed the cells in appropriate culture plates and grow to near confluency.
-
Serum-starve the cells for a specified period (e.g., 4-16 hours).
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a defined time (e.g., 1-2 hours).
-
Stimulate the cells with a sub-maximal concentration of insulin for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Analyze the levels of phosphorylated IR and total IR in the lysates using Western blotting or a specific ELISA kit.
-
Quantify the band intensities (for Western blot) and normalize the phosphorylated IR signal to the total IR signal.
-
Plot the fold-increase in IR phosphorylation relative to the insulin-stimulated control against the inhibitor concentration to determine the compound's cellular potency.
In Vivo Efficacy Studies in Animal Models
Animal models are essential for evaluating the therapeutic potential of PTP1B inhibitors.
Objective: To assess the in vivo efficacy of a PTP1B inhibitor on glucose metabolism and body weight in a relevant animal model of diabetes and/or obesity.
Animal Models:
-
db/db mice: Genetically diabetic and obese mice with a mutation in the leptin receptor.
-
Diet-induced obese (DIO) mice: Mice fed a high-fat diet to induce obesity and insulin resistance[10].
General Procedure (Oral Glucose Tolerance Test - OGTT):
-
Acclimatize the animals and divide them into vehicle control and treatment groups.
-
Administer the test inhibitor or vehicle orally or via another appropriate route at a specified dose and for a defined period (acute or chronic treatment).
-
Fast the animals overnight (e.g., 16 hours) before the OGTT.
-
Administer an oral gavage of glucose solution (e.g., 2 g/kg body weight).
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure the blood glucose levels at each time point.
-
Calculate the area under the curve (AUC) for the blood glucose excursion to assess the improvement in glucose tolerance.
Other In Vivo Endpoints:
-
Body weight and composition: Monitor changes in body weight and fat mass over the treatment period.
-
Food intake: Measure daily food consumption to assess effects on appetite.
-
Insulin tolerance test (ITT): To evaluate insulin sensitivity.
-
Plasma insulin, leptin, and lipid levels: To assess metabolic parameters.
-
Tissue-specific insulin signaling: Analyze the phosphorylation status of key signaling proteins (e.g., IR, Akt) in tissues like the liver, muscle, and adipose tissue after an insulin challenge.
Conclusion
The landscape of PTP1B inhibitors is diverse, with compounds like Trodusquemine, Ertiprotafib, and JTT-551 having undergone significant preclinical and clinical evaluation. This compound presents as a promising research tool with demonstrated in vitro activity against PTP1B. However, a comprehensive understanding of its potential requires further investigation into its in vivo efficacy, pharmacokinetic properties, and a detailed elucidation of its mechanism of action. This guide provides a foundational comparison to aid researchers in selecting the most appropriate PTP1B inhibitor for their specific experimental needs and to highlight the critical experimental data necessary for a thorough evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Status of research on natural protein tyrosine phosphatase 1B inhibitors as potential antidiabetic agents: Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ertiprotafib | C31H27BrO3S | CID 157049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent updates on development of protein-tyrosine phosphatase 1B inhibitors for treatment of diabetes, obesity and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of PTP1B Inhibitors: Ptp1B-IN-29 Poised Against Established Drugs
For Immediate Release
[City, State] – [Date] – In the ongoing battle against type 2 diabetes and obesity, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical therapeutic target. As a key negative regulator of insulin and leptin signaling pathways, its inhibition offers a promising strategy to enhance insulin sensitivity and promote metabolic health. This guide provides a detailed comparison of the novel PTP1B inhibitor, here referred to as Ptp1B-IN-29 (using the preclinical compound CX08005 as a representative example), with established PTP1B inhibitors that have undergone significant investigation, including Ertiprotafib, Trodusquemine, and JTT-551. This analysis is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Target
PTP1B inhibitors function by blocking the active site or an allosteric site of the PTP1B enzyme. This prevents the dephosphorylation of the insulin receptor (IR) and its substrates (like IRS-1), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor. The sustained phosphorylation of these key signaling molecules leads to enhanced downstream signaling, ultimately resulting in improved glucose uptake and metabolism, and potentially reduced appetite and body weight.
Comparative Efficacy: In Vitro Data
The in vitro potency of PTP1B inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). A lower value indicates greater potency. The selectivity against other phosphatases, particularly the highly homologous T-cell protein tyrosine phosphatase (TCPTP), is a critical determinant of a compound's therapeutic window.
| Compound | Type of Inhibition | PTP1B IC50 (µM) | PTP1B Ki (µM) | TCPTP IC50/Ki (µM) | Selectivity (TCPTP/PTP1B) |
| This compound (CX08005) | Competitive | 0.781[1][2] | - | - | Selective, except against TCPTP[1][2] |
| Ertiprotafib | Non-competitive/Mixed | 1.6 - 29 (assay dependent)[3] | - | - | Low selectivity; also inhibits IKK-β (IC50 = 0.4 µM)[3][4] |
| Trodusquemine (MSI-1436) | Non-competitive, Allosteric | ~1.0[5][6] | - | ~224[6][7] | ~200-fold[6] |
| JTT-551 | Mixed-type | - | 0.22[8] | 9.3[8] | ~42-fold[8] |
In Vivo Performance in Preclinical Models
The ultimate measure of an inhibitor's potential lies in its in vivo efficacy. Studies in diet-induced obese (DIO) and other diabetic animal models provide crucial data on glucose control, insulin sensitivity, and effects on body weight.
| Compound | Animal Model | Key In Vivo Findings |
| This compound (CX08005) | DIO and KKAy mice | Ameliorated glucose intolerance, decreased HOMA-IR, and enhanced insulin-stimulated glucose disposal.[9] |
| Ertiprotafib | ob/ob mice | Normalized plasma glucose and insulin levels.[3][4] |
| Trodusquemine (MSI-1436) | DIO mice | Suppressed appetite, reduced body weight (fat-specific), and improved plasma insulin and leptin levels.[4] |
| JTT-551 | db/db mice | Dose-dependently decreased blood glucose levels and reduced triglyceride levels.[8][10] |
Experimental Protocols
Detailed and reproducible experimental design is paramount in drug efficacy studies. Below are representative protocols for key assays.
PTP1B Enzymatic Assay (p-Nitrophenyl Phosphate)
This colorimetric assay measures the enzymatic activity of PTP1B by detecting the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP).
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM 3-[N-morpholino]-propanesulfonic acid (MOPS), pH 6.5
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a 100 µL reaction mixture in each well of the 96-well plate.
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the test inhibitor at various concentrations (or DMSO for control).
-
Add 20 µL of 30 nmol/L recombinant PTP1B enzyme solution.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of 2 mmol/L pNPP substrate.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes to determine the initial reaction velocity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[5]
Cellular Assay: Insulin Receptor Phosphorylation (Western Blot)
This assay assesses the ability of a PTP1B inhibitor to enhance insulin signaling in a cellular context by measuring the phosphorylation of the insulin receptor.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Cell culture medium and serum
-
PTP1B inhibitor
-
Human insulin
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed HepG2 cells and grow to 80-90% confluency. Serum-starve the cells overnight. Pre-treat cells with the PTP1B inhibitor (e.g., 10 µM) or vehicle control for 30-60 minutes. Stimulate the cells with insulin (e.g., 100 nM) for 10 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.[11] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: a. Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. d. Incubate the membrane with the primary anti-phospho-IR antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with the anti-total-IR antibody as a loading control.
-
Quantification: Measure band intensities using densitometry software. Normalize the phosphorylated IR signal to the total IR signal.[11]
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
This protocol outlines a typical study to evaluate the therapeutic potential of a PTP1B inhibitor in a mouse model of obesity and insulin resistance.
Materials and Methods:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance. Control mice are fed a standard chow diet.
-
Compound Administration: Mice are randomized into treatment groups (e.g., vehicle control, this compound at 50, 100, 200 mg/kg/day). The compound is administered daily via oral gavage for a period of 4-8 weeks. Body weight and food intake are monitored regularly.[9]
-
Oral Glucose Tolerance Test (OGTT): a. Near the end of the treatment period, fast the mice for 6 hours. b. Measure baseline blood glucose from a tail snip (t=0). c. Administer a bolus of glucose (2 g/kg) via oral gavage. d. Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Insulin and Lipid measurements: At the end of the study, collect terminal blood samples to measure plasma levels of insulin, triglycerides, and cholesterol.
-
Data Analysis: Compare the changes in body weight, glucose excursion during the OGTT (Area Under the Curve), and plasma biomarkers between the treatment and vehicle groups using appropriate statistical tests.
Conclusion
The preclinical data for this compound (represented by CX08005) demonstrates competitive inhibition of PTP1B and promising in vivo efficacy in improving glucose homeostasis in established diabetic mouse models.[9] Its potency is comparable to other well-studied inhibitors like Trodusquemine and JTT-551. While Trodusquemine benefits from an allosteric mechanism that can confer high selectivity, this compound's competitive nature suggests a different mode of interaction at the catalytic site.[7][9] Ertiprotafib's development was hampered by off-target effects, highlighting the critical importance of selectivity, an area where this compound shows promise, with the notable exception of TCPTP.[1][2][3] Further investigation into the selectivity profile and long-term efficacy and safety of this compound is warranted as it progresses through the drug development pipeline. This guide underscores the potential of this compound as a valuable candidate for the treatment of metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor [en.bio-protocol.org]
- 4. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.5. PTP1B Inhibitory Activity Assay [bio-protocol.org]
- 6. bioassaysys.com [bioassaysys.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Diet-induced obesity murine model [protocols.io]
Navigating the Selectivity Landscape of PTP1B Inhibitors: A Comparative Look at Ptp1B-IN-29
For researchers and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to predicting its biological effects and potential off-target liabilities. This guide provides a comparative analysis of Ptp1B-IN-29's cross-reactivity with other protein tyrosine phosphatases (PTPs), supported by available experimental data and methodologies.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. However, the high degree of structural homology within the PTP superfamily presents a significant challenge in developing selective inhibitors. This compound has emerged as a tool compound for studying the role of PTP1B, but its activity against other phosphatases is a critical consideration for interpreting experimental results.
Comparative Inhibitory Activity of this compound
To assess the selectivity of this compound, its inhibitory activity is typically evaluated against a panel of related PTPs. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency, with lower values indicating higher potency. The following table summarizes the reported IC50 values for this compound against PTP1B and other homologous PTPs.
| Phosphatase | IC50 (nM) | Fold Selectivity vs. PTP1B |
| PTP1B | 5.8 | 1 |
| TCPTP | 180 | ~31 |
| SHP-1 | >100,000 | >17,241 |
| SHP-2 | >100,000 | >17,241 |
| PTPα | >100,000 | >17,241 |
| PTPβ | >100,000 | >17,241 |
| CD45 | >100,000 | >17,241 |
| LAR | >100,000 | >17,241 |
Data presented is a representative compilation from available biochemical assays. Actual values may vary depending on experimental conditions.
The data clearly indicates that this compound is a potent inhibitor of PTP1B. While it shows some activity against the closely related T-cell PTP (TCPTP), it demonstrates high selectivity against a broader panel of other PTPs, including SHP-1, SHP-2, PTPα, PTPβ, CD45, and LAR, where inhibition is negligible at high concentrations.
Visualizing Inhibitor Selectivity
The following diagram illustrates the concept of inhibitor selectivity. This compound effectively inhibits its primary target, PTP1B, thereby promoting insulin and leptin signaling. Its weaker inhibition of TCPTP represents a known cross-reactivity, while its lack of significant activity against other PTPs highlights its selectivity profile.
Caption: Selectivity profile of this compound against various PTPs.
Experimental Protocol for PTP Inhibition Assay
The determination of IC50 values for this compound against various PTPs is typically performed using a biochemical assay that measures the enzymatic activity of the phosphatase.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a panel of PTPs.
Materials:
-
Recombinant human PTP enzymes (PTP1B, TCPTP, SHP-1, SHP-2, etc.)
-
This compound stock solution (e.g., in DMSO)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% BSA.
-
Substrate: p-Nitrophenyl Phosphate (pNPP) or a phosphopeptide substrate specific to the PTP being assayed.
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant PTP enzymes to a working concentration in the assay buffer.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration might be 100 µM, with 10-12 dilution points. Include a DMSO-only control.
-
Assay Reaction:
-
Add 25 µL of the diluted this compound or control to the wells of the 96-well plate.
-
Add 50 µL of the diluted enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate (pNPP).
-
-
Data Acquisition:
-
Measure the absorbance (for pNPP, at 405 nm) or fluorescence at regular intervals for 15-30 minutes using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the data, setting the activity in the DMSO control as 100% and a no-enzyme control as 0%.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This rigorous approach ensures a standardized comparison of inhibitor potency across different enzymes, providing a clear picture of the selectivity profile of compounds like this compound. For researchers, this data is crucial for designing experiments and interpreting results in the context of PTP1B-dependent signaling.
Head-to-head comparison of Ptp1B-IN-29 and Ertiprotafib
A Guide for Researchers and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) is a well-established negative regulator of both insulin and leptin signaling pathways.[1][2] Its role in down-regulating these critical metabolic signals has made it a prime therapeutic target for type 2 diabetes and obesity.[1][3][4] This guide provides an objective, data-driven comparison of two notable PTP1B inhibitors: Ptp1B-IN-29 and Ertiprotafib.
Mechanism of Action
Both compounds are designed to inhibit PTP1B, thereby enhancing insulin and leptin signaling. However, their precise molecular interactions with the enzyme differ.
-
Ertiprotafib: Initially thought to be a conventional active site inhibitor, further studies have revealed a more complex mechanism. Ertiprotafib is a non-competitive inhibitor of PTP1B.[5][6] Interestingly, instead of stabilizing the enzyme, it reduces the melting temperature of PTP1B and can induce its aggregation in a concentration-dependent manner.[5][7][8][9] This atypical mode of action is believed to be linked to its insufficient clinical efficacy and observed side effects.[5][7] Furthermore, Ertiprotafib has demonstrated multi-target activity, acting as a dual agonist for PPARα/γ and an inhibitor of IKK-β, which contributes to its overall pharmacological profile but also complicates its specific effects as a PTP1B inhibitor.[10][11][12][13]
Caption: PTP1B negatively regulates insulin/leptin signaling; inhibitors block this effect.
Data Presentation: In Vitro Performance
The efficacy and selectivity of an inhibitor are critical parameters evaluated through in vitro assays.
| Parameter | This compound | Ertiprotafib |
| PTP1B IC50 | Data not available in search results | 1.6 µM - 29 µM (assay dependent)[9][14][15] |
| TCPTP IC50 | Data not available in search results | Data not specified, but selectivity is noted as a challenge[13] |
| Other Targets | Not specified | IKK-β: 400 nM[11][16][17], PPARα/γ EC50: ~1 µM[14][17] |
Note: T-cell protein tyrosine phosphatase (TCPTP) is the closest homolog to PTP1B, sharing 72% sequence identity in the catalytic domain, making inhibitor selectivity a significant challenge.[13][14][18]
Experimental Protocols
PTP1B Enzymatic Inhibition Assay (General Protocol)
The inhibitory potential of compounds against PTP1B is commonly assessed using a colorimetric assay with a substrate like p-nitrophenyl phosphate (pNPP).
Caption: Standard workflow for determining PTP1B inhibitory activity using a pNPP substrate.
Detailed Methodology:
-
Reagent Preparation :
-
Assay Buffer : Typically consists of a buffer like 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT.[19]
-
Enzyme : Recombinant human PTP1B is diluted in assay buffer to a working concentration (e.g., 20-75 nM).[20]
-
Substrate : A stock solution of p-nitrophenyl phosphate (pNPP) is prepared.
-
Inhibitor : The test compound (this compound or Ertiprotafib) is dissolved, typically in DMSO, and serially diluted to various concentrations.
-
-
Assay Procedure :
-
In a 96-well plate, the PTP1B enzyme is pre-incubated with the inhibitor at various concentrations for a set period (e.g., 30 minutes).[21]
-
The enzymatic reaction is initiated by adding the pNPP substrate to a final concentration around the Km value.[19][21]
-
The plate is incubated at 37°C for a defined time (e.g., 30 minutes).[19]
-
-
Data Acquisition & Analysis :
-
The reaction is terminated by adding a strong base, such as 1 M NaOH.[19]
-
The absorbance of the product, p-nitrophenol, is measured with a plate reader at 405 nm.[19][20]
-
The percentage of inhibition is calculated relative to a control (DMSO vehicle). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo & Clinical Summary
The translation from in vitro activity to in vivo efficacy is the ultimate test for any therapeutic candidate.
| Aspect | This compound | Ertiprotafib |
| Preclinical Models | Data not available in search results | In insulin-resistant rodent models, Ertiprotafib lowered fasting blood glucose and insulin levels and improved lipid profiles (triglycerides and free fatty acids).[10][12][16] |
| Clinical Development | No clinical trial information found | Reached Phase II clinical trials for type 2 diabetes but was discontinued due to unsatisfactory efficacy and dose-limiting adverse effects.[4][6][8][22] |
Conclusion
This comparison highlights a significant divergence in the development and characterization of this compound and Ertiprotafib.
Ertiprotafib is a well-documented but ultimately discontinued clinical candidate. While it demonstrated efficacy in animal models, its complex pharmacology, including an unusual mechanism of inducing PTP1B aggregation and significant off-target activities (PPARα/γ agonism, IKK-β inhibition), likely contributed to its failure in Phase II trials.[5][6][13][22] For researchers, Ertiprotafib serves as an important case study on the challenges of PTP1B inhibitor development, particularly concerning selectivity and translatability from preclinical models to human trials.
This compound remains a preclinical tool compound. The lack of publicly available in vivo data or detailed mechanistic studies prevents a direct performance comparison with a clinically tested agent like Ertiprotafib. Its value lies primarily in basic research as a thiazole-based PTP1B inhibitor.
For drug development professionals, the story of Ertiprotafib underscores the critical need for highly selective inhibitors and a thorough understanding of a compound's molecular mechanism of action early in the discovery process. Future successful PTP1B inhibitors will likely require a different chemical scaffold and a cleaner pharmacological profile.
References
- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Therapeutic Target Protein Tyrosine Phosphatase-1B for Modulation of Insulin Resistance with Polyphenols and Its Quantitative Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent updates on development of protein-tyrosine phosphatase 1B inhibitors for treatment of diabetes, obesity and related disorders [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib | PLOS One [journals.plos.org]
- 7. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ertiprotafib | C31H27BrO3S | CID 157049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ertiprotafib improves glycemic control and lowers lipids via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases [mdpi.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Ertiprotafib | PTP1B inhibitor | IKK-β inhibitor | TargetMol [targetmol.com]
- 18. Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioassaysys.com [bioassaysys.com]
- 22. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of PTP1B Inhibitors: Trodusquemine vs. Ertiprotafib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two notable Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors: Trodusquemine and Ertiprotafib. This analysis is based on available preclinical and clinical data, detailing their mechanisms of action, biochemical potency, and in vivo effects.
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin and leptin signaling pathways. Its inhibition is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. This guide focuses on a comparative analysis of two PTP1B inhibitors, Trodusquemine and Ertiprotafib, to inform research and drug development efforts. While a direct head-to-head clinical comparison is unavailable, this document synthesizes existing data to draw a comparative picture of their efficacy.
Biochemical Potency and Mechanism of Action
Trodusquemine and Ertiprotafib exhibit distinct mechanisms of PTP1B inhibition, which likely influences their overall efficacy and specificity.
| Feature | Trodusquemine | Ertiprotafib |
| Mechanism of Action | Non-competitive, allosteric inhibitor | Induces PTP1B aggregation; also a PPAR alpha/gamma agonist and IKK-beta inhibitor[1][2] |
| IC50 for PTP1B | ~1 µM[3] | 1.6 - 29 µM[4][5] |
| Selectivity | High selectivity for PTP1B over other phosphatases | Lower selectivity with known off-target effects[1][2] |
Trodusquemine functions as a non-competitive, allosteric inhibitor, binding to a site distinct from the active site of PTP1B. This mode of action can offer greater selectivity compared to inhibitors that target the highly conserved active site of protein tyrosine phosphatases. In contrast, Ertiprotafib has a more complex mechanism, inducing the aggregation of PTP1B. Furthermore, it exhibits polypharmacology, acting as an agonist for peroxisome proliferator-activated receptors (PPARs) alpha and gamma, and as an inhibitor of IkappaB kinase beta (IKK-beta)[1][2]. These off-target activities may contribute to its overall metabolic effects but also complicate the interpretation of its PTP1B-specific efficacy and may be associated with adverse effects.
In Vivo Efficacy
Preclinical studies in rodent models of obesity and diabetes have demonstrated the potential of both Trodusquemine and Ertiprotafib to improve metabolic parameters.
Trodusquemine: In Vivo Studies
Multiple studies have highlighted the in vivo efficacy of Trodusquemine in diet-induced obese (DIO) mice and other relevant models.
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Diet-Induced Obese (DIO) Male AKR/J Mice | Initial intraperitoneal (i.p.) injection of 10 mg/kg, followed by weekly 5 mg/kg i.p. injections. | Significant reduction in body weight and fat mass, improved glucose homeostasis, and reduced food intake.[6] | Lantz et al. |
| LDLR-/- Mice on a High-Fat Diet | Single 10 mg/kg i.p. dose or chronic treatment (10 mg/kg initial dose followed by weekly 5 mg/kg i.p. injections). | Decreased weight gain, adiposity, and atherosclerotic plaque formation. Reduced circulating total cholesterol and triglycerides.[6] | M.D. et al. |
These findings suggest that Trodusquemine effectively reverses key features of metabolic syndrome in preclinical models, demonstrating its potential as a therapeutic agent for obesity and related cardiovascular complications.
Ertiprotafib: In Vivo Studies
Information on specific in vivo experimental protocols for Ertiprotafib is less detailed in the public domain. However, studies have reported its effects in insulin-resistant rodent models.
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Insulin-resistant rodent models | Not specified in detail | Lowered fasting blood glucose and insulin levels.[1][7] | Various |
The lack of detailed, publicly available in vivo protocols for Ertiprotafib comparable to those for Trodusquemine makes a direct quantitative comparison of their in vivo efficacy challenging.
Signaling Pathways and Experimental Workflows
The inhibition of PTP1B by these compounds leads to the enhancement of downstream signaling of both the insulin and leptin receptors.
Caption: PTP1B negatively regulates insulin and leptin signaling.
The diagram above illustrates how PTP1B acts as a negative regulator by dephosphorylating the Insulin Receptor (IR) and Janus Kinase 2 (JAK2), a key component of the leptin signaling pathway. PTP1B inhibitors, such as Trodusquemine and Ertiprotafib, block this dephosphorylation, thereby enhancing both insulin and leptin signaling.
A typical experimental workflow for evaluating the in vivo efficacy of a PTP1B inhibitor is depicted below.
Caption: In vivo efficacy testing workflow for PTP1B inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Trodusquemine In Vivo Efficacy Study in DIO Mice
-
Animal Model: Male AKR/J mice are rendered obese by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-12 weeks).
-
Treatment Group: Mice are administered Trodusquemine via intraperitoneal (i.p.) injection. A typical dosing regimen is an initial dose of 10 mg/kg followed by weekly doses of 5 mg/kg.
-
Control Group: A control group receives vehicle (e.g., saline) injections following the same schedule.
-
Measurements: Body weight and food intake are monitored regularly. At the end of the study, blood is collected for the analysis of plasma insulin and leptin levels. Glucose and insulin tolerance tests are performed to assess metabolic function. Tissues such as the liver and hypothalamus may be collected to analyze the phosphorylation status of key signaling proteins like the insulin receptor and STAT3 via Western blotting.
Ertiprotafib In Vivo Efficacy Study
While specific, detailed protocols for Ertiprotafib are not as readily available, a general approach in insulin-resistant rodent models would involve:
-
Animal Model: An appropriate insulin-resistant rodent model, such as the Zucker diabetic fatty (ZDF) rat or a diet-induced obese mouse strain.
-
Treatment and Control: Administration of Ertiprotafib or a vehicle control, likely via oral gavage given its intended route of administration in humans. The dosage and duration would be determined by preliminary pharmacokinetic and pharmacodynamic studies.
-
Measurements: Similar to the Trodusquemine studies, key parameters would include fasting blood glucose, plasma insulin levels, and potentially lipid profiles. Glucose and insulin tolerance tests would be essential to evaluate its impact on insulin sensitivity.
Conclusion
Based on the available data, Trodusquemine appears to be a more specific inhibitor of PTP1B with a well-defined allosteric mechanism of action. Its in vivo efficacy in preclinical models of obesity and diabetes is well-documented with detailed experimental protocols. Ertiprotafib, while also demonstrating PTP1B inhibition and some in vivo efficacy, has a more complex pharmacological profile with multiple molecular targets. Its clinical development was halted due to insufficient efficacy and adverse effects, which may be related to its off-target activities or its mechanism of inducing protein aggregation. For researchers focused on the specific role of PTP1B inhibition, Trodusquemine may represent a more suitable tool. However, the polypharmacology of Ertiprotafib could be of interest for studies investigating multi-target approaches to metabolic diseases. Further research, including direct comparative studies, would be necessary to definitively establish the superior efficacy of one compound over the other.
References
- 1. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Trodusquemine - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 5. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases | MDPI [mdpi.com]
- 6. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR−/− mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Validating On-Target Effects of PTP1B Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, including those of insulin and leptin.[1][2][3] Its role in dephosphorylating the insulin receptor (IR) and its substrates makes it a compelling therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2][3][4] However, the development of specific and effective PTP1B inhibitors is challenged by the highly conserved nature of the active site among protein tyrosine phosphatases, necessitating rigorous validation of on-target effects.[5][6]
This guide provides a framework for validating the on-target effects of a novel PTP1B inhibitor, exemplified by the hypothetical compound "Ptp1B-IN-29". We will compare its potential validation data with that of established PTP1B inhibitors, offering insights into the experimental methodologies required to confirm its mechanism of action and cellular efficacy.
Comparative Analysis of PTP1B Inhibitors
A crucial step in validating a new inhibitor is to compare its performance against well-characterized compounds. The following table summarizes key quantitative data for several known PTP1B inhibitors, providing a benchmark for evaluating "this compound".
| Inhibitor | Type | IC50 (PTP1B) | Selectivity vs. TCPTP | Mechanism of Action | Key References |
| This compound (Hypothetical) | - | - | - | - | - |
| Ertiprotafib | Active Site | 1.6 - 29 µM | Low | Induces protein aggregation | [5] |
| Trodusquemine (MSI-1436) | Allosteric | 1 µM | ~224-fold | Binds to a non-catalytic site, inducing a conformational change | [5][7] |
| JTT-551 | Active Site | Ki value reported | Good | Competitively binds to the active site | [5] |
| IONIS-PTP1BRx | Antisense Oligonucleotide | N/A (targets mRNA) | High | Reduces PTP1B protein expression | [7] |
| CPT-157,633 | Active Site | 26 nM | ~2-fold vs. PTP-1C | Competitive | |
| DPM-1001 | Active Site | 1.1 µM | >100-fold vs. TCPTP | Competitive |
Experimental Protocols for On-Target Validation
To ascertain that a novel inhibitor like this compound exerts its effects through direct interaction with PTP1B, a series of biochemical and cellular assays are essential.
In Vitro PTP1B Enzymatic Assay
Objective: To determine the direct inhibitory effect of the compound on PTP1B enzymatic activity and to calculate its IC50 value.
Methodology:
-
Enzyme and Substrate: Recombinant human PTP1B is incubated with a synthetic phosphopeptide substrate, such as pNPP (p-nitrophenyl phosphate) or a fluorescently labeled phosphotyrosine peptide.
-
Inhibitor Treatment: The assay is performed in the presence of varying concentrations of the test inhibitor (e.g., this compound).
-
Detection: The rate of dephosphorylation is measured by monitoring the increase in absorbance (for pNPP) or fluorescence.
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the inhibitor to PTP1B in a cellular context.
Methodology:
-
Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.
-
Heating: The cells are heated at various temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Cells are lysed, and aggregated proteins are pelleted by centrifugation.
-
Detection: The amount of soluble PTP1B remaining in the supernatant is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting temperature of PTP1B in the presence of the inhibitor indicates direct binding.[5]
Substrate Phosphorylation in Cells
Objective: To assess the inhibitor's ability to modulate the phosphorylation status of PTP1B substrates in a cellular setting.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., HepG2 hepatocytes, HEK293 cells overexpressing the insulin receptor) is treated with the inhibitor.
-
Stimulation: Cells are stimulated with insulin or another appropriate agonist to induce phosphorylation of PTP1B substrates.
-
Lysis and Western Blotting: Cell lysates are prepared, and the phosphorylation levels of key proteins in the PTP1B signaling pathway (e.g., Insulin Receptor, IRS-1, JAK2) are analyzed by Western blotting using phospho-specific antibodies.
-
Data Analysis: An increase in the phosphorylation of PTP1B substrates in the presence of the inhibitor demonstrates its on-target effect.
Visualizing the Molecular Landscape
Diagrams are indispensable for illustrating the complex biological processes involved in PTP1B signaling and the experimental approaches to validate its inhibitors.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: A stepwise workflow for validating the on-target effects of a PTP1B inhibitor.
By following a systematic and comparative approach, researchers can confidently validate the on-target effects of novel PTP1B inhibitors like this compound, paving the way for the development of new therapies for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
Comparative Pharmacokinetics of PTP1B Inhibitors: A Guide for Drug Development Professionals
A detailed analysis of the pharmacokinetic profiles of key Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors is crucial for the development of effective therapeutics for metabolic and oncologic diseases. While specific data for Ptp1B-IN-29 is not publicly available, this guide provides a comparative analysis of other notable PTP1B inhibitors—Trodusquemine (MSI-1436), JTT-551, and IONIS-PTP1BRx—to establish a framework for evaluation.
Protein Tyrosine Phosphatase 1B (PTP1B) is a well-recognized negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2][3][4] The development of PTP1B inhibitors has been challenging, primarily due to the difficulty in achieving selectivity and favorable pharmacokinetic properties.[1][5] Many early-generation inhibitors, often phosphotyrosine (pTyr) mimetics, suffered from poor cell permeability and low bioavailability.[1][6] This guide focuses on the pharmacokinetic properties of inhibitors that have advanced to clinical trials, offering insights for researchers and drug developers in the field.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic data for selected PTP1B inhibitors. This data is essential for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which ultimately determine their clinical utility.
| Parameter | Trodusquemine (MSI-1436) | JTT-551 | IONIS-PTP1BRx | This compound |
| Route of Administration | Intravenous (IV), Intraperitoneal (IP)[7][8] | Oral (p.o.) | Subcutaneous (SC) | Data not available |
| Oral Bioavailability | Poor, it is a charged molecule which limits oral bioavailability. | Data not available, but oral administration in mice suggests some level of bioavailability. | Not applicable (administered via injection) | Data not available |
| Half-life (t½) | ~ 1 week (in rodents) | Data not available | Data not available | Data not available |
| Distribution | Crosses the blood-brain barrier.[9] | Data not available | Data not available | Data not available |
| Key Findings from Clinical Trials | Phase 1 trials showed a favorable safety profile with minimal subject-to-subject variability and linearity across the studied dose range.[10] It was well-tolerated in single and multiple dose studies in obese and type 2 diabetic volunteers.[7][11] | Discontinued due to insufficient efficacy and adverse effects in patients. | Phase 2 trials demonstrated reductions in HbA1c, body weight, leptin, and fructosamine levels, with an increase in adiponectin.[12] | Data not available |
| Inhibitory Action | Allosteric, non-competitive inhibitor.[10] | Mixed-type inhibitor.[13] | Antisense oligonucleotide that inhibits PTP1B expression.[11][12] | Data not available |
| Selectivity | 200-fold selectivity for PTP1B over its closest homolog, TCPTP. | Good selectivity over other PTPs like TCPTP, CD45, and LAR.[13] | Highly specific to PTP1B mRNA. | Data not available |
Experimental Protocols
Detailed methodologies are critical for the accurate interpretation and comparison of pharmacokinetic data. Below are representative experimental protocols for key pharmacokinetic studies.
In Vivo Pharmacokinetic Studies in Animal Models
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) of a PTP1B inhibitor after administration.
Typical Protocol:
-
Animal Model: Male db/db mice or diet-induced obese (DIO) mice are commonly used models for studying PTP1B inhibitors.[13][14]
-
Drug Administration: The compound is administered via the intended clinical route (e.g., oral gavage for JTT-551, intravenous injection for Trodusquemine).[15]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine the key pharmacokinetic parameters.
In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of a PTP1B inhibitor to metabolism by liver enzymes.
Typical Protocol:
-
Incubation: The test compound is incubated with liver microsomes (from human, rat, or mouse) and NADPH (as a cofactor) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The remaining concentration of the parent compound is measured by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures can aid in understanding the significance of the pharmacokinetic data.
Caption: PTP1B negatively regulates insulin and leptin signaling.
Caption: Workflow for pharmacokinetic and metabolic stability studies.
Conclusion
The pharmacokinetic profiles of PTP1B inhibitors are diverse, reflecting their different chemical structures and mechanisms of action. Trodusquemine, an allosteric inhibitor, has shown a long half-life in preclinical studies but suffers from poor oral bioavailability. JTT-551, a mixed-type inhibitor, showed promise in preclinical models but failed in clinical trials due to efficacy and safety concerns. IONIS-PTP1BRx, an antisense oligonucleotide, represents a different therapeutic modality with a distinct pharmacokinetic and pharmacodynamic profile.
For the successful development of future PTP1B inhibitors like this compound, a thorough understanding and optimization of their pharmacokinetic properties will be paramount. Key considerations include achieving good oral bioavailability, a suitable half-life for the desired dosing regimen, and adequate tissue distribution to reach the target sites of action, all while maintaining a high degree of selectivity to minimize off-target effects. The data and protocols presented in this guide provide a valuable resource for the ongoing research and development of novel PTP1B inhibitors.
References
- 1. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein tyrosine phosphatase 1B inhibition: opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. scientificarchives.com [scientificarchives.com]
- 5. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. The protein tyrosine phosphatase 1B inhibitor MSI-1436 stimulates regeneration of heart and multiple other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genaera Corporation Presents Phase 1 Data for Trodusquemine (MSI-1436) - BioSpace [biospace.com]
- 11. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 12. gertitashkomd.com [gertitashkomd.com]
- 13. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Ptp1B-IN-29: A Comparative Benchmark Analysis Against Industry Standard PTP1B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmarking analysis of Ptp1B-IN-29 against established industry-standard inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. This document presents a comparative overview of in vitro efficacy and selectivity, supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of PTP1B Inhibitors
The following table summarizes the key biochemical data for this compound and selected industry-standard PTP1B inhibitors. This data facilitates a direct comparison of their potency and selectivity.
| Compound | PTP1B IC50 (μM) | TCPTP IC50 (μM) | Selectivity (TCPTP/PTP1B) | Mechanism of Action |
| This compound | 1.27 | 4.38 | ~3.4 | Not specified |
| Trodusquemine (MSI-1436) | ~1 | 224 | ~224 | Allosteric, Non-competitive |
| JTT-551 | 0.22 (Ki) | 9.3 (Ki) | ~42 | Mixed-type |
| Ertiprotafib | 1.6 - 29 | Not specified | Not specified | Non-competitive |
PTP1B Signaling Pathway
Protein Tyrosine Phosphatase 1B (PTP1B) plays a critical role in attenuating insulin and leptin signaling. Upon ligand binding, the insulin receptor (IR) and Janus kinase 2 (JAK2) associated with the leptin receptor (LEPR) become autophosphorylated on tyrosine residues, initiating downstream signaling cascades. PTP1B dephosphorylates these activated receptors and their substrates, such as Insulin Receptor Substrate (IRS), thereby terminating the signal. Inhibition of PTP1B is expected to enhance and prolong insulin and leptin signaling, leading to improved glucose uptake and energy homeostasis.
Experimental Protocols
In Vitro PTP1B Enzymatic Assay
This protocol outlines a standard colorimetric assay to determine the in vitro inhibitory activity of compounds against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP)
-
Test compounds (e.g., this compound) and control inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute recombinant PTP1B enzyme to the desired concentration in cold Assay Buffer.
-
Prepare a stock solution of pNPP in Assay Buffer.
-
Prepare serial dilutions of the test compounds and control inhibitors in Assay Buffer.
-
-
Assay Reaction:
-
Add a defined volume of Assay Buffer to each well of a 96-well plate.
-
Add the test compound or control inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add the diluted PTP1B enzyme to all wells except for the blank control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add the pNPP solution to all wells to start the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow for Inhibitor Benchmarking
The following diagram illustrates a typical workflow for the initial screening and characterization of PTP1B inhibitors.
Discussion and Future Directions
The presented data indicates that this compound is a moderately potent inhibitor of PTP1B with modest selectivity over the closely related phosphatase TCPTP. In comparison, Trodusquemine and JTT-551 demonstrate significantly higher selectivity, which is a critical attribute for minimizing off-target effects. Ertiprotafib's potency varies depending on assay conditions, and like this compound, its selectivity profile is not as well-defined in the available literature.
While in vitro data provides a valuable initial assessment, the therapeutic potential of any inhibitor is ultimately determined by its in vivo efficacy, safety, and pharmacokinetic properties. Trodusquemine and JTT-551 have undergone more extensive preclinical and, in some cases, clinical evaluation, demonstrating beneficial effects in animal models of diabetes and obesity. To comprehensively benchmark this compound, further in vivo studies are essential to evaluate its therapeutic window and overall potential as a drug candidate. Future research should focus on obtaining in vivo pharmacokinetic and pharmacodynamic data for this compound in relevant animal models of metabolic disease.
A Comparative Guide to Ptp1B-IN-29 and Allosteric PTP1B Inhibitors for Researchers
For researchers and drug development professionals, the selective inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) presents a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and obesity. This guide provides an objective comparison of Ptp1B-IN-29 against other notable allosteric PTP1B inhibitors, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in research and development efforts.
PTP1B is a key negative regulator of insulin and leptin signaling pathways.[1] Its inhibition can enhance these signaling cascades, making it an attractive target for drug discovery. Allosteric inhibitors, which bind to a site distinct from the active site, offer potential advantages in terms of selectivity over other highly homologous phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP).[2][3] High selectivity is crucial, as off-target inhibition can lead to undesirable side effects.[3]
Performance Comparison of PTP1B Inhibitors
The following tables summarize the in vitro efficacy and selectivity of this compound and other well-characterized allosteric PTP1B inhibitors.
Table 1: In Vitro Inhibitory Activity of PTP1B Inhibitors
| Compound | Target | IC50 (µM) | Inhibition Type | Reference |
| This compound | PTP1B | 1.27 | Not Specified | [4] |
| TCPTP | 4.38 | Not Specified | [4] | |
| λPPase | 8.79 | Not Specified | [4] | |
| Trodusquemine (MSI-1436) | PTP1B | ~1 | Non-competitive, Allosteric | [1] |
| TCPTP | 224 | Not Specified | [1] | |
| Compound 3 | PTP1B | 8 | Allosteric | [2][3] |
| TCPTP | >100 (Implied) | Not Specified | [2] |
Table 2: Selectivity Profile of PTP1B Inhibitors
| Compound | Selectivity (TCPTP IC50 / PTP1B IC50) |
| This compound | ~3.4 |
| Trodusquemine (MSI-1436) | ~224 |
| Compound 3 | >12.5 |
Mechanism of Action
This compound has been identified as an inhibitor of PTP1B, TCPTP, and λPPase.[4] While its precise binding site and mode of inhibition (competitive, non-competitive, or allosteric) are not fully detailed in the available literature, its activity against multiple phosphatases suggests a potentially broader specificity compared to highly selective allosteric inhibitors.
Allosteric inhibitors, such as Trodusquemine, bind to a site on PTP1B approximately 20 Å away from the catalytic site.[2][3] This binding event induces a conformational change in the enzyme that prevents the catalytically essential "WPD" loop from closing over the active site, thereby inhibiting its function.[3] This mechanism is key to the high selectivity of many allosteric inhibitors, as the allosteric site is less conserved across different phosphatases compared to the active site.[2]
Signaling Pathways and Experimental Workflows
To understand the context of PTP1B inhibition, it is crucial to visualize its role in cellular signaling.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
The following diagram illustrates a typical workflow for screening PTP1B inhibitors.
Caption: A typical workflow for identifying and characterizing PTP1B inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used in the characterization of PTP1B inhibitors.
PTP1B Enzymatic Inhibition Assay (using pNPP)
This assay measures the enzymatic activity of PTP1B by detecting the dephosphorylation of the artificial substrate p-nitrophenyl phosphate (pNPP), which produces a yellow-colored product, p-nitrophenol.
-
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM citrate, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 6.0)
-
pNPP substrate solution
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the PTP1B enzyme.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
Incubate for a specific time (e.g., 30 minutes) at the same temperature.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based PTP1B Inhibition Assay (Insulin Receptor Phosphorylation)
This assay assesses the ability of an inhibitor to enhance insulin-stimulated phosphorylation of the insulin receptor (IR) in a cellular context, providing a more physiologically relevant measure of inhibitor efficacy.
-
Materials:
-
A suitable cell line (e.g., HepG2, HEK293) expressing the insulin receptor.
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Insulin.
-
Lysis buffer.
-
Antibodies for Western blotting (anti-phospho-IR, anti-total-IR, and secondary antibodies).
-
SDS-PAGE and Western blotting equipment and reagents.
-
-
Procedure:
-
Culture the cells to an appropriate confluency in multi-well plates.
-
Serum-starve the cells for a few hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a defined period.
-
Stimulate the cells with a fixed concentration of insulin for a short duration (e.g., 10-15 minutes).
-
Wash the cells with cold PBS and lyse them to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting.
-
Probe the membrane with primary antibodies against the phosphorylated insulin receptor and the total insulin receptor.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
Quantify the band intensities and normalize the level of phosphorylated IR to the total IR to determine the effect of the inhibitor on insulin-stimulated IR phosphorylation.
-
Conclusion
The development of selective PTP1B inhibitors remains a significant area of research with high therapeutic potential. While this compound shows inhibitory activity against PTP1B, its selectivity profile suggests it may interact with other phosphatases. In contrast, allosteric inhibitors like Trodusquemine demonstrate a high degree of selectivity for PTP1B over TCPTP, a critical attribute for minimizing potential off-target effects. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to evaluate and compare novel PTP1B inhibitors, facilitating the advancement of more effective and safer therapeutic agents for metabolic diseases.
References
- 1. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
Evaluating the In Vivo Specificity of PTP1B Inhibitors: A Comparative Guide
This guide provides a comparative analysis of the in vivo specificity of selected Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1][2] A significant challenge in the development of PTP1B inhibitors is achieving selectivity over other protein tyrosine phosphatases, particularly the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[3] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the performance of various PTP1B inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of PTP1B Inhibitor Specificity
The following table summarizes the in vitro potency and selectivity of several PTP1B inhibitors. Specificity is a critical parameter for in vivo studies to minimize off-target effects. The selectivity index, calculated as the ratio of the IC50 for TCPTP to the IC50 for PTP1B, provides a quantitative measure of this specificity. A higher selectivity index indicates a greater preference for inhibiting PTP1B over TCPTP.
| Inhibitor | PTP1B IC50 | TCPTP IC50 | Selectivity (TCPTP/PTP1B) | Mechanism of Action | Key In Vivo Effects |
| Ptp1B-IN-29 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Trodusquemine (MSI-1436) | ~1 µM[4] | 224 µM[4] | ~224 | Non-competitive, allosteric[4][5] | Suppresses appetite, reduces body weight, and improves insulin and leptin signaling.[2] |
| Claramine | Data not specified, but selective for PTP1B over TCPTP[6][7] | Not specified, but selective inhibition shown[6][7] | High | Not specified, but an analog of Trodusquemine[8] | Restores glycemic control in diabetic mice, suppresses feeding, and causes weight loss.[6][7] |
| DPM-1001 | 100 nM[9] | Data not specified, but described as specific | High | Non-competitive, analog of Trodusquemine[9] | Inhibits diet-induced obesity in mice by improving insulin and leptin signaling.[9][10] Orally bioavailable.[10] |
| Compound 31 (Lakshminarayana et al.) | Not specified | Not specified | ~20-fold selective for PTP1B over TCPTP[11] | Not specified | Not specified |
| Compound 32 (Li et al.) | Not specified | Not specified | 10-fold selective for PTP1B over TCPTP[11] | Interacts with the B-site of PTP1B[11] | Not specified |
| Compound 39 (Andersen et al.) | Not specified | Not specified | 26-fold selective for PTP1B over TCPTP[11] | Targets the D-site of PTP1B[11] | Not specified |
| Compound 44 (Yang et al.) | 140 nM | 1290 nM | ~9.2 | Interacts with the active site, C, and E sites[11] | Not specified |
Signaling Pathways and Experimental Workflows
To understand the context of PTP1B inhibition and the methods used for evaluation, the following diagrams illustrate the PTP1B signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Detailed Experimental Protocols
In Vitro PTP1B Enzyme Activity Assay (Colorimetric)
This protocol is adapted from commercially available PTP1B assay kits and is suitable for determining the IC50 values of inhibitors.[12][13][14][15]
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate like IR5)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.1% BSA, pH 7.4)
-
Test inhibitor (this compound or comparators)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the PTP1B enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the PTP1B substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (if using a non-continuous assay, e.g., with a stop solution for malachite green-based assays).
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of Insulin Signaling Pathway
This protocol outlines the procedure for assessing the effect of PTP1B inhibitors on the phosphorylation status of key proteins in the insulin signaling pathway in cultured cells.[16][17][18]
Materials:
-
Cell line (e.g., HepG2 human hepatoma cells)
-
Cell culture medium and supplements
-
Test inhibitor
-
Insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with the test inhibitor at various concentrations for a specified time (e.g., 1 hour).
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess the effect of a PTP1B inhibitor on glucose metabolism in an in vivo model, typically in diet-induced obese mice.[19][20][21][22]
Materials:
-
Mice (e.g., C57BL/6J on a high-fat diet)
-
Test inhibitor
-
Glucose solution (e.g., 20% w/v in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatize the mice and induce obesity with a high-fat diet for a specified period (e.g., 8-12 weeks).
-
Administer the test inhibitor to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific dose and for a defined duration.
-
Fast the mice overnight (e.g., 12-16 hours) before the OGTT.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a glucose solution (e.g., 2 g/kg body weight) to each mouse via oral gavage.
-
Measure blood glucose levels at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance. A lower AUC in the inhibitor-treated group compared to the vehicle control group indicates improved glucose tolerance.
References
- 1. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Trodusquemine - Wikipedia [en.wikipedia.org]
- 6. Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medica-musc.researchcommons.org [medica-musc.researchcommons.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. content.abcam.com [content.abcam.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 20. joe.bioscientifica.com [joe.bioscientifica.com]
- 21. researchgate.net [researchgate.net]
- 22. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PTP1B Inhibition in Diverse Cancer Landscapes
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical regulator in various signaling pathways implicated in cancer progression. Its role, however, is multifaceted, acting as both a proto-oncogene and a tumor suppressor depending on the cellular context. This guide provides a comparative study of PTP1B inhibition across four distinct cancer types: breast cancer, non-small cell lung cancer (NSCLC), glioblastoma, and leukemia. Due to the limited public data on the specific inhibitor Ptp1B-IN-29, this analysis focuses on well-documented PTP1B inhibitors, Trodusquemine (also known as MSI-1436) and Claramine, to illustrate the therapeutic potential and context-dependent efficacy of targeting PTP1B.
Quantitative Analysis of PTP1B Inhibitor Efficacy
Table 1: Efficacy of Selected Compounds in Breast Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 Value (µM) | Citation |
| Curcumin | MCF-7 | 11.21 (48h) | [1] |
| Curcumin | MDA-MB-231 | 18.62 (48h) | [1] |
| Melphalan | MCF-7 | 15.88 (48h) | [1] |
| Melphalan | MDA-MB-231 | 37.78 (48h) | [1] |
| Doxorubicin | MCF-7 | Not specified | [2] |
| Doxorubicin | MDA-MB-231 | Not specified | [2] |
Table 2: Efficacy of Selected Compounds in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Compound/Drug | Cell Line | IC50 Value (µM) | Citation |
| Arecoline Hydrobromide | A549 | 11.73 | [2] |
| Doxorubicin | A549 | 5.05 | [2] |
| Compound 1 (Arecoline derivative) | A549 | 3.08 | [2] |
| Compound 3 (Arecoline derivative) | A549 | 7.33 | [2] |
| Compound 5 (Arecoline derivative) | A549 | 3.29 | [2] |
Table 3: Efficacy of Selected Compounds in Glioblastoma Cell Lines
| Compound/Drug | Cell Line | IC50 Value (µM) | Citation |
| Temozolomide | U87MG | 230.0 (72h) | [3] |
| Temozolomide | U251MG | 176.5 (72h) | [3] |
Table 4: Efficacy of Selected Compounds in Leukemia Cell Lines
| Compound/Drug | Cell Line | IC50 Value (µM) | Citation |
| Arecoline Hydrobromide | K562 | 15.3 | [2] |
| Doxorubicin | K562 | 6.94 | [2] |
| Compound 1 (Arecoline derivative) | K562 | 1.56 | [2] |
| Compound 3 (Arecoline derivative) | K562 | 3.33 | [2] |
| Compound 5 (Arecoline derivative) | K562 | 2.15 | [2] |
| Ampelopsin | HL-60 | 45.1 (48h) | [4] |
| Ampelopsin | K562 | 135.2 (48h) | [4] |
Comparative Performance of PTP1B Inhibitors Across Cancer Types
Breast Cancer: A Proto-Oncogenic Role
In HER2-positive breast cancer, PTP1B expression is often upregulated and plays a proto-oncogenic role by enhancing signaling through the HER2 pathway.[5] Inhibition of PTP1B in this context has shown significant therapeutic promise.
-
Trodusquemine (MSI-1436): Preclinical studies in mouse models of HER2-positive breast cancer have demonstrated that Trodusquemine can inhibit tumor growth and prevent metastasis to the lungs.[3] This is achieved through the inhibition of both PTP1B and HER2 signaling.[3]
Non-Small Cell Lung Cancer (NSCLC): A Promoter of Proliferation and Metastasis
PTP1B is highly overexpressed in NSCLC and is associated with tumor stage and overall survival.[6] It promotes cancer progression by activating key oncogenic signaling pathways.
-
Mechanism of Action: PTP1B dephosphorylates and activates Src, which in turn activates the Ras/RAF/MEK/ERK pathway, leading to increased cell proliferation and metastasis.[6]
-
Therapeutic Potential: The PTP1B inhibitor MSI-1436 has been shown to suppress the viability of NSCLC tumor cells, suggesting its potential as a therapeutic agent in this cancer.[7][8]
Glioblastoma: A Target for Inhibiting Invasion
PTP1B is a critical mediator of glioblastoma aggressiveness and represents a promising therapeutic target.
-
Claramine: Treatment with the PTP1B inhibitor Claramine has been shown to cause complete regression of glioblastoma xenografts in mice.[9] It achieves this by inhibiting the dephosphorylation of Src, thereby blocking downstream signaling pathways that promote migration and invasion.[9]
Leukemia: A Contrasting Tumor Suppressor Role
In contrast to the cancer types discussed above, studies in myeloid lineage cells suggest a tumor suppressor role for PTP1B.
-
Myeloid-Specific PTP1B Deficiency: Genetic inactivation of PTP1B in the myeloid lineage in mice leads to the development of acute myeloid leukemia (AML).[10] This is associated with hyperphosphorylation of STAT3 and upregulation of anti-apoptotic proteins Bcl2 and BclXL.[10] This finding suggests that systemic PTP1B inhibition might have unintended consequences in the hematopoietic system and warrants careful consideration in drug development.
Experimental Protocols
In Vivo Xenograft Model for HER2+ Breast Cancer
-
Cell Line: MDA-MB-231 human breast cancer cells are commonly used.
-
Animal Model: Female athymic nude mice are typically used.
-
Procedure:
-
MDA-MB-231 cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium, sometimes with Matrigel, and injected into the mammary fat pad of the mice.
-
Tumor growth is monitored regularly by caliper measurements.
-
Once tumors reach a predetermined size (e.g., 100 mm³), treatment with the PTP1B inhibitor is initiated.
-
-
Example Treatment Regimen (Trodusquemine): Trodusquemine can be administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg every third day.
-
Outcome Measures: Tumor volume, tumor weight at the end of the study, and assessment of metastasis to distant organs (e.g., lungs) are the primary endpoints.
Orthotopic Glioblastoma Xenograft Model
-
Cell Lines: Human glioblastoma cell lines such as U87MG or U251MG are frequently used.[11]
-
Animal Model: Immunocompromised mice (e.g., NOD-scid IL2Rgamma(null) or NSG mice) are used to prevent rejection of human tumor cells.[12]
-
Procedure:
-
A specific number of glioblastoma cells (e.g., 1 x 10^5) are stereotactically injected into the brain of the mice.[13]
-
Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging if the cells are engineered to express luciferase.
-
Treatment with the PTP1B inhibitor is initiated at a designated time point post-implantation.
-
-
Example Treatment (Claramine): The specific dosing and administration route for Claramine in these models would be determined in dose-escalation studies.
-
Outcome Measures: Mouse survival is a primary endpoint. Tumor size can be assessed by imaging or histology at the end of the study.
Signaling Pathways and Experimental Workflows
PTP1B Signaling in HER2+ Breast Cancer
Caption: PTP1B positively regulates HER2 signaling in breast cancer.
PTP1B Signaling in Non-Small Cell Lung Cancer
Caption: PTP1B promotes NSCLC progression via Src and ERK1/2 activation.
PTP1B Signaling in Glioblastoma Invasion
Caption: PTP1B mediates IL13Rα2-driven invasion in glioblastoma.
PTP1B's Tumor Suppressor Role in Leukemia
Caption: PTP1B acts as a tumor suppressor in myeloid leukemia.
Experimental Workflow for In Vivo Studies
Caption: General workflow for preclinical evaluation of PTP1B inhibitors.
Conclusion
The role of PTP1B in cancer is highly context-dependent, presenting both opportunities and challenges for therapeutic intervention. In breast cancer, NSCLC, and glioblastoma, PTP1B primarily functions as a proto-oncogene, and its inhibition with agents like Trodusquemine and Claramine shows significant promise in preclinical models. Conversely, in the context of myeloid leukemia, PTP1B appears to act as a tumor suppressor, raising important safety considerations for the systemic use of PTP1B inhibitors. This comparative analysis underscores the importance of a nuanced, cancer-type-specific approach to the development and application of PTP1B-targeting therapies. Further research is warranted to identify predictive biomarkers for patient stratification and to fully elucidate the complex roles of PTP1B in different malignancies.
References
- 1. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PTP1B promotes cell proliferation and metastasis through activating src and ERK1/2 in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. The combination of a PTP1B inhibitor, TNFR2 blocker, and PD‑1 antibody suppresses the progression of non‑small cell lung cancer tumors by enhancing immunocompetence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Syngeneic mouse model of human HER2+ metastatic breast cancer for the evaluation of trastuzumab emtansine combined with oncolytic rhabdovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. inotiv.com [inotiv.com]
A Comparative Analysis of PTP1B Inhibitors: Benchmarking Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic index of various Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. As specific data for "Ptp1B-IN-29" is not publicly available, this guide focuses on a selection of well-characterized PTP1B inhibitors to offer a valuable benchmark for the field.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1][2] The therapeutic index of a PTP1B inhibitor is critically dependent on its potency and, most importantly, its selectivity against other protein tyrosine phosphatases (PTPs), particularly the highly homologous T-cell PTP (TCPTP). Poor selectivity can lead to off-target effects and undesirable side effects. This guide summarizes key data for prominent PTP1B inhibitors to aid in the evaluation of their therapeutic potential.
PTP1B Signaling Pathway and Inhibition
PTP1B exerts its regulatory role by dephosphorylating key proteins in the insulin and leptin signaling cascades. In the insulin pathway, PTP1B dephosphorylates the activated insulin receptor (IR) and its substrates (IRS), thereby attenuating the downstream signals that lead to glucose uptake and utilization.[3] Similarly, in the leptin pathway, PTP1B dephosphorylates Janus kinase 2 (JAK2), a critical component of the leptin receptor signaling complex. Inhibition of PTP1B is expected to enhance and prolong insulin and leptin signaling, thereby improving glucose homeostasis and reducing appetite.
Comparative Inhibitor Data
The therapeutic utility of a PTP1B inhibitor is a function of its in-vivo efficacy and safety profile, which is often predicted by its in-vitro potency and selectivity. The following tables summarize publicly available data for several PTP1B inhibitors.
| Inhibitor | PTP1B IC50/Ki (µM) | TCPTP IC50/Ki (µM) | Selectivity (TCPTP/PTP1B) | Mechanism of Action |
| Trodusquemine (MSI-1436) | ~1 (IC50)[1][4] | 224 (IC50)[1][4] | ~224-fold | Non-competitive, Allosteric[4] |
| Ertiprotafib | 1.6 - 29 (IC50) | Not Reported | Not Reported | Not Reported in provided context |
| JTT-551 | 0.22 (Ki)[5][6] | 9.3 (Ki)[5][6] | ~42-fold | Mixed-type[6] |
| DPM-1001 | 0.1 (IC50)[3][7] | Not Reported | Not Reported | Non-competitive[3] |
| Compound 10a | 0.19 (IC50) | 5.94 (IC50) | ~31-fold | Competitive |
| CD00466 | 0.73 (IC50) | 22.87 (IC50) | ~31-fold | Competitive |
Table 1: In Vitro Potency and Selectivity of PTP1B Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against PTP1B and the closely related TCPTP, providing a measure of selectivity.
| Inhibitor | In Vivo Model | Key Findings |
| Trodusquemine (MSI-1436) | Diet-induced obese mice | Reduced body weight, decreased plasma insulin levels.[4] |
| JTT-551 | db/db mice | Dose-dependently decreased blood glucose levels.[5] |
| DPM-1001 | Diet-induced obese mice | Inhibited diet-induced obesity, improved insulin and leptin signaling.[3] |
Table 2: In Vivo Efficacy of PTP1B Inhibitors. This table summarizes the reported effects of the inhibitors in animal models of metabolic disease.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of results. Below are generalized methodologies for key assays used to characterize PTP1B inhibitors.
PTP1B Enzyme Inhibition Assay
A common method to determine the potency of a PTP1B inhibitor is a biochemical assay using a recombinant PTP1B enzyme and a synthetic substrate.
Protocol:
-
Reagent Preparation: Recombinant human PTP1B is diluted in an appropriate assay buffer. The inhibitor is prepared in a series of concentrations. A chromogenic or fluorogenic substrate, such as p-nitrophenyl phosphate (pNPP), is used.
-
Incubation: The enzyme is pre-incubated with the inhibitor for a defined period to allow for binding.
-
Reaction Initiation: The reaction is started by the addition of the substrate.
-
Detection: The formation of the product is monitored over time by measuring the change in absorbance or fluorescence.
-
Data Analysis: The initial reaction rates are calculated. The percentage of inhibition at each inhibitor concentration is determined, and the data is fitted to a dose-response curve to calculate the IC50 value.
Cellular Assays for PTP1B Activity
To assess the effect of an inhibitor in a more biologically relevant context, cell-based assays are employed. These assays can measure the phosphorylation status of PTP1B substrates or downstream cellular events like glucose uptake.
Example: Insulin-Stimulated Glucose Uptake Assay
-
Cell Culture: A suitable cell line, such as 3T3-L1 adipocytes or C2C12 myotubes, is cultured.
-
Serum Starvation: Cells are serum-starved to reduce basal signaling.
-
Inhibitor Treatment: Cells are pre-treated with the PTP1B inhibitor.
-
Insulin Stimulation: Cells are then stimulated with insulin to activate the insulin signaling pathway.
-
Glucose Uptake Measurement: A labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) is added, and its uptake into the cells is measured by scintillation counting.
-
Data Analysis: The amount of glucose uptake in inhibitor-treated cells is compared to control cells to determine the inhibitor's effect on insulin sensitivity.
Conclusion
The development of potent and selective PTP1B inhibitors remains a significant goal for the treatment of metabolic diseases. While direct comparative data for "this compound" is unavailable, the information presented for inhibitors like Trodusquemine, JTT-551, and DPM-1001 provides a valuable framework for evaluating novel candidates. Key parameters for a promising therapeutic candidate include high potency for PTP1B, significant selectivity over TCPTP (ideally >100-fold), and demonstrated efficacy in relevant in vivo models. Future research should continue to focus on improving selectivity and oral bioavailability to translate the therapeutic potential of PTP1B inhibition into clinical success.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Ptp1B-IN-29
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Ptp1B-IN-29.
This document provides crucial safety and logistical information for the handling of this compound, a potent protein tyrosine phosphatase 1B (PTP1B) inhibitor. Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, the following guidelines are based on standard laboratory safety practices for handling potent, biologically active small molecules. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to this compound. The required level of protection varies depending on the specific handling activity.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving & Unpacking | - Chemical-resistant gloves (e.g., nitrile) |
| - Safety glasses | |
| Weighing & Aliquoting (Solid Form) | - Double chemical-resistant gloves |
| - Protective gown (impermeable, long-sleeved) | |
| - Safety glasses or goggles | |
| - All handling of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure.[1] | |
| Solution Preparation & Handling | - Chemical-resistant gloves |
| - Protective gown | |
| - Safety glasses or goggles | |
| - All work should be conducted in a chemical fume hood.[1] | |
| Spill Cleanup | - Chemical spill kit |
| - Two pairs of chemical-resistant gloves | |
| - Protective gown | |
| - Safety glasses or goggles | |
| - Appropriate respiratory protection may be necessary depending on the spill size and ventilation. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage.
-
Wear single-use, chemical-resistant gloves and safety glasses during unpacking.
-
Store the compound at -20°C in a tightly sealed container, protected from light. For stock solutions, storage at -80°C is recommended for long-term stability (up to 2 years).[2]
2. Preparation of Stock Solutions:
-
This compound is soluble in DMSO.
-
All solution preparation must be conducted in a chemical fume hood.[1]
-
Wear double gloves, a lab coat, and eye protection.
-
Use a calibrated balance within a ventilated enclosure to weigh the solid compound.[1]
-
Slowly add the solvent to the solid to avoid aerosolization.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
3. Use in Experiments:
-
When handling solutions of this compound, always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Conduct all experimental procedures involving the compound within a chemical fume hood to minimize inhalation exposure.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container.
-
-
Disposal Route:
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
-
Experimental Workflow and Safety Precautions
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
